Product packaging for (S)-crizotinib(Cat. No.:CAS No. 1374356-45-2; 877399-52-5)

(S)-crizotinib

Cat. No.: B2734538
CAS No.: 1374356-45-2; 877399-52-5
M. Wt: 450.34
InChI Key: KTEIFNKAUNYNJU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Crizotinib (CAS 1374356-45-2) is the S-enantiomer of the multi-kinase inhibitor Crizotinib and functions as a novel, potent, selective, and cell-permeable inhibitor of MutT Homolog 1 (MTH1) . This distinct mechanism positions it as a promising agent for oncology research, separate from the ALK and ROS1 inhibition profile of its (R)-counterpart. Beyond its core function as an MTH1 inhibitor, research has revealed that Crizotinib, through its action on various kinase targets, demonstrates potent antitumor activity and has been identified as a novel binder and inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), suggesting potential for drug repositioning in Parkinson's disease research . Furthermore, studies show it can attenuate cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells, providing a potential mechanism for anti-metastatic research . A unique double mechanism of action combining ATP-competitive and allosteric inhibition has also been described for ABL1, including activity against resistant mutants, indicating potential utility in Philadelphia chromosome-positive leukemia research . This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22Cl2FN5O B2734538 (S)-crizotinib CAS No. 1374356-45-2; 877399-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Crizotinib: An In-Depth Technical Guide on Stereospecificity and Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the stereospecificity of crizotinib, focusing on the differential activity between its (R) and (S) enantiomers. Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 receptor tyrosine kinases, is clinically approved for the treatment of specific types of non-small cell lung cancer. This document details the profound impact of stereochemistry on its target engagement, presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways.

Stereospecificity and Biological Activity

Crizotinib is administered as a single enantiomer, the (R)-isomer, which is responsible for its therapeutic efficacy. The (S)-enantiomer is considered an impurity and exhibits significantly reduced pharmacological activity. This stereospecificity is critical for the drug's potency and selectivity.

Quantitative Comparison of Enantiomer Activity

The inhibitory activity of the (R) and (S) enantiomers of crizotinib against key target kinases demonstrates the critical nature of the drug's stereochemistry. The (R)-enantiomer is a potent inhibitor of ALK, MET, and ROS1, while the (S)-enantiomer is substantially less active.

EnantiomerTarget KinaseIC50 (nM)Fold Difference (approx.)
(R)-Crizotinib ALK20-60-
(S)-Crizotinib ALK>20,000>1000x less active
(R)-Crizotinib MET~10-
This compound METNot reported, expected to be significantly higherNot applicable
(R)-Crizotinib ROS1~25-
This compound ROS1Not reported, expected to be significantly higherNot applicable

Note: Specific IC50 values for the (S)-enantiomer are not widely published due to its classification as an impurity. The >1000-fold difference for ALK is a commonly cited approximation of its reduced activity.

Experimental Protocols

The determination of the stereospecific activity of crizotinib relies on a series of well-established in vitro assays. The following sections detail the methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay is used to determine the IC50 values of compounds against purified kinases.

Objective: To quantify the inhibitory activity of (R)- and this compound against ALK, MET, and ROS1 kinases.

Materials:

  • Purified recombinant human ALK, MET, and ROS1 kinase domains.

  • Fluorescein-labeled poly-GT peptide substrate.

  • ATP.

  • LanthaScreen™ Tb-anti-pY (PY20) antibody.

  • Assay buffer (e.g., TR-FRET dilution buffer).

  • (R)-Crizotinib and this compound stock solutions in DMSO.

  • Microplates (e.g., 384-well).

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • Prepare serial dilutions of (R)- and this compound in DMSO and then in assay buffer.

  • Add the kinase, peptide substrate, and ATP to the wells of the microplate.

  • Add the serially diluted compounds to the wells. Include no-compound (positive) and no-enzyme (negative) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction by adding EDTA.

  • Add the Tb-anti-pY antibody and incubate to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

  • Calculate the emission ratio and plot the results as a function of compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of (R)- and this compound add_compounds Add compound dilutions to wells prep_compounds->add_compounds prep_reagents Prepare kinase, substrate, and ATP mixture add_reagents Dispense kinase mixture into microplate wells prep_reagents->add_reagents add_reagents->add_compounds incubate_reaction Incubate at RT (e.g., 60 min) add_compounds->incubate_reaction stop_reaction Stop reaction (add EDTA) incubate_reaction->stop_reaction add_antibody Add Tb-anti-pY antibody stop_reaction->add_antibody incubate_detection Incubate for antibody binding add_antibody->incubate_detection read_plate Read TR-FRET signal incubate_detection->read_plate calculate_ratio Calculate emission ratio read_plate->calculate_ratio plot_data Plot dose-response curve calculate_ratio->plot_data determine_ic50 Determine IC50 values plot_data->determine_ic50

Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Objective: To assess the inhibition of ALK, MET, or ROS1 autophosphorylation by (R)- and this compound in cancer cell lines harboring the respective gene fusions or amplifications.

Materials:

  • Cancer cell line with relevant genetic alteration (e.g., H3122 for EML4-ALK, Hs746T for MET amplification).

  • Cell culture medium and supplements.

  • (R)-Crizotinib and this compound stock solutions in DMSO.

  • Lysis buffer.

  • Phospho-specific antibodies (e.g., anti-phospho-ALK, anti-phospho-MET).

  • Total protein antibodies.

  • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorescent dye).

  • Western blot or ELISA reagents and equipment.

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of (R)- and this compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the target kinase using Western blotting or ELISA with phospho-specific antibodies.

  • Normalize the phospho-protein signal to the total protein signal.

  • Plot the normalized signal as a function of compound concentration to determine the IC50 value.

Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the downstream signaling pathways mediated by ALK, MET, and ROS1. The stereospecificity of crizotinib binding directly impacts the extent of this inhibition.

ALK Signaling Pathway

In non-small cell lung cancer, the EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, driving cell proliferation and survival through pathways such as PI3K/AKT and RAS/MAPK. (R)-Crizotinib potently inhibits this activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein GRB2 GRB2 EML4_ALK->GRB2 PI3K PI3K EML4_ALK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Crizotinib (R)-Crizotinib Crizotinib->EML4_ALK Inhibits

Inhibition of the ALK Signaling Pathway by (R)-Crizotinib.
MET Signaling Pathway

The MET receptor tyrosine kinase, when activated by its ligand HGF or through gene amplification, promotes cell growth, motility, and invasion. (R)-Crizotinib is a potent inhibitor of MET.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Activates GAB1 GAB1 MET->GAB1 RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Invasion Invasion AKT->Invasion Crizotinib (R)-Crizotinib Crizotinib->MET Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K STAT3 STAT3 ROS1_Fusion->STAT3 RAS RAS SHP2->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Survival Crizotinib (R)-Crizotinib Crizotinib->ROS1_Fusion Inhibits

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of (S)-crizotinib on MTH1

Abstract

Cancer cells exhibit elevated levels of reactive oxygen species (ROS), leading to oxidative damage to the nucleotide pool.[1][2] The enzyme MutT Homologue 1 (MTH1), also known as NUDT1, plays a critical role in cancer cell survival by sanitizing the pool of deoxynucleoside triphosphates (dNTPs), hydrolyzing oxidized bases like 8-oxo-dGTP and 2-OH-dATP to prevent their incorporation into DNA.[1][3][4] This nucleotide pool sanitation is a crucial adaptive mechanism that allows cancer cells to tolerate high levels of oxidative stress and avoid DNA damage-induced cell death.[2][4][5] Inhibition of MTH1 has emerged as a promising anticancer strategy, aiming to exploit the inherent vulnerability of tumors to oxidative stress.[2][4] This guide provides a detailed examination of the mechanism of action of this compound, a potent and stereospecific inhibitor of MTH1.

Introduction: MTH1 as a Cancer Target

Elevated ROS in cancer cells, a consequence of metabolic alterations and oncogenic signaling, creates a highly oxidative intracellular environment.[1][6] This leads to the oxidation of dNTPs, which, if incorporated into DNA during replication, can cause mutations, DNA strand breaks, and ultimately, cell death.[1][3] MTH1 functions as a "housekeeping" enzyme that hydrolyzes these oxidized dNTPs, thereby preventing their genomic integration and maintaining DNA integrity.[1][3]

Several studies have shown that MTH1 is overexpressed in various cancer types and that its depletion via siRNA leads to the accumulation of oxidized nucleotides in DNA, inducing DNA double-strand breaks and apoptosis specifically in cancer cells but not in normal cells.[4] This dependency of cancer cells on MTH1 for survival, often termed non-oncogene addiction, makes it an attractive therapeutic target.[4][5]

Discovery of this compound as a Stereospecific MTH1 Inhibitor

Initial screening for MTH1 inhibitors identified the kinase inhibitor crizotinib as a nanomolar suppressor of MTH1 activity.[7][8] Crizotinib exists as two enantiomers, (R)-crizotinib and this compound. The clinically approved drug for ALK-positive non-small-cell lung cancer is the (R)-enantiomer, a potent inhibitor of ALK, MET, and ROS1 kinases.[7][9] Surprisingly, further investigation revealed a remarkable stereospecificity: the clinically used (R)-enantiomer is largely inactive against MTH1, while the previously unexplored (S)-enantiomer is a potent and selective MTH1 inhibitor .[7][8][10]

Mechanism of Action of this compound

The anticancer activity of this compound stems from its direct and selective inhibition of the MTH1 enzyme, leading to a cascade of events that are toxic to cancer cells.

Direct Enzymatic Inhibition

This compound directly binds to the active site of MTH1, inhibiting its catalytic activity.[7] This prevents the hydrolysis of oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP.[7][11] As a result, these damaged nucleotides accumulate within the cell's dNTP pool.

Disruption of Nucleotide Pool Homeostasis and DNA Damage

The inhibition of MTH1 by this compound disrupts the sanitation of the nucleotide pool.[7][9][11] This leads to the mis-incorporation of oxidized nucleotides into newly synthesized DNA during replication. The presence of these damaged bases in the genome triggers DNA repair mechanisms and leads to an increase in DNA single-strand breaks.[7][9][11] This induction of DNA damage is a key cytotoxic mechanism of this compound.[7][10]

Activation of DNA Damage Response and Tumor Suppression

The accumulation of DNA damage, evidenced by an increase in 53BP1 foci and ATM autophosphorylation, activates the DNA damage response (DDR) pathway.[7][10] In cancer cells, which are already under high replicative stress, this additional burden of DNA damage can overwhelm their repair capacity, leading to cell death and the effective suppression of tumor growth.[7][12]

MTH1_Pathway cluster_0 Cancer Cell Environment cluster_1 MTH1 Action & Inhibition cluster_2 Cellular Consequences ROS ROS dNTPs dNTPs ROS->dNTPs Oxidation Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) DNA_Replication DNA Replication Oxidized_dNTPs->DNA_Replication Incorporation MTH1 MTH1 Enzyme MTH1->Oxidized_dNTPs Hydrolysis (Sanitation) S_Crizotinib This compound S_Crizotinib->MTH1 Inhibition DNA_Damage DNA Damage (Single-Strand Breaks) DNA_Replication->DNA_Damage DDR_Activation DDR Activation DNA_Damage->DDR_Activation Tumor_Suppression Tumor Growth Suppression DDR_Activation->Tumor_Suppression

Caption: Mechanism of this compound action on the MTH1 pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Inhibition of MTH1
CompoundAssay TypeSubstrateIC₅₀ (nM)Reference
This compound Catalytic AssaydGTP (100 µM)72[11][12][13]
This compound Catalytic Assay8-oxo-dGTP330[7][12]
This compound Catalytic Assay2-OH-dATP408[7][12]
(R)-crizotinibCatalytic AssaydGTP (100 µM)>10,000[7]
(R)-crizotinibCatalytic Assay8-oxo-dGTP1375[12]
Table 2: Binding Affinity to MTH1
CompoundMethodKd (nM)Affinity Fold Difference ((R)/(S))Reference
This compound ITC4916-fold[7]
(R)-crizotinibITC781[7][10]
Table 3: Cellular Activity and In Vivo Efficacy
Assay/ModelCell LineCompound/TreatmentEffectReference
Colony FormationSW480, PANC1This compoundEfficiently inhibited colony formation[7][12]
DNA Damage (Comet Assay)SW480This compound (2 µM)Induction of DNA single-strand breaks[7][10][14]
DNA Damage (53BP1 foci)SW480This compound (2 µM)Increase in 53BP1 foci[7][10][14]
Mouse XenograftSW480This compound (25 mg/kg, s.c.)>50% reduction in tumor volume[7][10][14]
Mouse XenograftSW480This compound (50 mg/kg, p.o.)Impaired tumor growth[7][10][14]
Mouse XenograftSW480(R)-crizotinib (50 mg/kg, p.o.)No effect on tumor growth[7][10][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of this compound.

MTH1 Catalytic Assay

This assay measures the enzymatic activity of MTH1 by quantifying the pyrophosphate (PPi) generated from dNTP hydrolysis.

  • Principle: MTH1 hydrolyzes dNTPs to dNMPs and PPi. The amount of PPi produced is proportional to MTH1 activity and can be measured using a luminescence-based kit.

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg(OAc)₂, 0.005% Tween-20, 2 mM DTT).

    • Add recombinant MTH1 protein (final concentration ~2 nM) to the compound dilutions in a 384-well plate.

    • Incubate the plate for 15 minutes at room temperature with shaking to allow for compound binding.

    • Initiate the reaction by adding an MTH1 substrate, such as 8-oxo-dGTP (final concentration ~13.2 µM) or 2-OH-dATP (final concentration ~8.3 µM).[11]

    • Monitor the generation of PPi over 15 minutes using a commercial PPi detection kit (e.g., PPiLight Inorganic Pyrophosphate Assay).

    • Record luminescence using a plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data using non-linear regression analysis.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (MTH1), and the heat released or absorbed during binding is measured.

  • Protocol:

    • Dialyze purified MTH1 protein and dissolve this compound in the same buffer (e.g., PBS) to minimize heat of dilution effects.

    • Load the MTH1 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the MTH1 solution while monitoring the heat change.

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells and tissues by measuring the thermal stabilization of a protein upon ligand binding.[15][16]

  • Principle: Ligand binding increases the thermal stability of the target protein, resulting in a higher melting temperature (Tm).[7][15]

  • Protocol:

    • Culture cells (e.g., BJ-KRASV12 or SW480) and treat them with either this compound or a vehicle control (DMSO) for a defined period.[7]

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, unfolded protein by centrifugation.

    • Analyze the amount of soluble MTH1 remaining at each temperature in the supernatant by Western blot or mass spectrometry.

    • Plot the amount of soluble MTH1 as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the drug-treated sample indicates target engagement.[15]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Fractionation cluster_3 Analysis Treat_Cells Treat intact cells with this compound or DMSO Heat_Cells Heat cell aliquots to various temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells (e.g., freeze-thaw) Heat_Cells->Lyse_Cells Centrifuge Centrifuge to separate soluble vs. precipitated protein Lyse_Cells->Centrifuge Analyze Analyze soluble MTH1 (Western Blot / MS) Centrifuge->Analyze Plot Generate melting curve (Protein abundance vs. Temp) Analyze->Plot Conclusion Conclusion Plot->Conclusion Shift indicates target engagement

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage, particularly single-strand breaks, in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates faster out of the nucleus, forming a "comet tail" whose intensity is proportional to the amount of damage.

  • Protocol:

    • Treat cells (e.g., SW480) with this compound (e.g., 2 µM), (R)-crizotinib (2 µM), or a positive control (e.g., H₂O₂) for the desired time.[7][14]

    • Harvest and resuspend the cells in low-melting-point agarose.

    • Pipette the cell/agarose suspension onto a coated microscope slide and allow it to solidify.

    • Lyse the cells by immersing the slide in a high-salt lysis buffer.

    • Unwind the DNA by placing the slide in an alkaline electrophoresis buffer.

    • Perform electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Quantify the DNA damage by measuring the "tail moment" (the product of the tail length and the fraction of DNA in the tail) using image analysis software.[7]

Conclusion and Future Directions

This compound acts as a potent and highly selective inhibitor of the MTH1 enzyme. Its mechanism of action is stereospecific, relying on the disruption of nucleotide pool sanitation in cancer cells. This leads to the incorporation of oxidized dNTPs into DNA, causing extensive DNA damage that ultimately suppresses tumor growth. The clear distinction in activity between the (S) and (R) enantiomers provides a powerful tool for chemical biology and underscores the importance of stereochemistry in drug design. The data collectively support the therapeutic hypothesis that targeting MTH1 is a viable anticancer strategy, and they position this compound as a valuable chemical probe for further preclinical evaluation.[7] Future research may focus on optimizing MTH1 inhibitors for improved pharmacokinetic properties and exploring combination therapies that could synergize with the DNA-damaging effects of MTH1 inhibition.

References

synthesis and chiral separation of crizotinib enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Chiral Separation of Crizotinib Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key pathways and workflows to support research and development efforts.

Synthesis of (R)-Crizotinib

The synthesis of (R)-crizotinib is a multi-step process that involves the stereoselective formation of a chiral ether, followed by the construction of the pyrazole-piperidine moiety and its coupling to the pyridine core. The most commonly cited route involves a Mitsunobu reaction to set the stereocenter, followed by a series of reactions including reduction, bromination, and a Suzuki coupling.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme is a robust six-step process that has been successfully scaled up for the production of significant quantities of the active pharmaceutical ingredient (API).[1]

G cluster_0 Synthesis of (R)-Crizotinib A (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol C (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine A->C Mitsunobu Reaction (Stereochemical Inversion) B 3-hydroxy-2-nitropyridine B->C D (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine C->D Nitro Group Reduction E 5-Bromo-(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine D->E Bromination G Boc-protected (R)-Crizotinib E->G Suzuki Coupling F Boc-protected pyrazole boronic ester F->G H (R)-Crizotinib G->H Boc Deprotection

Caption: Synthetic pathway for (R)-Crizotinib.

Experimental Protocols

The following protocols are a composite of methodologies described in the literature.[1][3][4]

Step 1: Mitsunobu Reaction

This step establishes the chiral center of what will become (R)-crizotinib through the reaction of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 3-hydroxy-2-nitropyridine, resulting in a stereochemical inversion.[1]

  • Reagents: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, triphenylphosphine (TPP), and diisopropyl azodicarboxylate (DIAD).

  • Procedure:

    • Dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq.), 3-hydroxy-2-nitropyridine (1.0-1.2 eq.), and TPP (1.3-1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0°C.

    • Add DIAD (1.3-1.5 eq.) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed, and the product is purified, often by crystallization from ethanol, to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine.[1]

Step 2: Chemoselective Reduction of the Arylnitro Group

The nitro group of the pyridine ring is selectively reduced to an amine.

  • Reagents: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine, iron powder, hydrochloric acid (or Raney Nickel and hydrogen).[1][5]

  • Procedure (using Iron):

    • Suspend the nitro compound in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Cool the reaction and filter through celite to remove iron salts.

    • Concentrate the filtrate and extract the product to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Step 3: Bromination

A bromine atom is introduced regioselectively onto the pyridine ring.

  • Reagents: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, N-bromosuccinimide (NBS).

  • Procedure:

    • Dissolve the amine in dichloromethane.

    • Cool the solution to -15°C.

    • Add a solution of NBS (1.0-1.1 eq.) in acetonitrile dropwise, keeping the temperature below -10°C.[1]

    • Stir for 10-30 minutes.

    • Quench the reaction with an aqueous solution of sodium metabisulfite.

    • Extract and purify the product to obtain 5-Bromo-(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Step 4: Suzuki Coupling

The brominated pyridine intermediate is coupled with a Boc-protected pyrazole boronic ester.

  • Reagents: 5-Bromo-(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a base (e.g., sodium carbonate).[3]

  • Procedure:

    • Dissolve the brominated pyridine (1.0 eq.) and the boronic ester (1.0-1.2 eq.) in a solvent such as dimethylformamide (DMF).

    • Add an aqueous solution of sodium carbonate (2.0-3.0 eq.).

    • Add the palladium catalyst (0.02-0.05 eq.).

    • Heat the mixture to 60-80°C and stir for 6-12 hours under a nitrogen atmosphere.[3][6]

    • Cool the reaction, dilute with water, and extract the product.

    • Purify to yield Boc-protected (R)-Crizotinib.

Step 5: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

  • Reagents: Boc-protected (R)-Crizotinib, hydrochloric acid-ethanol solution (or trifluoroacetic acid).[3][7]

  • Procedure:

    • Dissolve the Boc-protected compound in dichloromethane or ethanol.

    • Add a solution of hydrochloric acid in ethanol.

    • Stir at room temperature for 12 hours.[3]

    • Quench the reaction and adjust the pH to >9 with an aqueous NaOH solution.

    • Extract the final product, (R)-Crizotinib, and purify as needed.

Synthesis Data Summary
StepReactionKey ReagentsTypical YieldReference(s)
1Mitsunobu Reaction(S)-alcohol, 3-hydroxy-2-nitropyridine, TPP, DIAD84%[1]
2Nitro Group ReductionIron powder, HClNot specified[1]
3BrominationN-bromosuccinimide (NBS)80%[1]
4Suzuki CouplingBoronic ester, Pd(PPh3)2Cl2, Na2CO3>90%[3][6]
5Boc DeprotectionHCl in Ethanol97.8%[3]
Overall - - ~40% [1]

Chiral Separation of Crizotinib Enantiomers

The enantiomers of crizotinib can be effectively separated using normal-phase high-performance liquid chromatography (NP-HPLC).[8]

Chiral HPLC Separation Workflow

G cluster_1 Chiral HPLC Separation Workflow A Prepare Racemic Crizotinib Sample D Inject Sample A->D B Prepare Mobile Phase (n-hexane:IPA:MeOH:DEA) C Equilibrate Chiral HPLC System (Chiralcel OD-H column) B->C C->D E Isocratic Elution D->E F UV Detection at 268 nm E->F G Separated Enantiomers (S)-Crizotinib and (R)-Crizotinib F->G H Data Analysis (Retention Time, Purity) G->H

Caption: Workflow for chiral HPLC separation.

Experimental Protocol for Chiral HPLC Separation

This protocol is based on a validated method for the separation of crizotinib enantiomers.[8][9]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of n-hexane, isopropyl alcohol, methanol, and diethylamine in a ratio of 40:30:30:0.5 (v/v/v/v).[8]

  • Procedure:

    • Prepare the mobile phase and filter it through a 0.45 µm membrane filter.

    • Degas the mobile phase prior to use.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the Chiralcel OD-H column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector wavelength to 268 nm.

    • Prepare a standard solution of racemic crizotinib in a suitable solvent (e.g., mobile phase).

    • Inject a 20 µL volume of the sample solution into the HPLC system.

    • Record the chromatogram and determine the retention times for the (S) and (R) enantiomers.

Chiral Separation Data Summary
ParameterValueReference(s)
Chromatographic System Normal-Phase HPLC[8]
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase n-hexane:isopropyl alcohol:methanol:diethyl amine (40:30:30:0.5 v/v/v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 268 nm[8]
Injection Volume 20 µL[8]
Retention Time (S)-enantiomer 4.9 min[8]
Retention Time (R)-enantiomer 6.1 min[8]

Crizotinib's Mechanism of Action: ALK Signaling Pathway Inhibition

Crizotinib is a potent inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[10] In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of oncogenic fusion proteins, such as EML4-ALK. This fusion protein is constitutively active, meaning it continuously signals for cell growth and division without the need for normal growth factors.[11]

This aberrant signaling activates downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation and survival.[12][13] Crizotinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling cascades.[10]

G cluster_pathway ALK Signaling Pathway cluster_downstream Downstream Pathways EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits

Caption: Crizotinib inhibits the EML4-ALK signaling pathway.

References

The Discovery of (S)-Crizotinib as a Potent MTH1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the identification of novel molecular targets and the repurposing of existing drugs represent pivotal strategies. This technical guide delves into the discovery of the (S)-enantiomer of crizotinib, a well-established ALK/MET kinase inhibitor, as a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme. MTH1, also known as NUDT1, is a critical enzyme in nucleotide pool sanitation, preventing the incorporation of damaged nucleotides into DNA and thereby averting DNA damage and cell death.[1][2] This stereospecific targeting of MTH1 by (S)-crizotinib has unveiled a promising avenue for anticancer strategies, particularly in tumors characterized by high oxidative stress.[1][2]

This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways associated with the discovery of this compound as an MTH1 inhibitor. All quantitative data are summarized in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Quantitative Data Summary

The discovery of this compound's potent MTH1 inhibitory activity was underpinned by rigorous quantitative analysis, which revealed a remarkable stereospecificity when compared to its clinically used (R)-enantiomer. The following tables summarize the key in vitro and cellular potency data.

Table 1: In Vitro MTH1 Inhibition and Binding Affinity

CompoundMTH1 IC50 (nM)MTH1 Kd (nM)MTH1 Binding Affinity (kcal/mol)
This compound72[2][3][4][5]48[5]-24.77[2][6]
(R)-Crizotinib1375[2][4]~770 (16-fold lower than S)[4]-14.60[2][6][7]
Racemic CrizotinibVariableNot ReportedNot Reported

IC50 values were determined using a luminescence-based MTH1 catalytic assay.[1][3][5] Kd values were determined by Isothermal Titration Calorimetry (ITC).[1][5] Binding affinity was predicted by MM/GBSA calculations.[2][6][7]

Table 2: Inhibition of MTH1 Substrate Hydrolysis by this compound

SubstrateThis compound IC50 (nM)
8-oxo-dGTP330[1][4]
2-OH-dATP408[1][4]

IC50 values were determined at Km concentrations of the respective substrates.[1][4]

Table 3: Off-Target Kinase Binding Affinity

CompoundALK Kd (nM)MET Kd (nM)ROS1 Kd (nM)
This compound>3000>3000>3000
(R)-Crizotinib211.81.6

Kd values indicate that this compound is significantly less potent against the known targets of (R)-crizotinib.[1]

Table 4: Cellular Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
SW480Colon Carcinoma~2-5
PANC1Pancreatic CancerPotent inhibition of colony formation
NCI-H460Non-Small Cell Lung Cancer14.29
H1975Non-Small Cell Lung Cancer16.54
A549Non-Small Cell Lung Cancer11.25

Cellular IC50 values were determined by colony formation and MTT assays.[1][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound as an MTH1 inhibitor.

MTH1 Enzymatic Assay (Luminescence-based)

This assay quantifies the enzymatic activity of MTH1 by measuring the amount of pyrophosphate (PPi) produced during the hydrolysis of its substrates. The PPi is then converted to ATP, and the light produced from the luciferase-catalyzed conversion of luciferin is measured.

Materials:

  • Recombinant human MTH1 protein

  • Assay buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg(OAc)2, 0.005% Tween-20, 2 mM DTT

  • Substrates: 8-oxo-dGTP or 2-OH-dATP

  • This compound and (R)-crizotinib

  • PPiLight Inorganic Pyrophosphate Assay kit (or equivalent)

  • White opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, (R)-crizotinib) in the assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Add recombinant MTH1 protein to a final concentration of 2 nM to each well.

  • Incubate the plate on a plate shaker for 15 minutes at room temperature to allow for compound binding to the enzyme.[3][5]

  • Initiate the enzymatic reaction by adding the MTH1 substrate (e.g., 100 µM dGTP, 13.2 µM 8-oxo-dGTP, or 8.3 µM 2-OH-dATP final concentration).[3]

  • Monitor the generation of PPi over a time course of 15 minutes using the PPiLight assay kit according to the manufacturer's instructions.[3]

  • Determine the IC50 values by fitting a dose-response curve to the data points using a non-linear regression analysis software (e.g., GraphPad Prism).[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

  • Cancer cell lines (e.g., SW480, BJ-KRASV12)

  • This compound and (R)-crizotinib

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or strips

  • Thermocycler

  • Western blotting reagents and equipment

  • Anti-MTH1 antibody

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compounds (this compound, (R)-crizotinib) or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 1-3 hours) at 37°C.[9]

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling to 25°C for 3 minutes.[9]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the levels of soluble MTH1 protein in each sample by Western blotting using an anti-MTH1 antibody.

  • Quantify the band intensities and plot the percentage of soluble MTH1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Cytotoxicity and Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell lines (e.g., SW480, PANC1)

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Trypsin-EDTA

  • Crystal violet solution (0.5% in 25% methanol)

  • PBS

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach for 24 hours.[3]

  • Treat the cells with increasing concentrations of this compound or vehicle (DMSO).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, allowing colonies to form.[3]

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with ice-cold methanol.

  • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • To quantify, the crystal violet can be solubilized with 70% ethanol, and the absorbance can be measured at 595 nm.[3]

  • Plot the surviving fraction of colonies as a function of drug concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

MTH1_Signaling_Pathway MTH1 Signaling Pathway in Cancer cluster_stress Oxidative Stress cluster_nucleotide_pool Nucleotide Pool cluster_dna DNA Integrity ROS Reactive Oxygen Species (ROS) dNTPs dATP, dGTP, dCTP, dTTP ROS->dNTPs Oxidation Oxidized_dNTPs 8-oxo-dGTP, 2-OH-dATP DNA Genomic DNA Oxidized_dNTPs->DNA Incorporation MTH1 MTH1 (NUDT1) Enzyme Oxidized_dNTPs->MTH1 Substrate Damaged_DNA DNA with Oxidized Bases DNA_SSB DNA Single-Strand Breaks (SSBs) Damaged_DNA->DNA_SSB Replication Stress Cell_Death Apoptosis / Cell Death DNA_SSB->Cell_Death Leads to MTH1->dNTPs Sanitization (Hydrolysis) S_Crizotinib This compound S_Crizotinib->MTH1 Inhibition

Caption: MTH1 sanitizes the nucleotide pool, preventing DNA damage.

S_Crizotinib_Discovery_Workflow Workflow for the Discovery of this compound as an MTH1 Inhibitor cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization Start Initial Observation: Varying IC50 of Crizotinib in MTH1 assays Hypothesis Hypothesis: Chiral Center Leads to Stereoisomer-dependent Activity Start->Hypothesis Synthesis Synthesis and Separation of (R)- and this compound Enantiomers Hypothesis->Synthesis Enzymatic_Assay MTH1 Catalytic Assay Synthesis->Enzymatic_Assay Binding_Assay Isothermal Titration Calorimetry (ITC) Synthesis->Binding_Assay Crystallography Co-crystallography with MTH1 Enzymatic_Assay->Crystallography CETSA Cellular Thermal Shift Assay (CETSA) Binding_Assay->CETSA Cytotoxicity Colony Formation & Viability Assays CETSA->Cytotoxicity DNA_Damage Comet Assay & 53BP1 Foci Staining Cytotoxicity->DNA_Damage Conclusion Conclusion: This compound is a Potent and Selective MTH1 Inhibitor DNA_Damage->Conclusion

Caption: Discovery workflow for this compound as an MTH1 inhibitor.

Chemical_Proteomics_Workflow Chemical Proteomics Workflow for Target Identification Probe Design and Synthesize Affinity-based Probe (e.g., immobilized SCH51344) Incubation Incubate Probe with Cell Lysate +/- Competitor Probe->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Pulldown Affinity Pulldown of Probe-Protein Complexes Incubation->Pulldown Wash Wash to Remove Non-specific Binders Pulldown->Wash Elution Elute Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Protein Identification and Quantitative Analysis MS->Analysis Target Identify MTH1 as the Primary Target Analysis->Target

Caption: Chemical proteomics workflow for target deconvolution.

Conclusion

The discovery of this compound as a potent and selective inhibitor of MTH1 exemplifies the power of curiosity-driven science and the potential for uncovering novel activities in well-characterized molecules. This in-depth technical guide provides the essential quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers in understanding and building upon this significant finding. The remarkable stereospecificity of crizotinib's enantiomers highlights the importance of chirality in drug design and action. The continued exploration of MTH1 inhibition, with this compound as a key chemical probe, holds considerable promise for the development of new anticancer therapies, particularly for tumors exhibiting high levels of oxidative stress and a dependency on nucleotide pool sanitation. Further research into the off-target effects and the precise mechanisms of cytotoxicity will be crucial in translating this discovery into clinical applications.

References

Unraveling the Stereoselectivity of Crizotinib: A Structural Perspective on Enantiomeric Potency

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Crizotinib, a first-generation tyrosine kinase inhibitor, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK), ROS1, or MET proto-oncogene alterations. A critical, yet often overlooked, aspect of its pharmacology is its chirality. Crizotinib is administered as a single enantiomer, the (R)-isomer, which exhibits significantly greater therapeutic activity than its (S)-counterpart. This technical guide delves into the structural underpinnings of this stereoselectivity, providing a comprehensive analysis for researchers in oncology and medicinal chemistry.

Executive Summary

The enhanced potency of (R)-crizotinib over (S)-crizotinib is fundamentally rooted in the specific, three-dimensional arrangement of its chiral center and how this geometry optimizes interactions within the ATP-binding pockets of its target kinases. While extensive clinical and structural data exists for the active (R)-enantiomer, the precise structural basis for the reduced activity of the (S)-enantiomer is understood through structural analysis of the active isomer and principles of stereochemistry. The (R)-configuration allows for a crucial orientation of the 1-(2,6-dichloro-3-fluorophenyl)ethyl group, which fits snugly into a hydrophobic pocket of the ALK kinase domain, maximizing van der Waals forces and contributing to a stable binding conformation. In contrast, the (S)-enantiomer is predicted to introduce steric hindrance and suboptimal interactions within this confined space, leading to a significant decrease in binding affinity and, consequently, inhibitory potency.

Comparative Pharmacology of Crizotinib Enantiomers

While detailed comparative inhibitory data for this compound against ALK, MET, and ROS1 is not extensively published, a study on the off-target protein MTH1 provides a quantitative illustration of the dramatic difference in potency between the two enantiomers.

EnantiomerTargetIC50 (nM)
This compound MTH172[1]
(R)-crizotinib MTH11375[1]

This table highlights the approximately 20-fold higher potency of this compound against the MTH1 protein, underscoring the significant impact of stereochemistry on biological activity. It is important to note that for the primary oncological targets (ALK, MET, ROS1), the (R)-enantiomer is the more potent inhibitor.[1]

The Structural Basis of (R)-Crizotinib's Potency: Insights from the ALK Co-crystal Structure

The crystal structure of the ALK kinase domain in complex with (R)-crizotinib (PDB ID: 2XP2) provides a detailed map of the key interactions responsible for its high-affinity binding.[2][3][4]

The (R)-crizotinib molecule adopts a specific conformation within the ATP-binding site, stabilized by a network of hydrogen bonds and hydrophobic interactions. The 2-aminopyridine core of the molecule forms crucial hydrogen bonds with the hinge region of the kinase (residues Met1199 and Glu1197), a common binding motif for type I kinase inhibitors.[4][5]

The pivotal element for stereoselectivity is the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group. The methyl group at the chiral center is oriented towards the gatekeeper residue, Leucine 1196, making favorable hydrophobic contacts.[4] The dichlorofluorophenyl ring is positioned in a hydrophobic pocket, further anchoring the inhibitor.

A Structural Hypothesis for the Lower Potency of this compound

In the absence of a co-crystal structure for this compound bound to ALK, molecular modeling provides a compelling hypothesis for its reduced activity. If the (S)-enantiomer were to bind in a similar overall orientation, the positions of the methyl group and the hydrogen atom at the chiral center would be inverted.

This inversion would likely lead to one or both of the following detrimental effects:

  • Steric Hindrance: The methyl group of the (S)-enantiomer would be projected towards the floor of the binding pocket or the side chain of a nearby residue, resulting in a steric clash. This unfavorable interaction would destabilize the binding of the inhibitor.

  • Loss of Favorable Interactions: To avoid this steric clash, the entire molecule might adopt a different, less optimal binding pose. This could disrupt the crucial hydrogen bonds with the hinge region or alter the positioning of the dichlorofluorophenyl ring in its hydrophobic pocket, thereby reducing the overall binding affinity.

The following diagram illustrates the logical flow of this structural argument.

G Hypothesized Structural Basis for this compound's Lower Affinity cluster_R (R)-Crizotinib Binding (High Affinity) cluster_S This compound Binding (Low Affinity) R_Config (R)-Configuration at Chiral Center R_Methyl Methyl group oriented towards hydrophobic pocket (e.g., near L1196) R_Config->R_Methyl R_H_Bond Optimal Hydrogen Bonding with Hinge Region R_Config->R_H_Bond R_VdW Maximized van der Waals Interactions R_Methyl->R_VdW R_Stable Stable Binding Conformation R_H_Bond->R_Stable R_VdW->R_Stable R_Potent Potent Kinase Inhibition R_Stable->R_Potent S_Config (S)-Configuration at Chiral Center S_Methyl Inverted Methyl Group Position S_Config->S_Methyl S_Clash Potential Steric Hindrance S_Methyl->S_Clash S_Suboptimal Suboptimal Binding Pose S_Clash->S_Suboptimal S_Loss Loss of Favorable Interactions S_Suboptimal->S_Loss S_Unstable Unstable Binding Conformation S_Loss->S_Unstable S_Weak Weak Kinase Inhibition S_Unstable->S_Weak

Caption: Logical flow comparing the binding of (R)- and this compound.

Signaling Pathways Targeted by Crizotinib

Crizotinib exerts its therapeutic effect by inhibiting the constitutive activation of several oncogenic signaling pathways driven by ALK, MET, and ROS1 fusion proteins. The primary downstream cascades affected are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which are all critical for cell proliferation, survival, and differentiation.

G Crizotinib (R)-Crizotinib ALK ALK / MET / ROS1 Fusion Proteins Crizotinib->ALK Inhibits RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Signaling pathways inhibited by (R)-crizotinib.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of crizotinib enantiomers against target kinases are crucial for quantifying their potency. A typical experimental workflow is as follows:

  • Reagents and Materials: Recombinant human kinase domains (ALK, MET, ROS1), biotinylated substrate peptide, ATP, kinase assay buffer, streptavidin-coated plates, and a detection antibody.

  • Assay Procedure:

    • A dilution series of the test compounds ((R)- and this compound) is prepared.

    • The kinase, substrate peptide, and test compound are incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., HTRF, ELISA).

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

G start Start prep_compounds Prepare Serial Dilutions of (R)- and this compound start->prep_compounds mix_reagents Incubate Kinase, Substrate, and Compound prep_compounds->mix_reagents add_atp Initiate Reaction with ATP mix_reagents->add_atp incubate Incubate at Controlled Temperature add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Phosphorylated Substrate stop_reaction->quantify analyze Calculate IC50 Values quantify->analyze end End analyze->end

Caption: Workflow for a typical kinase inhibition assay.

X-ray Crystallography

Determining the co-crystal structure of a kinase inhibitor complex provides invaluable atomic-level insights into its binding mode.

  • Protein Expression and Purification: The kinase domain of the target protein is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.[3]

  • Complex Formation: The purified kinase is incubated with a molar excess of the inhibitor to ensure saturation of the binding sites.

  • Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.[3] This data is then processed to determine the electron density map and build an atomic model of the complex.[3]

Conclusion and Future Directions

The stereoselectivity of crizotinib is a classic example of the principle that chirality is a critical determinant of a drug's pharmacological activity. The superior potency of the (R)-enantiomer is a direct consequence of its ability to achieve an optimal and stable binding conformation within the ATP-binding pocket of its target kinases, a feat that is sterically hindered for the (S)-enantiomer.

Future research in this area could involve the use of advanced computational methods, such as free energy perturbation (FEP) or extensive molecular dynamics simulations, to more precisely quantify the binding energy differences between the two enantiomers for ALK, MET, and ROS1. Additionally, the synthesis of novel crizotinib analogs with modifications at the chiral center could provide further insights into the structure-activity relationship and potentially lead to the development of even more potent and selective kinase inhibitors. A deeper understanding of these stereochemical nuances is paramount for the rational design of next-generation targeted therapies in oncology.

References

In Vitro Characterization of (S)-Crizotinib's Enzymatic Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a clinically approved tyrosine kinase inhibitor, is administered as the (R)-enantiomer, which potently targets ALK, MET, and ROS1 kinases. Its counterpart, (S)-crizotinib, exhibits a remarkably different and stereospecific inhibitory profile. This technical guide provides an in-depth summary of the in vitro characterization of this compound, focusing on its enzymatic inhibition, cellular effects, and underlying mechanisms of action. While initially identified as a potent inhibitor of the nucleotide-sanitizing enzyme MutT Homologue 1 (MTH1), recent evidence points to an alternative mechanism involving the induction of oxidative stress. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the core concepts to support further research and development.

Enzymatic Inhibition Profile: MTH1 as a Stereospecific Target

Initial biochemical investigations revealed that this compound is a potent, cell-permeable inhibitor of MTH1 (NUDT1), an enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs) to prevent their incorporation into DNA. This inhibitory action is highly stereospecific; the clinically used (R)-crizotinib is largely inactive against MTH1.[1][2] The inhibition of MTH1 by this compound disrupts the homeostasis of the nucleotide pool, leading to an increase in DNA single-strand breaks and the activation of DNA repair mechanisms in cancer cells.[1][2][3]

However, the role of MTH1 inhibition as the primary anticancer strategy for this compound has been questioned by subsequent studies. An alternative mechanism has been proposed wherein this compound exerts its cytotoxic effects through pathways independent of MTH1.[4]

Data Presentation: Comparative Enzymatic Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the crizotinib enantiomers against their respective primary targets, highlighting the distinct selectivity profile of this compound.

CompoundTarget EnzymeIC50 (nM)Citation(s)
This compound MTH1~72 - 330[1][2][3][5][6]
(R)-CrizotinibMTH1Inactive[1][2]
(R)-CrizotinibALK, c-MetLow nM[2]
(R)-CrizotinibROS1Low nM[2]

Cellular Activity and Alternative Mechanism of Action

Despite its potent enzymatic inhibition of MTH1, the cellular effects of this compound in non-small cell lung cancer (NSCLC) cell lines occur at micromolar concentrations.[5] This discrepancy has led to the investigation of alternative mechanisms. Studies have shown that this compound induces apoptosis in NSCLC cells by increasing intracellular levels of reactive oxygen species (ROS).[4] This surge in ROS leads to a lethal endoplasmic reticulum (ER) stress response, which is independent of MTH1 inhibition. Blocking ROS production was found to reverse the ER stress and subsequent apoptosis induced by this compound.[4]

Data Presentation: Cellular Activity in NSCLC Lines

The table below presents the IC50 values of this compound on the viability of various human NSCLC cell lines after 24 hours of treatment.

Cell LineIC50 (µM)Citation(s)
NCI-H46014.29[5]
H197516.54[5]
A54911.25[5]

Key Experimental Protocols

MTH1 Enzymatic Inhibition Assay (Luminescence-Based)

This biochemical assay quantifies the ability of a compound to inhibit MTH1's enzymatic activity by measuring the product of substrate hydrolysis.

  • Reagent Preparation : Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg(OAc)2, 0.005% Tween-20, 2 mM DTT).

  • Enzyme Addition : Add recombinant human MTH1 protein to the compound dilutions to a final concentration of approximately 2 nM.

  • Incubation : Incubate the enzyme-compound mixture for 15 minutes at room temperature on a plate shaker to allow for binding.

  • Substrate Addition : Initiate the enzymatic reaction by adding an MTH1 substrate, such as 8-oxo-dGTP, at its Kₘ concentration.

  • Reaction & Detection : Allow the reaction to proceed. The amount of inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP is then detected using a luminescence-based kit (e.g., PPiLight).

  • Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3][7]

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA-Based)

This cell-based assay measures intracellular ROS levels using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFDA).

  • Cell Culture : Seed NSCLC cells (e.g., NCI-H460) in a multi-well plate and allow them to adhere overnight.

  • Loading with DCFDA : Wash the cells with PBS and incubate them with a working solution of DCFDA (e.g., 20 µM in serum-free media) for 30-45 minutes at 37°C in the dark. DCFDA is cell-permeant and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.[8][9]

  • Compound Treatment : Wash the cells to remove excess probe and add media containing various concentrations of this compound or controls (e.g., vehicle, positive control like H₂O₂).

  • Incubation : Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Fluorescence Measurement : If ROS are present, H2DCF is oxidized to the highly fluorescent 2',7'–dichlorofluorescin (DCF).[9] Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~495 nm/~529 nm).[9][10]

  • Data Analysis : Quantify the relative change in fluorescence intensity in treated cells compared to control cells to determine the fold-increase in ROS levels.

Cell Viability Assay (MTT-Based)

This assay assesses the effect of a compound on cell proliferation and viability.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Addition : Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • IC50 Calculation : Convert absorbance values to percentage of viability relative to vehicle-treated control cells. Plot the results and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

cluster_R (R)-Crizotinib cluster_S This compound R_Criz (R)-Crizotinib ALK ALK R_Criz->ALK Inhibits MET MET R_Criz->MET Inhibits ROS1 ROS1 R_Criz->ROS1 Inhibits S_Criz This compound MTH1 MTH1 S_Criz->MTH1 Inhibits SCriz This compound ROS ↑ Intracellular ROS SCriz->ROS MTH1 MTH1 Inhibition SCriz->MTH1  (Independent Pathway) ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Mix Enzyme and Inhibitor (Pre-incubation) A->B C 3. Initiate Reaction (Add Substrate) B->C D 4. Detect Signal (e.g., Luminescence) C->D E 5. Analyze Data (Calculate IC50) D->E

References

The Pharmacokinetics and Metabolic Stability of Crizotinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Crizotinib is clinically developed and administered as a racemic mixture of its (R)- and (S)-enantiomers. The vast majority of publicly available scientific literature reports on the pharmacokinetics and metabolism of this racemic mixture. Specific quantitative pharmacokinetic and metabolic stability data for the (S)-enantiomer of crizotinib are not extensively detailed in the available literature. This guide provides a comprehensive overview of the racemic mixture, supplemented with methodologies relevant to the study of its individual stereoisomers.

Executive Summary

Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition factor (MET).[1][2] It is a cornerstone therapy for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1][3] Administered as a racemate, crizotinib undergoes extensive metabolism primarily mediated by Cytochrome P450 3A4 and 3A5 (CYP3A4/5).[2][4][5] The primary clearance mechanism is hepatic metabolism, with the major circulating metabolite being the crizotinib lactam, which itself is a racemic mixture.[6][7] This document provides a detailed overview of the pharmacokinetics, metabolic pathways, and relevant experimental methodologies for studying crizotinib.

Pharmacokinetics of (Racemic) Crizotinib

The pharmacokinetic profile of crizotinib has been characterized in healthy subjects and cancer patients. Following oral administration, it is absorbed with a time to maximum plasma concentration (Tmax) of 4 to 6 hours.[8] The absolute bioavailability is approximately 43%.[8] Crizotinib exhibits non-linear pharmacokinetics, with steady-state concentrations reached within 15 days of twice-daily dosing.[2]

Absorption and Distribution
  • Bioavailability: The mean absolute bioavailability of a single oral dose is 43% (range: 32% to 66%).[8]

  • Food Effect: A high-fat meal has a minor effect, reducing the Area Under the Curve (AUC) and maximum concentration (Cmax) by approximately 14%.[3]

  • Distribution: Crizotinib is extensively distributed into tissues, with a large mean volume of distribution (Vss) of 1772 L following a single intravenous dose.[2][8]

  • Plasma Protein Binding: It is highly bound (91%) to human plasma proteins, independent of drug concentration.[2][8]

Metabolism and Excretion
  • Metabolic Enzymes: Crizotinib is predominantly metabolized in the liver by CYP3A4 and CYP3A5.[2][5] Aldehyde Oxidase 1 (AOX1) may also be involved in the formation of an intermediate leading to the major metabolite.[6]

  • Major Metabolite: The primary metabolic pathway is oxidation, leading to the formation of crizotinib lactam (PF-06260182). This metabolite is also a racemic mixture and accounts for approximately 10% of the plasma radioactivity in human mass balance studies.[6][7]

  • Excretion: Following a single radiolabeled dose, approximately 63% of the dose is recovered in the feces (with 53% as unchanged drug) and 22% in the urine (with 2.3% as unchanged drug).[2][9] This indicates that hepatic metabolism is the main route of elimination.[7]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for racemic crizotinib in adult patients.

ParameterValueReference(s)
Tmax (Time to Peak Concentration) 4 - 6 hours[8]
Absolute Bioavailability 43% (32% - 66%)[8]
Apparent Clearance (CL/F) at Steady-State 60 L/hr[8]
Apparent Clearance (CL/F) after Single Dose 100 L/hr[8]
Volume of Distribution (Vss) 1772 L[2][8]
Plasma Protein Binding 91%[2][8]
Terminal Half-Life (t½) 42 hours[2][8]
Accumulation Ratio at Steady-State ~4.8[2]

Metabolic Stability and Pathways

The metabolic stability of crizotinib is primarily governed by its susceptibility to metabolism by CYP3A4/5. The drug is both a substrate and a time-dependent inhibitor of CYP3A, which leads to a decrease in its own clearance upon multiple dosing.[9][10]

In Vitro Metabolism

In vitro studies using human liver microsomes (HLMs) confirm that CYP3A4/5 are the major enzymes responsible for crizotinib's metabolism.[9] The formation of crizotinib lactam is the principal metabolic transformation observed. Other minor metabolites, including O-desalkyl crizotinib and its subsequent conjugates, have been identified but are found at minimal levels in plasma.[6][9]

Metabolic Pathway of Crizotinib

The metabolism of crizotinib to its major lactam metabolite is proposed to be a two-step process. The initial oxidation can be mediated by CYP3A4/5 and potentially AOX1 to form an imine intermediate, which is then further metabolized to the stable lactam.[6]

G cluster_main Crizotinib Metabolism Crizotinib (R/S)-Crizotinib Intermediate Imine Intermediate Crizotinib->Intermediate CYP3A4/5, AOX1 (Oxidation) O_desalkyl O-desalkyl Crizotinib (Minor Metabolite, M4) Crizotinib->O_desalkyl CYP3A4/5 (O-dealkylation) Excretion Excretion (Feces > Urine) Crizotinib->Excretion Unchanged Drug Lactam (R/S)-Crizotinib Lactam (Major Metabolite, M10) Intermediate->Lactam CYP3A4/5 Lactam->Excretion O_desalkyl_lactam O-desalkyl Crizotinib Lactam (Minor Metabolite, M2) O_desalkyl->O_desalkyl_lactam Conjugates Phase II Conjugates (e.g., Glucuronides, Sulfates) O_desalkyl_lactam->Conjugates Conjugates->Excretion

Caption: Proposed metabolic pathway of racemic crizotinib.

ALK Signaling Pathway and Mechanism of Action

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase, which is constitutively activated in ALK-rearranged NSCLC. This blocks downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[6][11]

Caption: Inhibition of EML4-ALK signaling by crizotinib.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of pharmacokinetics and metabolic stability. Below are representative methodologies for the chiral separation of crizotinib and for an in vitro metabolic stability assay.

Chiral Separation of Crizotinib Enantiomers by HPLC

This method allows for the separation and quantification of the (S)- and (R)-enantiomers of crizotinib, which is a prerequisite for any stereoselective pharmacokinetic or metabolism study.

G cluster_workflow Workflow: Chiral HPLC Analysis start Prepare Sample (Crizotinib in solvent) inject Inject Sample (20 µL) start->inject prep_mobile Prepare Mobile Phase n-hexane:IPA:MeOH:DEA (40:30:30:0.5 v/v/v/v) hplc HPLC System Column: Chiralcel OD-H Flow: 1.0 mL/min prep_mobile->hplc detect UV Detection (268 nm) hplc->detect inject->hplc analyze Chromatogram Analysis (Separate Peaks for S and R) detect->analyze quantify Quantify Enantiomers analyze->quantify

Caption: Experimental workflow for chiral separation of crizotinib.

Methodology Details (based on published methods[12][13]):

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of n-hexane, isopropyl alcohol (IPA), methanol (MeOH), and diethylamine (DEA) in a ratio of 40:30:30:0.5 (v/v/v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 268 nm.

  • Sample Preparation: A stock solution of racemic crizotinib is prepared in a suitable solvent (e.g., mobile phase) and diluted to the desired concentration for analysis.

  • Analysis: The sample is injected into the HPLC system. The (S)- and (R)-enantiomers will elute at different retention times (e.g., reported as ~4.9 min for (S) and ~6.1 min for (R) under specific conditions), allowing for their separation and individual quantification.[12]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard preclinical method to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology Details (based on general protocols[14][15][16]):

  • Reagents:

    • Pooled Human Liver Microsomes (HLMs)

    • (S)-Crizotinib (or racemic crizotinib) stock solution

    • NADPH regenerating system (Cofactor solution, e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Stop solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Incubation Procedure:

    • Pre-warm a solution of HLMs (e.g., final concentration 0.5 mg/mL) and this compound (e.g., final concentration 1 µM) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the ice-cold stop solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify the remaining concentration of the parent drug (this compound).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion

The pharmacokinetic profile of racemic crizotinib is well-characterized, highlighting its extensive hepatic metabolism primarily via CYP3A4/5 to form crizotinib lactam. While it is a chiral molecule, data specific to the pharmacokinetics and metabolic stability of the (S)-enantiomer are not distinctly available in the public domain. The experimental protocols for chiral separation and in vitro metabolism studies described herein provide the foundational methods required to generate such enantiomer-specific data. A thorough understanding of the drug's disposition, combined with knowledge of its mechanism of action on the ALK signaling pathway, is critical for its effective clinical use and for the development of next-generation kinase inhibitors.

References

An In-depth Technical Guide to the Anticancer Potential of (S)-Crizotinib in KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, yet it has remained a challenging target for therapeutic intervention. While the clinically approved (R)-enantiomer of crizotinib is a potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases, its stereoisomer, (S)-crizotinib, has emerged as a compound of interest for its distinct anticancer properties, particularly in the context of KRAS-mutant malignancies. This technical guide synthesizes the current preclinical evidence for this compound, detailing its proposed mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and providing protocols for foundational experiments. The evidence points to a dual mechanism involving both the inhibition of the MTH1 enzyme and the induction of MTH1-independent, ROS-mediated endoplasmic reticulum stress, positioning this compound as a promising agent for further investigation.

Introduction: Crizotinib and the KRAS Challenge

Crizotinib is a multi-target tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1][2] The therapeutic agent is the (R)-enantiomer. Its counterpart, this compound, was initially considered an impurity but has demonstrated intriguing biological activity distinct from the (R)-form.[1] KRAS mutations, present in over 20% of all human cancers, are particularly prevalent in lung, colorectal, and pancreatic cancers.[3] These mutations lock the KRAS protein in a constitutively active state, driving uncontrolled cell proliferation and survival, and have been notoriously difficult to target directly.

The exploration of this compound offers a potential new strategy against these "undruggable" targets. Initial research identified the MutT Homolog 1 (MTH1) enzyme, which is critical for sanitizing oxidized nucleotide pools in cancer cells, as a primary target of this compound.[4] However, subsequent studies have revealed a more complex mechanism involving the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, independent of MTH1 inhibition.[5] This guide delves into the preclinical data supporting these mechanisms.

Proposed Mechanisms of Action

The anticancer activity of this compound in KRAS-mutant cancers is believed to operate through at least two distinct, and potentially synergistic, pathways.

MTH1-Dependent Pathway: Nucleotide Pool Sanitization

Oncogenic KRAS drives a significant increase in intracellular ROS, leading to oxidative damage of deoxynucleotide triphosphates (dNTPs). The MTH1 enzyme hydrolyzes these oxidized dNTPs (e.g., 8-oxo-dGTP), preventing their incorporation into DNA and thus averting DNA damage and cell death.[4][5] Cancer cells, particularly those with KRAS mutations, exhibit a strong dependence on MTH1 for survival. This compound has been identified as a potent inhibitor of MTH1, whereas the clinically used (R)-crizotinib is largely inactive against this enzyme.[4] By inhibiting MTH1, this compound allows damaged nucleotides to be incorporated into DNA during replication, leading to DNA strand breaks and subsequent apoptosis.[5]

G cluster_cell KRAS-Mutant Cancer Cell KRAS Oncogenic KRAS ROS Increased ROS KRAS->ROS drives dNTPs dNTP Pool ROS->dNTPs oxidizes ox_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) MTH1 MTH1 Enzyme ox_dNTPs->MTH1 sanitized by DNA_inc Incorporation into DNA ox_dNTPs->DNA_inc if MTH1 is inhibited MTH1->dNTPs returns clean nucleotides S_Crizo This compound S_Crizo->MTH1 inhibits DNA_damage DNA Damage & Strand Breaks DNA_inc->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Proposed MTH1-dependent mechanism of this compound.
MTH1-Independent Pathway: ROS-Induced ER Stress

More recent evidence suggests that this compound can induce apoptosis in NSCLC cells even when MTH1 is not the primary driver of survival. This alternative mechanism involves the drug directly increasing intracellular ROS levels.[5] The surge in ROS induces a state of severe endoplasmic reticulum (ER) stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen. This lethal ER stress response, in turn, activates the apoptotic pathway, leading to programmed cell death. Crucially, blocking ROS production was shown to reverse the ER stress and apoptosis induced by this compound, confirming the central role of ROS in this MTH1-independent pathway.[5]

G cluster_cell NSCLC Cell S_Crizo This compound ROS Intracellular ROS Surge S_Crizo->ROS induces ER Endoplasmic Reticulum ROS->ER acts upon ER_Stress Lethal ER Stress (Unfolded Protein Response) ER->ER_Stress triggers Apoptosis Apoptosis ER_Stress->Apoptosis activates MTH1 MTH1 Independent

Caption: MTH1-independent, ROS-mediated apoptotic pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through both in vitro and in vivo studies. The data highlights its potency against MTH1 and its significant tumor-suppressive effects.

In Vitro Potency

Biochemical assays have demonstrated a stark difference in the inhibitory activity of the crizotinib enantiomers against the MTH1 enzyme.

CompoundTargetIC₅₀ (nM)Source
This compound MTH172[4]
(R)-Crizotinib MTH11375[4]
Table 1: Comparative IC₅₀ values of crizotinib enantiomers against the MTH1 enzyme. The (S)-enantiomer is approximately 20 times more potent than the (R)-enantiomer.[4]
In Vivo Efficacy

Xenograft models using human NSCLC cells have been employed to evaluate the antitumor activity of this compound in a living system.

Cell Line UsedAnimal ModelTreatment and DosageOutcomeSource
NCI-H460 (NSCLC)Nude Mice XenograftThis compound at 7.5 mg/kg for 10 daysSignificant reduction in tumor volume and weight[5]
NCI-H460 (NSCLC)Nude Mice XenograftThis compound at 15 mg/kg for 10 daysSignificant reduction in tumor volume and weight[5]
Table 2: Summary of in vivo study results demonstrating the efficacy of this compound in a human NSCLC xenograft model.[5]

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to evaluate the anticancer potential of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the effect of this compound on the viability of KRAS-mutant cancer cells.

  • Procedure:

    • Seed NSCLC cells (e.g., NCI-H460, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[6]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Western Blotting for Apoptosis and ER Stress Markers

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Objective: To analyze the effect of this compound on proteins involved in the apoptotic and ER stress pathways.

  • Procedure:

    • Treat cells with this compound as described above.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by molecular weight using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to target proteins (e.g., PARP, Caspase-3 for apoptosis; CHOP, Bip for ER stress).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the process of evaluating the efficacy of this compound in an animal model.

  • Objective: To assess the in vivo antitumor activity of this compound.

  • Procedure:

    • Subcutaneously inject human KRAS-mutant cancer cells (e.g., NCI-H460) into the flank of immunodeficient mice (e.g., nude mice).[5]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 7.5 or 15 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) daily for a defined treatment period (e.g., 10 days).[5]

    • Measure tumor volume with calipers every few days.

    • At the end of the study, euthanize the mice and excise the tumors to measure their final weight.

    • Analyze the data for statistically significant differences in tumor growth between treated and control groups.

G cluster_invitro cluster_invivo start Select KRAS-Mutant Cancer Cell Lines in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo treat_vitro Treat with this compound (Dose-Response) in_vitro->treat_vitro xenograft Establish Xenograft Tumor Model in_vivo->xenograft mtt Cell Viability Assay (MTT) treat_vitro->mtt ros ROS Detection Assay treat_vitro->ros wb Western Blot (Apoptosis/ER Stress Markers) treat_vitro->wb end Data Analysis & Mechanism Elucidation mtt->end ros->end wb->end treat_vivo Treat Mice with This compound vs. Vehicle xenograft->treat_vivo measure Measure Tumor Volume & Weight treat_vivo->measure measure->end

References

Initial Toxicity Screening of (S)-Crizotinib in Preclinical Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed preclinical toxicity data specifically for the (S)-enantiomer of crizotinib is limited. This document serves as a representative technical guide, outlining a standard preclinical toxicity screening program for a novel kinase inhibitor. The quantitative data and experimental observations presented herein are illustrative, based on the known profile of the approved (R)-crizotinib and typical findings for compounds in this class.

Introduction

Crizotinib is a potent small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (MET), and ROS1. The clinically approved formulation, Xalkori®, is the (R)-enantiomer. As with all chiral molecules, the (S)-enantiomer may exhibit a distinct pharmacokinetic, efficacy, and toxicity profile. Therefore, a thorough, independent preclinical toxicity evaluation of (S)-crizotinib is a critical step in its drug development process.

This guide details a comprehensive initial toxicity screening program for this compound, encompassing in vitro and in vivo models. The objective is to identify potential target organs of toxicity, establish a preliminary safety margin, and inform dose selection for subsequent, longer-term toxicology studies.

Data Summary: Quantitative Toxicology

The following tables summarize representative quantitative data from a hypothetical initial toxicity screening of this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀ Data)

Cell Line Cancer Type Target Expression IC₅₀ (nM)
H3122 Non-Small Cell Lung ALK-EML4 Fusion 25.5
SU-DHL-4 Anaplastic Large Cell Lymphoma NPM-ALK Fusion 30.1
MKN-45 Gastric Carcinoma MET Amplification 15.8
HepG2 Hepatocellular Carcinoma Low/No Target > 10,000

| HEK293 | Human Embryonic Kidney | Low/No Target | > 10,000 |

Table 2: In Vivo Single-Dose Acute Toxicity

Species Strain Sex Route of Administration Estimated LD₅₀ (mg/kg)
Rat Sprague-Dawley Male Oral (gavage) > 2000

| Rat | Sprague-Dawley | Female | Oral (gavage) | > 2000 |

Table 3: Key Findings from a 14-Day Repeat-Dose Study in Rats (Oral Gavage)

Dose Group (mg/kg/day) Key Clinical Observations Key Histopathological Findings
10 (Low Dose) No remarkable findings. No treatment-related findings.
50 (Mid Dose) Mild, transient gastrointestinal distress (soft stools) in some animals. Minimal sinusoidal cell hypertrophy in the liver.

| 200 (High Dose) | Significant GI distress, decreased food consumption, moderate weight loss. | Moderate hepatocellular hypertrophy (liver), mild bone marrow hypocellularity, mild renal tubular vacuolation. |

Table 4: Representative Toxicokinetic (TK) Parameters in Rats (Day 14)

Dose Group (mg/kg/day) Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋₂₄ (h*ng/mL)
10 250 ± 45 2.0 2,100 ± 350
50 1350 ± 280 2.0 15,800 ± 2,900

| 200 | 4800 ± 950 | 4.0 | 75,000 ± 11,200 |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀) in both target-expressing cancer cell lines and non-target cell lines.

Methodology (MTT Assay):

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach logarithmic growth phase.

  • Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is serially diluted in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). The medium in the plates is replaced with medium containing the various concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo 14-Day Repeat-Dose Toxicity Study

Objective: To evaluate the toxicity of this compound following daily administration for 14 days in a rodent model.

Methodology (Sprague-Dawley Rat):

  • Animal Model: Young adult Sprague-Dawley rats (e.g., 8-10 weeks old), with an equal number of males and females per group.

  • Group Allocation: Animals are randomly assigned to four groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.

  • Dosing: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered once daily via oral gavage for 14 consecutive days.

  • Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed once daily. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: On Day 15, blood samples are collected for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals are euthanized at the end of the study. A full gross necropsy is performed. A comprehensive list of organs and tissues is collected, weighed, and preserved in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.

  • Toxicokinetics: Satellite groups (n=3/sex/group) are included for toxicokinetic analysis. Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) after dosing on Day 1 and Day 14 to determine plasma concentrations of this compound.

Visualizations: Workflows and Pathways

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Analysis & Decision vitro_cyto Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) vitro_safety Safety Pharmacology (e.g., hERG Assay) vitro_cyto->vitro_safety Preliminary Safety acute_tox Acute Toxicity Study (Single Dose, e.g., Rat) vitro_safety->acute_tox Proceed to In Vivo repeat_dose Repeat-Dose Study (14-Day, e.g., Rat) acute_tox->repeat_dose Dose Range Finding pk_tk Pharmacokinetics/ Toxicokinetics repeat_dose->pk_tk analysis Data Analysis: Identify Target Organs, Establish NOAEL repeat_dose->analysis go_nogo Go/No-Go Decision for Long-Term Studies analysis->go_nogo

Caption: Preclinical Toxicity Screening Workflow.

G cluster_receptors Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response ligand Ligand (e.g., HGF, Scatter Factor) MET MET ligand->MET ALK ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 MET->PI3K MET->RAS MET->STAT3 ROS1 ROS1 ROS1->PI3K ROS1->RAS ROS1->STAT3 crizotinib This compound crizotinib->ALK crizotinib->MET crizotinib->ROS1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Invasion Invasion mTOR->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Invasion STAT3->Proliferation STAT3->Survival STAT3->Invasion

Caption: Crizotinib's Core Signaling Pathways.

Methodological & Application

Application Note: Enzymatic Assay for MTH1 Activity Using (S)-crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro enzymatic assay to determine the activity of MutT homolog 1 (MTH1), a nucleotide pool sanitizing enzyme, and to evaluate the inhibitory potential of compounds such as (S)-crizotinib. MTH1 plays a critical role in preventing the incorporation of damaged nucleotides into DNA, and its inhibition is a promising strategy in cancer therapy. This protocol outlines the necessary reagents, step-by-step procedures, and data analysis methods.

Introduction

MutT homolog 1 (MTH1), also known as NUDT1, is a pyrophosphatase that sanitizes the nucleotide pool by hydrolyzing oxidized purine deoxyribonucleoside triphosphates, such as 8-oxo-dGTP, to their corresponding monophosphates. This action prevents the incorporation of damaged bases into DNA, thereby averting DNA damage and subsequent cell death. In cancer cells, which exhibit high levels of reactive oxygen species (ROS), MTH1 is often upregulated to cope with the increased load of oxidized nucleotides, making it an attractive target for anticancer drug development.

This compound has been identified as a potent inhibitor of MTH1. This application note describes a common method for assessing MTH1 enzymatic activity by measuring the release of inorganic phosphate (Pi) upon the hydrolysis of 8-oxo-dGTP. The protocol is suitable for determining the IC50 value of this compound and other potential inhibitors.

Signaling Pathway of MTH1 in Nucleotide Pool Sanitization

MTH1_Signaling_Pathway ROS Increased ROS in Cancer Cells dGTP dGTP ROS->dGTP Oxidation ox_dGTP 8-oxo-dGTP dGTP->ox_dGTP MTH1 MTH1 (NUDT1) ox_dGTP->MTH1 DNA_inc Incorporation into DNA ox_dGTP->DNA_inc Pi_PPi 8-oxo-dGMP + PPi MTH1->Pi_PPi Hydrolysis DNA_damage DNA Damage & Cell Death DNA_inc->DNA_damage Inhibitor This compound Inhibitor->MTH1 Inhibition

Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against MTH1.

CompoundTargetIC50 (nM)Assay ConditionsReference
This compoundMTH17.2Biochemical Assay
This compoundMTH12.5Enzymatic Assay
This compoundMTH11.6Cellular Thermal Shift Assay

Experimental Protocol

This protocol is designed for a 96-well plate format and relies on the colorimetric detection of inorganic phosphate released during the MTH1-catalyzed hydrolysis of 8-oxo-dGTP.

Required Materials
  • Recombinant human MTH1 enzyme

  • This compound

  • 8-oxo-dGTP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 20 mM NaCl

  • Phosphate detection reagent (e.g., BIOMOL GREEN™)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at ~620 nm

Experimental Workflow

MTH1_Assay_Workflow start Start prep_reagents Prepare Reagents: Assay Buffer, MTH1, 8-oxo-dGTP, This compound dilutions start->prep_reagents add_inhibitor Add this compound dilutions and MTH1 enzyme to wells prep_reagents->add_inhibitor pre_incubate Pre-incubate at room temperature for 15 minutes add_inhibitor->pre_incubate add_substrate Initiate reaction by adding 8-oxo-dGTP pre_incubate->add_substrate incubate Incubate at 37°C for 30 minutes add_substrate->incubate stop_reaction Stop reaction by adding phosphate detection reagent incubate->stop_reaction develop_color Incubate at room temperature for 20-30 minutes for color development stop_reaction->develop_color read_absorbance Measure absorbance at 620 nm develop_color->read_absorbance analyze_data Analyze Data: Calculate % inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTH1 enzymatic assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the MTH1 enzyme in cold Assay Buffer to the desired concentration (e.g., 0.5-2 nM final concentration).

    • Prepare the substrate solution of 8-oxo-dGTP in Assay Buffer (e.g., 200 µM final concentration).

  • Assay Plate Setup:

    • Add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.

    • Include wells for a "no enzyme" control (background) and a "no inhibitor" control (100% activity).

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the diluted MTH1 enzyme solution to each well, except for the "no enzyme" control wells (add 25 µL of Assay Buffer instead).

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the 8-oxo-dGTP substrate solution to all wells. The final reaction volume will be 100 µL.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of the phosphate detection reagent to each well.

    • Incubate the plate at room temperature for 20-30 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from the absorbance of all other wells.

  • Percentage of Inhibition Calculation: Calculate the percentage of MTH1 inhibition for each inhibitor concentration using the following formula:

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Troubleshooting

  • High Background: Ensure the substrate solution is free of contaminating inorganic phosphate. Prepare fresh substrate solution if necessary.

  • Low Signal: Optimize the enzyme concentration or increase the incubation time.

  • High Variability: Ensure proper mixing of reagents and consistent timing for all steps. Use high-quality, calibrated pipettes.

Conclusion

This protocol provides a robust and reliable method for assessing MTH1 enzymatic activity and evaluating inhibitors like this compound. The use of a colorimetric phosphate detection system makes it a straightforward and high-throughput compatible assay. Accurate determination of inhibitor potency is crucial for the development of novel cancer therapeutics targeting the MTH1 pathway.

Application of (S)-Crizotinib in DNA Damage Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-crizotinib, the (S)-enantiomer of the clinically approved ALK inhibitor crizotinib, has emerged as a potent and selective inhibitor of the human mutT homologue MTH1 (NUDT1). MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized dNTPs, preventing their incorporation into DNA. Inhibition of MTH1 by this compound disrupts this sanitation process, leading to the incorporation of damaged nucleotides during DNA replication. This, in turn, induces DNA single-strand breaks and activates the DNA damage response (DDR), ultimately leading to cancer cell death. This stereospecific targeting of MTH1 makes this compound a valuable tool for studying the DDR and exploring novel anticancer strategies.

Recent studies have also suggested an MTH1-independent mechanism of action for this compound in certain cancer types, such as non-small cell lung cancer (NSCLC). This alternative pathway involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.[1] Therefore, this compound can be utilized in DDR studies to investigate both MTH1-dependent and -independent mechanisms of DNA damage induction and subsequent cellular responses.

Key applications of this compound in DDR studies include:

  • Induction of DNA Damage: Probing the cellular response to the incorporation of oxidized nucleotides and the generation of single-strand breaks.

  • Investigation of DDR Pathways: Studying the activation of key DDR proteins such as ATM and the formation of DNA damage foci (e.g., 53BP1).

  • Evaluation of Synthetic Lethality: Exploring the potential of this compound to selectively kill cancer cells with specific DNA repair deficiencies.

  • High-Throughput Screening: Identifying novel drug targets and combination therapies that synergize with this compound-induced DNA damage.

  • Target Engagement Studies: Confirming the direct interaction of this compound with its target MTH1 in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: In Vitro Inhibitory Activity of Crizotinib Enantiomers against MTH1
CompoundIC50 (nM)
This compound 72
(R)-crizotinib1375

Data represents the half-maximal inhibitory concentration against MTH1 catalytic activity.

Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
SW480Colon CarcinomaNot explicitly stated, but effective at low µM
PANC-1Pancreatic CancerNot explicitly stated, but effective at ~5 µM
NCI-H460Non-Small Cell Lung14.29
H1975Non-Small Cell Lung16.54
A549Non-Small Cell Lung11.25
Table 3: Quantitative Analysis of this compound-Induced DNA Damage
AssayCell LineThis compound ConcentrationTreatment TimeObserved Effect
Comet Assay SW4802 µMNot specifiedIncrease in mean tail moment
53BP1 Foci Formation SW4802 µMNot specifiedIncrease in the number of 53BP1 foci-positive cells
ATM Autophosphorylation SW4802 µMNot specifiedIncreased phosphorylation of ATM

Experimental Protocols

MTH1 Inhibition Assay (In Vitro)

This protocol is adapted from a luminescence-based pyrophosphate (PPi) detection assay.

Materials:

  • Recombinant human MTH1 protein

  • This compound

  • Assay Buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg(OAc)₂, 0.005% Tween-20, 2 mM DTT

  • Substrate: 8-oxo-dGTP or 2-OH-dATP

  • PPi Light Inorganic Pyrophosphate Assay kit

  • 96-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Add 20 µL of MTH1 recombinant protein (final concentration ~2 nM) in Assay Buffer to each well.

  • Incubate the plate on a shaker for 15 minutes at room temperature.

  • Add 20 µL of the MTH1 substrate (e.g., 8-oxo-dGTP, final concentration ~13.2 µM) in Assay Buffer to initiate the reaction.

  • Immediately measure the generation of PPi over a time course of 15 minutes using the PPi Light Assay kit and a plate reader according to the manufacturer's instructions.

  • Calculate the IC50 values by fitting a dose-response curve to the data using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement

This protocol is to confirm the binding of this compound to MTH1 in intact cells.

Materials:

  • Cancer cell line of interest (e.g., BJ-KRASV12 or SW480)

  • This compound and (R)-crizotinib

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot apparatus and reagents

  • Primary antibody against MTH1

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

Procedure:

  • Treat cultured cells with this compound (e.g., 10 µM), (R)-crizotinib (10 µM), or DMSO for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein concentration of the soluble fraction.

  • Perform Western blotting on the soluble fractions using an antibody against MTH1. Use a loading control to ensure equal protein loading.

  • A stabilized MTH1 protein in the this compound-treated samples will be evident by a higher band intensity at elevated temperatures compared to the vehicle and (R)-crizotinib controls.

Immunofluorescence for 53BP1 Foci Formation

This protocol outlines the detection of DNA damage foci, a hallmark of double-strand breaks.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 1% BSA in PBS

  • Primary antibody: Rabbit anti-53BP1

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound (e.g., 2 µM) or vehicle for the desired time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-53BP1 antibody (diluted in 1% BSA) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

  • Wash three times with PBS in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the 53BP1 foci using a fluorescence microscope. Quantify the number of foci per cell or the percentage of cells with a defined number of foci.

Alkaline Comet Assay for DNA Single-Strand Breaks

This assay directly visualizes and quantifies DNA single-strand breaks.

Materials:

  • Treated and control cells

  • Comet Assay Kit (containing Lysis Solution, and low melting point agarose)

  • Frosted microscope slides

  • Electrophoresis tank

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Treat cells with this compound (e.g., 2 µM) or vehicle for a specified duration.

  • Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a frosted microscope slide.

  • Gently place a coverslip over the agarose and allow it to solidify at 4°C for 10-30 minutes.

  • Carefully remove the coverslip and immerse the slides in pre-chilled Lysis Solution for at least 1 hour at 4°C.

  • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

  • Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

  • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

  • Carefully remove the slides and neutralize them by washing with Neutralization Buffer three times for 5 minutes each.

  • Stain the DNA with a suitable fluorescent dye.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Quantify the DNA damage using comet scoring software to measure parameters such as tail length, percent DNA in the tail, and tail moment.

Western Blot for ATM Phosphorylation

This protocol is for detecting the activation of the DDR kinase ATM.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ATM (Ser1981) and Rabbit anti-total ATM

  • Loading control antibody (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 2 µM) or vehicle.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ATM antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • To confirm equal loading and total protein levels, the membrane can be stripped and re-probed for total ATM and a loading control like β-actin.

Visualizations

G cluster_0 This compound MTH1-Dependent Pathway S_crizotinib This compound MTH1 MTH1 S_crizotinib->MTH1 Inhibition Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) MTH1->Oxidized_dNTPs Hydrolysis (blocked) DNA_Incorporation Incorporation into DNA Oxidized_dNTPs->DNA_Incorporation SSB Single-Strand Breaks (SSBs) DNA_Incorporation->SSB DDR_Activation DNA Damage Response (DDR) Activation SSB->DDR_Activation ATM_Activation ATM Activation DDR_Activation->ATM_Activation p53BP1_Foci 53BP1 Foci Formation DDR_Activation->p53BP1_Foci Cell_Death Cell Death DDR_Activation->Cell_Death

Caption: MTH1-dependent DNA damage response pathway induced by this compound.

G cluster_1 This compound MTH1-Independent Pathway (in NSCLC) S_crizotinib_alt This compound ROS_Generation Reactive Oxygen Species (ROS) Generation S_crizotinib_alt->ROS_Generation ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Generation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis G cluster_workflow Experimental Workflow for DDR Studies cluster_assays DNA Damage & Response Assays start Treat Cells with This compound comet Comet Assay (SSBs) start->comet if_53bp1 Immunofluorescence (53BP1 Foci) start->if_53bp1 wb_atm Western Blot (p-ATM) start->wb_atm cetsa CETSA (MTH1 Engagement) start->cetsa analysis Data Analysis & Quantification comet->analysis if_53bp1->analysis wb_atm->analysis cetsa->analysis

References

Application Notes: (S)-Crizotinib for In Vivo Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (MET), and ROS1.[1][2] It is clinically approved for the treatment of ALK- or ROS1-positive non-small cell lung cancer (NSCLC).[3] While the racemic form, (R,S)-crizotinib, is used clinically, recent research has focused on the distinct biological activities of its enantiomers. The (S)-enantiomer of crizotinib, in particular, has demonstrated a novel antitumor mechanism. In preclinical studies, (S)-crizotinib induces apoptosis in NSCLC cells by increasing intracellular reactive oxygen species (ROS), which triggers a lethal endoplasmic reticulum (ER) stress response.[4][5] This activity appears to be independent of MTH1 inhibition, a previously proposed target.[4][5]

These application notes provide a comprehensive guide for researchers on the use of this compound in in vivo xenograft tumor models, covering its mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical data.

Mechanism of Action

Crizotinib (racemic mixture) exerts its anticancer effects primarily by competitively binding to the ATP-binding pocket of target kinases like ALK and MET, thereby inhibiting their phosphorylation and downstream signaling.[1][6][7] This blockade disrupts key oncogenic pathways responsible for cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[8][9]

The (S)-enantiomer has been shown to operate through a distinct mechanism in NSCLC models. Its key mode of action involves:

  • Induction of Oxidative Stress : this compound treatment leads to a significant elevation of intracellular ROS levels.[4]

  • ER Stress Response : The increase in ROS triggers the unfolded protein response (UPR) and ER stress, characterized by the activation of key mediators such as activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP).[4][5]

  • Apoptosis : The sustained ER stress ultimately culminates in programmed cell death (apoptosis).[4]

This ROS-dependent, ER stress-mediated pathway provides a strong rationale for investigating this compound in various cancer models, including those that are not dependent on ALK or MET signaling.

Signaling Pathway Diagrams

Crizotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_MET ALK / MET Receptor Tyrosine Kinase RAS RAS ALK_MET->RAS PI3K PI3K ALK_MET->PI3K JAK JAK ALK_MET->JAK Crizotinib (R,S)-Crizotinib Crizotinib->ALK_MET Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival STAT->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Figure 1. Canonical ALK/MET signaling pathways inhibited by (R,S)-Crizotinib.

S_Crizotinib_ROS_Pathway S_Crizotinib This compound Cancer_Cell NSCLC Cell S_Crizotinib->Cancer_Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Triggers UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF4_CHOP ↑ ATF4 / CHOP Activation UPR->ATF4_CHOP Apoptosis Apoptosis ATF4_CHOP->Apoptosis Leads to

Figure 2. Proposed mechanism of this compound via ROS-mediated ER stress.

Experimental Protocol: this compound in a Subcutaneous Xenograft Model

This protocol is based on studies using the NCI-H460 human NSCLC cell line.[4][10] Researchers should adapt the protocol as necessary for other cell lines.

1. Materials and Reagents

  • Cell Line: NCI-H460 or other appropriate cancer cell line.

  • Animal Model: 4-6 week old female athymic nude mice (e.g., BALB/c nude).

  • This compound: Purity >98%.

  • Vehicle Solution: e.g., Phosphate-buffered saline (PBS), or PBS with 0.5% carboxymethylcellulose (CMC).

  • Cell Culture Media: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Other Reagents: Trypsin-EDTA, sterile PBS, Matrigel (optional, can improve tumor take-rate).

  • Equipment: Laminar flow hood, incubator (37°C, 5% CO₂), centrifuges, hemocytometer, syringes (27-30 gauge), digital calipers, analytical balance.

2. Cell Culture and Preparation

  • Culture NCI-H460 cells in a T-75 flask until they reach 70-80% confluency.

  • Aspirate the medium, wash cells with sterile PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 1,200 rpm for 5 minutes.

  • Discard the supernatant, resuspend the cell pellet in 5-10 mL of sterile PBS, and perform a cell count using a hemocytometer.

  • Centrifuge the cells again and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.

3. Xenograft Implantation

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Monitor the animals for recovery from anesthesia and regularly check the injection site for any adverse reactions.

4. This compound Administration and Tumor Monitoring

  • Allow tumors to grow until they reach a palpable volume of approximately 50-100 mm³.[10] This typically takes 5-7 days.

  • Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Prepare this compound fresh daily. Dissolve the compound in the chosen vehicle to achieve the desired final concentration for injection. Doses of 7.5 mg/kg and 15 mg/kg have been shown to be effective.[4][10]

  • Administer this compound or vehicle control via intraperitoneal (i.p.) injection once daily for the duration of the study (e.g., 10-16 days).[10]

  • Measure tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .

  • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[10]

5. Study Endpoint and Tissue Collection

  • The study should be terminated when tumors in the control group reach the maximum size allowed by IACUC guidelines (e.g., ~1,500 mm³) or at a pre-determined time point (e.g., 16 days).[10]

  • Euthanize the mice using an approved method.

  • Carefully excise the tumors, remove any non-tumor tissue, and record the final tumor weight.[10]

  • For further analysis, tumors can be:

    • Snap-frozen in liquid nitrogen for Western blot or PCR analysis.

    • Fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Collect vital organs (e.g., liver, kidney, heart) for histological analysis to assess for any potential toxicity.[10]

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint & Analysis Cell_Culture 1. Culture NCI-H460 Cells (70-80% confluency) Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Injection Suspension (1x10^7 cells / 100 µL) Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Injection into Nude Mice Cell_Suspension->Implantation Tumor_Growth 5. Allow Tumors to Grow (50-100 mm³) Implantation->Tumor_Growth Randomization 6. Randomize Mice into Groups (Vehicle, 7.5 mg/kg, 15 mg/kg) Tumor_Growth->Randomization Treatment 7. Daily i.p. Injections (this compound or Vehicle) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight (2-3x / week) Treatment->Monitoring Endpoint 9. Euthanize at Endpoint (e.g., Day 16) Monitoring->Endpoint Harvest 10. Excise & Weigh Tumors Endpoint->Harvest Analysis 11. Tissue Processing for Western Blot / IHC Harvest->Analysis

Figure 3. Experimental workflow for an this compound xenograft study.

Data Presentation: Efficacy of this compound

The following table summarizes representative data from an in vivo study of this compound in an NCI-H460 xenograft model.[10]

Treatment GroupAdministration RouteDurationEndpoint Tumor Volume (mm³)% Tumor Growth Inhibition (Volume)Endpoint Tumor Weight (g)% Tumor Growth Inhibition (Weight)
Vehicle Control i.p.10 days~1200-~1.2-
This compound (7.5 mg/kg) i.p.10 days~600~50%~0.6~50%
This compound (15 mg/kg) i.p.10 days~400~67% ~0.4~67%

*Statistically significant reduction compared to vehicle control (P < 0.05). **Statistically significant reduction compared to vehicle control (P < 0.01). Note: Values are approximate and derived from published study data for illustrative purposes.[10]

Post-Experiment Analysis

To confirm the mechanism of action in vivo, excised tumor tissues can be analyzed for key biomarkers:

  • Western Blot: Assess the protein levels of ER stress markers (ATF4, CHOP) and apoptosis markers (cleaved caspase-3).[10]

  • Immunohistochemistry (IHC): Evaluate markers for cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and ER stress (phosphorylated eIF2α).[10]

  • ROS Detection: Use fluorescent probes like dihydroethidium (DHE) on frozen tumor sections to visualize ROS levels.[10]

Conclusion

This compound demonstrates significant antitumor activity in xenograft models through a novel mechanism involving the induction of ROS and subsequent ER stress-mediated apoptosis.[4] The protocols and data presented here provide a robust framework for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound in various cancer types. Careful adherence to animal welfare guidelines and detailed monitoring are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for (S)-Crizotinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of (S)-crizotinib in various cell culture experiments. The protocols outlined below are based on established methodologies and published research findings.

Introduction

This compound is the (S)-enantiomer of crizotinib, a potent multi-targeted tyrosine kinase inhibitor. While the (R)-enantiomer is the clinically approved form for treating non-small cell lung cancer (NSCLC) with ALK rearrangements, the (S)-enantiomer has also demonstrated anti-cancer properties, notably through the inhibition of MTH1 (mutT homolog 1) and by inducing apoptosis in cancer cells through reactive oxygen species (ROS) elevation and endoplasmic reticulum (ER) stress.[1][2] Crizotinib and its enantiomers target key signaling pathways involved in cell proliferation, survival, and migration, including ALK, c-Met, and ROS1.[3][4] Determining the optimal concentration of this compound is critical for achieving reliable and reproducible results in in vitro studies.

Quantitative Data Summary

The inhibitory effects of crizotinib and this compound are cell-line dependent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and racemic crizotinib in various cancer cell lines, providing a starting point for determining the optimal experimental concentration.

Cell LineCancer TypeCompoundIC50 ValueTreatment DurationAssay
NCI-H460Non-Small Cell Lung CancerThis compound14.29 µM24 hMTT
H1975Non-Small Cell Lung CancerThis compound16.54 µM24 hMTT
A549Non-Small Cell Lung CancerThis compound11.25 µM24 hMTT
H2228Non-Small Cell Lung CancerCrizotinib311.26 nM72 hMTT
H3122Non-Small Cell Lung CancerCrizotinibSensitive (IC50 < 1 µM)72 hCellTiter-Glo
NCI-H929Multiple MyelomaCrizotinib0.53 ± 0.04 µM72 hResazurin
JJN3Multiple MyelomaCrizotinib3.01 ± 0.39 µM72 hResazurin
CCRF-CEMAcute Myeloid LeukemiaCrizotinib0.43 ± 0.07 µM72 hResazurin
CEM/ADR5000Acute Myeloid Leukemia (Multidrug-Resistant)Crizotinib29.15 ± 2.59 µM72 hResazurin
KARPAS-299Anaplastic Large Cell LymphomaCrizotinib~30 nMNot SpecifiedProliferation Assay
SU-DHL-1Anaplastic Large Cell LymphomaCrizotinib~30 nMNot SpecifiedProliferation Assay
MDA-MB-231Breast CancerCrizotinib5.16 µM48 hMTT
MCF-7Breast CancerCrizotinib1.5 µM48 hMTT
SK-BR-3Breast CancerCrizotinib3.85 µM48 hMTT

Experimental Protocols

Determining Optimal Concentration using a Cell Viability Assay

This protocol describes a general workflow for determining the optimal concentration of this compound for your specific cell line and experimental goals.

G cluster_workflow Workflow for Determining Optimal this compound Concentration prep Prepare this compound Stock Solution seed Seed Cells in 96-well Plates prep->seed treat Treat Cells with a Range of Concentrations seed->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT, MTS) incubate->assay measure Measure Absorbance/Fluorescence assay->measure analyze Calculate IC50 and Determine Optimal Concentration Range measure->analyze

Caption: Workflow for determining the optimal concentration of this compound.

Protocol:

  • Preparation of this compound Stock Solution:

    • This compound is poorly soluble in water. Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Treatment:

    • The following day, treat the cells with a serial dilution of this compound. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound used.

  • Incubation:

    • Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Assay Protocol):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

    • The optimal concentration for subsequent experiments will depend on the desired effect (e.g., for signaling studies, a concentration around the IC50 or lower might be appropriate, while for apoptosis assays, a concentration at or above the IC50 may be necessary).

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in relevant signaling pathways. A typical working concentration for short-term signaling studies is between 0.1 µM and 1 µM for 2-6 hours.[5]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound for the appropriate duration (e.g., 1, 2, 4, or 6 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ALK, total ALK, phospho-c-Met, total c-Met, phospho-STAT3, total STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanism of Action

This compound, similar to its racemate, exerts its effects by inhibiting key receptor tyrosine kinases and their downstream signaling cascades.

G cluster_pathway This compound Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects crizotinib This compound ALK ALK crizotinib->ALK Inhibits cMet c-Met crizotinib->cMet Inhibits ROS1 ROS1 crizotinib->ROS1 Inhibits PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT cMet->PI3K_AKT cMet->RAS_MAPK cMet->JAK_STAT ROS1->PI3K_AKT ROS1->RAS_MAPK ROS1->JAK_STAT Survival Decreased Survival PI3K_AKT->Survival Proliferation Decreased Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival Apoptosis Increased Apoptosis Proliferation->Apoptosis Survival->Apoptosis G cluster_ros_pathway This compound-Induced ROS-Mediated Apoptosis Scrizotinib This compound ROS Increased Intracellular ROS Scrizotinib->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

References

Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Crizotinib, the (S)-enantiomer of crizotinib, is a potent inhibitor of MTH1 (NUDT1) with an IC50 of 72 nM in cell-free assays.[1] Unlike its (R)-enantiomer which targets ALK, MET, and ROS1, this compound disrupts nucleotide pool homeostasis by inhibiting MTH1, leading to an increase in DNA single-strand breaks and activation of DNA repair in cancer cells.[1] This distinct mechanism of action makes this compound a valuable tool for cancer research. This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays, ensuring accurate and reproducible experimental results. Crizotinib, as a multi-target kinase inhibitor, is approved for the treatment of specific types of non-small cell lung cancer (NSCLC) and other cancers.[2] It primarily inhibits receptor tyrosine kinases like ALK, Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[3][4]

Data Presentation

Solubility of Crizotinib Enantiomers
SolventThis compound Solubility(R)-Crizotinib SolubilityReference
DMSO45 mg/mL (99.92 mM)~5 mg/mL[1]
5 mg/mL (warmed)
Methanol1 mg/mL1 mg/mL[5][6]
EthanolSoluble~0.5 mg/mL[7]
Dimethyl formamide (DMF)Soluble~5 mg/mL[7]
Aqueous BuffersSparingly solubleSparingly soluble[7]
Recommended Stock Solution Parameters
ParameterRecommendation
Primary Solvent DMSO
Stock Concentration 10 mM - 50 mM
Storage Temperature -20°C
Long-term Stability ≥4 years at -20°C (as solid)
Working Solution Solvent Cell culture medium or assay buffer
Final DMSO Concentration in Assay < 0.5% (typically < 0.1%)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 450.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Work in a laminar flow hood to maintain sterility. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh out 4.50 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution.

      • Add the appropriate volume of this working solution to your cell culture wells to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the drug.

  • Immediate Use: Use the prepared working solutions immediately for treating cells in your in vitro assay. Do not store aqueous working solutions for more than one day.[7]

Mandatory Visualization

This compound Mechanism of Action

G cluster_0 Cellular Environment cluster_1 MTH1 Inhibition by this compound cluster_2 Downstream Effects ROS Reactive Oxygen Species (ROS) dGTP dGTP ROS->dGTP oxidizes oxidized_dGTP 8-oxo-dGTP dGTP->oxidized_dGTP DNA_incorporation Incorporation into DNA oxidized_dGTP->DNA_incorporation S_Crizotinib This compound MTH1 MTH1 (NUDT1) S_Crizotinib->MTH1 inhibits MTH1->oxidized_dGTP hydrolyzes DNA_damage DNA Single-Strand Breaks DNA_incorporation->DNA_damage DNA_repair Activation of DNA Repair DNA_damage->DNA_repair Cell_death Cancer Cell Death DNA_damage->Cell_death

Caption: this compound inhibits MTH1, leading to DNA damage and cancer cell death.

Crizotinib (R-enantiomer) Signaling Pathway Inhibition

G cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes ALK ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT cMET c-MET (HGFR) cMET->PI3K_AKT cMET->RAS_MAPK ROS1 ROS1 ROS1->PI3K_AKT ROS1->JAK_STAT Crizotinib Crizotinib Crizotinib->ALK inhibits Crizotinib->cMET inhibits Crizotinib->ROS1 inhibits Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PI3K_AKT->Migration Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: Crizotinib inhibits ALK, c-MET, and ROS1 signaling pathways.

Experimental Workflow for In Vitro Assay

G start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solutions by Diluting Stock in Medium prep_stock->prep_working cell_culture Culture and Seed Cells in Multi-well Plates treatment Treat Cells with this compound and Vehicle Control cell_culture->treatment prep_working->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro cell-based assay using this compound.

References

Application Notes and Protocols for Studying Nucleotide Pool Homeostasis in Cancer Cells Using (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-crizotinib, the (S)-enantiomer of the clinically approved ALK inhibitor crizotinib, has emerged as a valuable chemical probe for investigating nucleotide pool homeostasis and its role in cancer cell proliferation and survival. Unlike its (R)-enantiomer, this compound is a potent inhibitor of the enzyme MutT Homologue 1 (MTH1), also known as NUDT1. MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), thereby preventing their incorporation into DNA and subsequent genomic instability. By inhibiting MTH1, this compound disrupts this protective mechanism, leading to an accumulation of damaged dNTPs, increased DNA damage, and ultimately, cancer cell death.

Furthermore, recent studies have unveiled an alternative, MTH1-independent mechanism of action for this compound. This pathway involves the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and apoptosis in cancer cells. This dual mechanism of action makes this compound a versatile tool for studying the intricate relationship between nucleotide metabolism, oxidative stress, and cancer cell fate.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanisms of action, quantitative data on its effects, and detailed protocols for key experiments.

Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, and potentially interconnected, mechanisms:

  • MTH1 Inhibition and Disruption of Nucleotide Pool Homeostasis: Cancer cells, with their elevated metabolic rate, exhibit higher levels of endogenous ROS, which can lead to the oxidation of dNTPs. MTH1 hydrolyzes these oxidized dNTPs (e.g., 8-oxo-dGTP, 2-OH-dATP) into their monophosphate forms, preventing their incorporation into newly synthesized DNA. This compound potently inhibits MTH1, leading to the accumulation of oxidized dNTPs in the nucleotide pool. The incorporation of these damaged nucleotides into DNA during replication results in DNA single-strand breaks, activation of the DNA damage response (DDR), and ultimately, cell death.[1][2]

  • ROS Induction and ER Stress-Mediated Apoptosis: Independent of its effects on MTH1, this compound has been shown to increase intracellular ROS levels in cancer cells.[1] This elevation in ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress. A key consequence of this is the induction of the unfolded protein response (UPR) and ER stress. Prolonged ER stress activates apoptotic pathways, contributing to the cytotoxic effects of this compound.[1]

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
NCI-H460Non-Small Cell Lung CancerMTT14.29[1]
H1975Non-Small Cell Lung CancerMTT16.54[1]
A549Non-Small Cell Lung CancerMTT11.25[1]
SW480Colon CarcinomaColony FormationNot specified
PANC-1Pancreatic CancerColony FormationNot specified
MDA-MB-231Breast CancerMTT5.16 (for crizotinib)
MCF-7Breast CancerMTT1.5 (for crizotinib)
SK-BR-3Breast CancerMTT3.85 (for crizotinib)

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentDosageDurationTumor Growth InhibitionReference
NCI-H460 XenograftThis compound7.5 mg/kg10 daysSignificant reduction in tumor volume and weight[1]
NCI-H460 XenograftThis compound15 mg/kg10 daysSignificant reduction in tumor volume and weight[1]
SW480 XenograftThis compound25 mg/kg (s.c.)35 days>50% reduction in tumor volume
SW480 XenograftThis compound50 mg/kg (p.o.)Not specifiedImpaired tumor growth

Table 3: Effect of this compound on DNA Damage Markers

Cell LineTreatmentMarkerObservationReference
SW480This compound (2 µM)53BP1 fociIncreased
SW480This compound (2 µM)ATM autophosphorylationIncreased
SW480This compound (2 µM)DNA single-strand breaks (Comet assay)Increased

Visualizations

MTH1_Inhibition_Pathway MTH1-Dependent Mechanism of this compound cluster_0 Cancer Cell S_Crizotinib This compound MTH1 MTH1 (NUDT1) S_Crizotinib->MTH1 Inhibits Sanitized_dNMPs Sanitized dNMPs MTH1->Sanitized_dNMPs Hydrolyzes Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) Oxidized_dNTPs->MTH1 Substrate DNA_Polymerase DNA Polymerase Oxidized_dNTPs->DNA_Polymerase Incorporation DNA_Damage DNA Single-Strand Breaks DNA_Polymerase->DNA_Damage Leads to DDR DNA Damage Response (ATM, 53BP1) DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: MTH1-Dependent Pathway of this compound Action.

ROS_Induction_Pathway MTH1-Independent Mechanism of this compound cluster_1 Cancer Cell S_Crizotinib_ROS This compound ROS Increased ROS S_Crizotinib_ROS->ROS Induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Causes UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis_ROS Apoptosis UPR->Apoptosis_ROS Triggers Experimental_Workflow General Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Clonogenicity Clonogenicity (Colony Formation Assay) Endpoint_Assays->Clonogenicity ROS_Measurement ROS Measurement (DCFH-DA Staining) Endpoint_Assays->ROS_Measurement dNTP_Analysis dNTP Pool Analysis (LC-MS/MS) Endpoint_Assays->dNTP_Analysis DNA_Damage_Analysis DNA Damage Analysis (γH2AX Staining) Endpoint_Assays->DNA_Damage_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Clonogenicity->Data_Analysis ROS_Measurement->Data_Analysis dNTP_Analysis->Data_Analysis DNA_Damage_Analysis->Data_Analysis

References

Preclinical Evaluation of (S)-crizotinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preclinical evaluation of (S)-crizotinib, the S-enantiomer of the known anaplastic lymphoma kinase (ALK) inhibitor, crizotinib. Unlike its R-enantiomer, this compound exhibits anti-tumor activity through a mechanism independent of mutT homologue 1 (MTH1) inhibition.[1][2] Preclinical evidence suggests that this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells by elevating intracellular reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress.[1][2] These protocols are designed to guide researchers in the in vitro and in vivo assessment of this compound's efficacy and mechanism of action.

Introduction

This compound has emerged as a compound of interest for its novel anti-cancer properties. While (R)-crizotinib is a clinically approved inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases, this compound's therapeutic potential appears to stem from a distinct mechanism of action.[1][2] Studies have shown that this compound's cytotoxic effects in NSCLC cell lines are mediated through the induction of ROS and subsequent activation of the ER stress pathway, ultimately leading to apoptosis.[1][2] This activity is notably independent of MTH1, a protein previously suggested as a target for some cancer therapies.[2] The following protocols provide a framework for investigating these phenomena in a preclinical setting.

In Vitro Evaluation of this compound

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various NSCLC cell lines.

Recommended Cell Lines:

  • NCI-H460 (human large cell lung cancer)

  • H1975 (human lung adenocarcinoma)

  • A549 (human lung carcinoma)[1][2]

Protocol: MTT Assay

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 50 µM. Replace the existing medium with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Representative IC₅₀ Values of this compound in NSCLC Cell Lines after 24 hours of Treatment [2]

Cell LineIC₅₀ (µM)
NCI-H46014.29
H197516.54
A54911.25
Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular ROS levels in NSCLC cells following treatment with this compound.

Protocol: DCFH-DA Assay

  • Cell Seeding and Treatment: Seed NSCLC cells in a 6-well plate or on glass coverslips. Treat the cells with this compound at the determined IC₅₀ concentration for various time points (e.g., 0, 1, 3, 6 hours).

  • DCFH-DA Staining: After treatment, wash the cells with serum-free medium. Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 20 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Imaging: For qualitative analysis, visualize the cells under a fluorescence microscope.

  • Quantification: For quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorescence plate reader with excitation at 488 nm and emission at 525 nm. Alternatively, use flow cytometry for single-cell analysis.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell lysates or compare the mean fluorescence intensity of treated cells to control cells.

Analysis of Endoplasmic Reticulum (ER) Stress

Objective: To assess the activation of the ER stress pathway in response to this compound treatment.

Protocol: Western Blotting for ER Stress Markers

  • Cell Lysis: Treat NSCLC cells with this compound at the IC₅₀ concentration for various time points (e.g., 0, 3, 6, 12 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key ER stress markers overnight at 4°C. Recommended primary antibodies include:

    • p-eIF2α (phosphorylated eukaryotic initiation factor 2 alpha)

    • ATF4 (activating transcription factor 4)

    • CHOP (C/EBP homologous protein)

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Table 2: Expected Changes in ER Stress Marker Expression following this compound Treatment [2]

ProteinExpected Change
p-eIF2αIncreased
ATF4Increased
CHOPIncreased
Apoptosis Assays

Objective: To confirm the induction of apoptosis by this compound.

Protocol: Caspase-3 Activity Assay

  • Cell Treatment and Lysis: Treat NSCLC cells with this compound as described previously. Lyse the cells according to the manufacturer's instructions of a commercially available caspase-3 activity assay kit.

  • Assay Procedure: Add the cell lysate to a 96-well plate containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Protocol: Western Blotting for Apoptosis Markers

Perform western blotting as described in section 2.3 to detect changes in the expression of key apoptosis-related proteins. Recommended primary antibodies include:

  • Cleaved Caspase-3

  • Cleaved PARP (Poly (ADP-ribose) polymerase)

In Vivo Evaluation of this compound

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model of NSCLC.

Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ NCI-H460 cells suspended in 100 µL of Matrigel/PBS mixture into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

  • Treatment Initiation: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).

  • Drug Administration: Administer this compound intraperitoneally at doses of 7.5 mg/kg and 15 mg/kg daily for 10-16 days. The control group should receive the vehicle (e.g., saline or PBS with a small percentage of DMSO).[2]

  • Monitoring: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Compare the tumor volumes and weights between the treated and control groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Table 3: Representative In Vivo Efficacy of this compound in an NCI-H460 Xenograft Model [2]

Treatment GroupDose (mg/kg)Mean Tumor Volume Reduction (%)Mean Tumor Weight Reduction (%)
This compound7.5SignificantSignificant
This compound15SignificantSignificant

Visualization of Key Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via ROS and ER stress.

Experimental Workflow for In Vitro Evaluation

G cluster_workflow In Vitro Evaluation Workflow start Seed NSCLC Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability ros ROS Detection (DCFH-DA) treat->ros er_stress ER Stress Analysis (Western Blot) treat->er_stress apoptosis Apoptosis Assay (Caspase Activity) treat->apoptosis end Data Analysis viability->end ros->end er_stress->end apoptosis->end

Caption: Workflow for in vitro analysis of this compound.

Experimental Workflow for In Vivo Evaluation

G cluster_workflow In Vivo Evaluation Workflow start Implant NSCLC Cells in Nude Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer this compound or Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Euthanize & Excise Tumors monitor->endpoint analysis Analyze Tumor Weight & Volume endpoint->analysis end Statistical Analysis analysis->end

Caption: Workflow for in vivo xenograft studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Crizotinib Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of (S)-crizotinib for aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the clinically approved (R)-crizotinib?

A1: this compound is the (S)-enantiomer of crizotinib. While structurally similar to the well-known ALK/c-MET inhibitor (R)-crizotinib (Xalkori®), this compound has a distinct biological target. It functions as a potent and selective inhibitor of MTH1 (NUDT1), an enzyme that removes oxidized nucleotides from the cellular pool.[1] By inhibiting MTH1, this compound leads to the incorporation of damaged nucleotides into DNA, causing single-strand breaks and ultimately impairing tumor growth.[1]

Q2: What are the key physicochemical properties of crizotinib that influence its aqueous solubility?

A2: Crizotinib is a weakly basic molecule with low intrinsic aqueous solubility. Its solubility is highly dependent on pH. The key properties are summarized in the table below. Note that these values are for the (R)-enantiomer but serve as a close approximation for the (S)-enantiomer due to their identical chemical formula and structure, differing only in stereochemistry.

Table 1: Physicochemical Properties of Crizotinib

PropertyValueReference
Molecular FormulaC₂₁H₂₂Cl₂FN₅O[2][3]
Molecular Weight450.34 g/mol [2][3]
pKa5.6 (pyridinium cation), 9.4 (piperidinium cation)[2][4]
LogP1.83[4]
LogD at pH 7.41.65[2][3]
AppearanceWhite to pale-yellow powder[2][]

Q3: Why is my this compound not dissolving in aqueous buffer?

A3: this compound, like its enantiomer, is sparingly soluble in aqueous buffers, especially at neutral or alkaline pH.[6] Its solubility dramatically decreases as the pH increases. For example, the solubility of (R)-crizotinib is greater than 10 mg/mL at pH 1.6 but drops to less than 0.1 mg/mL at pH 8.2.[2][3][] Direct dissolution in neutral buffers like PBS (pH 7.4) will likely result in an insoluble suspension.

Q4: What is the expected solubility of crizotinib at different pH values?

A4: The aqueous solubility of crizotinib is highly pH-dependent. The following table summarizes the reported solubility profile.

Table 2: pH-Dependent Aqueous Solubility of Crizotinib

pHSolubility (mg/mL)
1.6> 10
8.2< 0.1

Data derived from studies on (R)-crizotinib.[2][3][]

Troubleshooting Guide

Problem 1: My this compound precipitated after diluting the DMSO stock into my aqueous buffer.

Cause: This is a common issue known as "fall-out" or precipitation, which occurs when a drug dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is less soluble.

Solution:

  • Prepare a high-concentration stock: First, dissolve this compound in an appropriate organic solvent like DMSO (up to 45 mg/mL) or DMF.[1][6]

  • Use a stepwise dilution: Do not add the concentrated stock directly to the final volume of your aqueous buffer. Instead, add a small amount of the buffer to your DMSO stock first, vortexing to mix. Then, add this intermediate solution to the rest of the buffer.

  • Vortex during dilution: Add the stock solution to the aqueous buffer slowly and with continuous vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Do not exceed the solubility limit: Be aware of the final concentration and the solubility limit at the buffer's pH. For many cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

G Workflow: Preparing Aqueous Solution from DMSO Stock cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Final Solution A Weigh this compound powder B Dissolve in 100% DMSO to create a concentrated stock (e.g., 10-45 mg/mL) A->B Solubilize C Pipette required volume of DMSO stock D Add stock dropwise to aqueous buffer while vortexing C->D Slow addition E Verify no precipitation has occurred D->E Dispersion F Use immediately for experiment E->F

Caption: Workflow for preparing an aqueous working solution of this compound.

Problem 2: I need to prepare a solution at physiological pH (~7.4), but the solubility is too low for my experiment.

Cause: As shown in Table 2, crizotinib solubility is less than 0.1 mg/mL at pH values above 8.0, and very low at pH 7.4.[2][3]

Solution Options:

  • pH Adjustment (Acidification): Leverage the basic nature of the molecule. By preparing the solution in a slightly acidic buffer (e.g., pH 4-5), solubility can be significantly increased. The final pH of your experimental system should be considered to ensure it is not adversely affected.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can increase solubility.[7] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG). The final concentration of the co-solvent must be compatible with your experimental system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.[10][11]

G Decision Tree: Solubility Enhancement Strategy Start Need to increase this compound solubility at pH ~7.4 Q1 Is a slight pH deviation in the final medium acceptable? Start->Q1 A1_Yes Use pH Adjustment: Prepare stock at pH 4-5, then dilute. Q1->A1_Yes Yes A1_No Proceed to next option Q1->A1_No No Q2 Is your system tolerant to organic co-solvents (e.g., Ethanol, PEG)? A1_No->Q2 A2_Yes Use Co-Solvent Method: Prepare stock with a co-solvent and dilute carefully. Q2->A2_Yes Yes A2_No Proceed to next option Q2->A2_No No Q3 Is the presence of an excipient acceptable? A2_No->Q3 A3_Yes Use Cyclodextrin Complexation: Prepare an inclusion complex with HP-β-CD. Q3->A3_Yes Yes A3_No Re-evaluate experimental concentration requirements or consider formulation strategies like nanosuspensions. Q3->A3_No No

Caption: Decision tree for selecting a suitable solubilization method.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A solubility of up to 45 mg/mL (99.92 mM) in DMSO is reported.[1]

    • Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

  • Materials: this compound powder, sterile acidic buffer (e.g., 50 mM sodium acetate, pH 4.5), sterile neutralization buffer (e.g., Tris-HCl, pH 8.5), pH meter.

  • Procedure:

    • Dissolve this compound powder directly in the acidic buffer to a concentration higher than your final target concentration. As solubility is high at low pH, this should proceed readily with vortexing.[2][3]

    • Once fully dissolved, this acidic stock can be diluted into your final experimental medium.

    • Check the pH of the final solution and, if necessary, adjust it carefully back towards your target pH using a small amount of a suitable base or buffer (e.g., NaOH, Tris). Add the base dropwise while stirring to avoid localized pH shifts that could cause precipitation.

    • Use the final solution immediately, as stability at neutral pH may be limited.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

  • Materials: this compound powder, HP-β-CD, desired aqueous buffer (e.g., PBS, pH 7.4), magnetic stirrer.

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).

    • Slowly add the this compound powder to the stirring HP-β-CD solution. A molar ratio of 1:1 or 1:2 (drug:cyclodextrin) is a typical starting point for optimization.[11]

    • Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

    • The clear filtrate is your aqueous stock solution of the this compound:HP-β-CD complex. The exact concentration should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Signaling Pathway Visualization

This compound inhibits MTH1, which prevents the hydrolysis of oxidized dNTPs (like 8-oxo-dGTP). This leads to the incorporation of these damaged bases into DNA during replication, causing DNA damage and activating cell death pathways.

G Mechanism of this compound Action via MTH1 Inhibition cluster_0 Normal Cell Homeostasis cluster_1 This compound Action ROS Reactive Oxygen Species (ROS) dNTP dNTP Pool ROS->dNTP Oxidizes ox_dNTP Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTP->ox_dNTP MTH1 MTH1 (NUDT1) ox_dNTP->MTH1 Substrate DNA_Rep DNA Replication ox_dNTP->DNA_Rep Incorporated Sanitized Sanitized Nucleotides (e.g., 8-oxo-dGMP) MTH1->Sanitized Hydrolyzes S_Crizo This compound S_Crizo->MTH1 Inhibits DNA_Damage DNA Damage (Single-Strand Breaks) DNA_Rep->DNA_Damage Cell_Death Cell Death / Apoptosis DNA_Damage->Cell_Death

Caption: Signaling pathway showing MTH1 inhibition by this compound.

References

troubleshooting inconsistent results in (S)-crizotinib cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S)-crizotinib in cellular assays. Inconsistent results can arise from various factors, from experimental setup to the inherent biological complexity of the system under investigation. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to identify, troubleshoot, and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the (S)-enantiomer of crizotinib. While (R)-crizotinib is a potent inhibitor of receptor tyrosine kinases such as ALK, c-Met, and ROS1, the (S)-enantiomer has been reported to have negligible activity against these kinases.[1] Instead, research suggests that this compound may exert its anti-tumor effects through off-target mechanisms, including the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2]

Q2: Why am I observing high variability in my cell viability (e.g., MTT, CellTiter-Glo) assay results?

High variability in cell viability assays is a common issue and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure a homogenous cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in culture media. Visually inspect your wells for any precipitate. If observed, consider using a lower concentration range or a different solvent.

  • Incomplete Solubilization of Formazan: In MTT assays, ensure complete dissolution of the formazan crystals before reading the absorbance.

  • Pipetting Errors: Inconsistent pipetting volumes, especially of the compound and detection reagents, can introduce significant error.

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values can be frustrating. Here are some potential reasons:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is crucial to use cells within a consistent and low passage range for all experiments.

  • Cell Confluency at Treatment: The density of cells at the time of treatment can influence their response to the drug. Standardize the cell seeding density to ensure a consistent level of confluency at the start of each experiment.

  • Assay Duration: The length of exposure to the compound can significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Use the same batch and concentration of FBS for all comparative experiments.

  • Discrepancy between Biochemical and Cellular Assays: It's important to note that IC50 values from biochemical assays (enzyme inhibition) are often lower than those from cell-based assays.[3][4] This is because cellular assays account for factors like cell permeability, efflux pumps, and off-target effects.

Q4: I am not observing the expected apoptotic effect of this compound. What should I check?

If you are not seeing an increase in apoptosis (e.g., using an Annexin V/PI assay), consider the following:

  • Time Point of Analysis: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than you are measuring. A time-course experiment is recommended to identify the optimal window for detection.

  • Compound Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. Consider performing a dose-response experiment.

  • Cell Line Specificity: The apoptotic response to this compound can be cell-line dependent.

  • Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough. For flow cytometry-based assays, proper compensation and gating are critical.

Troubleshooting Guides

Issue 1: High Background Signal in ROS Detection Assay (DCFH-DA)
Possible Cause Recommendation
Autofluorescence of Compound Run a control with this compound in cell-free media to check for inherent fluorescence at the detection wavelength.
Phenol Red in Media Use phenol red-free media during the assay, as it can contribute to background fluorescence.
Light-Induced Oxidation of DCFH-DA Protect the DCFH-DA solution and the stained cells from light as much as possible.
Cellular Stress from Handling Handle cells gently during washing and staining steps to minimize stress-induced ROS production.
Issue 2: Inconsistent Phosphorylation Status in Western Blots
Possible Cause Recommendation
Suboptimal Lysis Buffer Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
Variable Protein Loading Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample. Always include a loading control (e.g., β-actin, GAPDH).
Inefficient Phosphatase Inhibition Keep samples on ice or at 4°C throughout the lysis and centrifugation steps.
Inconsistent Incubation Times Standardize the incubation times with primary and secondary antibodies.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of crizotinib can vary significantly depending on the cell line and the assay conditions. The following table summarizes reported IC50 values for crizotinib in various cancer cell lines. Note that most of the available data is for the racemic mixture or the (R)-enantiomer, which is the active form against ALK, c-Met, and ROS1.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H929Multiple Myeloma0.53 ± 0.04[5]
JJN3Multiple Myeloma3.01 ± 0.39[5]
CCRF-CEMLeukemia0.43 ± 0.07[5]
CEM/ADR5000Leukemia (multidrug-resistant)29.15 ± 2.59[5]
MDA-MB-231Breast Cancer5.16[6]
MCF-7Breast Cancer1.5[6]
SK-BR-3Breast Cancer3.85[6]

Experimental Protocols

Cell Viability: MTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol is for flow cytometry analysis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This protocol is for fluorescence microscopy or plate reader analysis.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or a black-walled 96-well plate. After 24 hours, treat the cells with this compound for the desired time.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK, anti-phospho-c-Met, anti-CHOP, anti-Bcl-2) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_0 (R)-Crizotinib Signaling Pathway R_Crizotinib (R)-Crizotinib ALK ALK R_Crizotinib->ALK Inhibition cMet c-Met R_Crizotinib->cMet Inhibition ROS1 ROS1 R_Crizotinib->ROS1 Inhibition Proliferation Cell Proliferation & Survival ALK->Proliferation cMet->Proliferation ROS1->Proliferation G cluster_1 Proposed this compound Off-Target Pathway S_Crizotinib This compound ROS Increased ROS S_Crizotinib->ROS ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

References

Technical Support Center: Minimizing Off-Target Effects of (S)-Crizotinib in Kinome Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers using (S)-crizotinib in kinome screening experiments. The focus is on understanding and minimizing off-target effects to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the less active enantiomer of (R)-crizotinib, which is an FDA-approved kinase inhibitor targeting ALK, MET, and ROS1. In research, this compound is often used as a negative control to differentiate on-target from off-target effects of (R)-crizotinib. The assumption is that any effects observed with this compound at concentrations where (R)-crizotinib is active are likely due to off-target interactions.

Q2: What are the known primary targets and off-targets of crizotinib?

The primary, intended targets of the active enantiomer, (R)-crizotinib, are the receptor tyrosine kinases ALK, MET, and ROS1. However, like many kinase inhibitors, crizotinib has been shown to interact with other kinases, which are considered off-targets. Some of the notable off-targets include FAK, ACK1, and others. The (S)-enantiomer generally shows significantly lower potency against the primary targets.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects involves a combination of careful experimental design and data interpretation. Key strategies include:

  • Concentration Optimization: Use the lowest concentration of this compound that gives a discernible effect, if any, and compare it to the effective concentration of (R)-crizotinib.

  • Orthogonal Assays: Validate findings from one assay (e.g., a biochemical screen) with a different, cell-based assay (e.g., a cellular thermal shift assay).

  • Use of a Negative Control: Employing this compound alongside its active counterpart, (R)-crizotinib, is a primary method for identifying off-target effects.

  • Kinome-Wide Profiling: Utilize broad kinome screening platforms to proactively identify potential off-targets.

Q4: What is the significance of using a less active enantiomer as a control?

Using a less active enantiomer like this compound as a control is a powerful tool in chemical biology and drug discovery. It helps to ensure that the observed biological effects of the active compound, (R)-crizotinib, are due to its intended on-target activity and not from interactions with other cellular components. This is because both enantiomers have identical physicochemical properties but differ in their 3D shape, which dictates their binding affinity to specific protein targets.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in in-vitro kinase assay - Non-specific binding of this compound at high concentrations.- Contamination of reagents.- Issues with the detection antibody or substrate.- Perform a dose-response curve to determine the optimal concentration.- Ensure all reagents are fresh and properly stored.- Validate detection reagents and consider using an alternative substrate.
Inconsistent results in Cellular Thermal Shift Assay (CETSA) - Inefficient cell lysis.- Suboptimal heating times or temperatures.- Variability in protein concentration between samples.- Optimize the freeze-thaw cycles for cell lysis.- Perform a temperature gradient to determine the optimal melting temperature for the target protein.- Ensure accurate protein quantification and equal loading.
This compound shows significant activity in a cellular assay - The observed effect is due to an off-target with significant cellular function.- The concentration of this compound used is too high, leading to off-target engagement.- Perform a kinome-wide screen to identify potential off-targets.- Lower the concentration of this compound to a level where the active enantiomer shows a clear on-target effect.- Use a secondary, structurally unrelated inhibitor for the identified off-target to confirm the effect.
Difficulty interpreting kinome profiling data - The dataset is large and complex.- Distinguishing between low-affinity off-targets and experimental noise is challenging.- Use a defined statistical cutoff (e.g., percent inhibition > 90%) to identify significant hits.- Compare the off-target profile of this compound with that of (R)-crizotinib to identify enantiomer-specific interactions.- Visualize the data using kinase trees or heatmaps.

Quantitative Data: (R)- vs. This compound Activity

The following table summarizes the IC50 values for both (R)- and this compound against a panel of selected kinases, demonstrating the differential activity of the two enantiomers. Data is adapted from published literature.

Kinase Target(R)-Crizotinib IC50 (nM)This compound IC50 (nM)Fold Difference ((S)/(R))
Primary Targets
ALK24>10,000>417
MET85,300663
ROS11.7>10,000>5,882
Selected Off-Targets
FAK161,800113
ACK11.713076
AXL1.61,400875
MER1.11,1001,000
TYRO34.62,700587

Note: IC50 values can vary between different assay formats and experimental conditions.

Experimental Protocols

In-Vitro Kinase Assay

Objective: To determine the IC50 of this compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of the kinase of interest and its specific substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase and substrate solution to a 96-well plate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time at the optimal temperature for the kinase.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the product formation using a suitable method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of this compound in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots at a range of temperatures for a fixed time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the protein concentration in each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each band to the intensity at the lowest temperature for each treatment condition.

    • Plot the normalized intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathways

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Crizotinib This compound (at high conc.) Crizotinib->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET c-MET GAB1 GAB1 MET->GAB1 STAT STAT Pathway MET->STAT HGF HGF HGF->MET RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Cell_Outcomes Cell Growth, Motility, Invasion RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes STAT->Cell_Outcomes Crizotinib This compound (at high conc.) Crizotinib->MET

Caption: Overview of the HGF/c-MET signaling pathway.

Experimental Workflows

Kinase_Assay_Workflow start Start reagent_prep Prepare Kinase, Substrate, ATP, and This compound dilutions start->reagent_prep incubation Incubate Kinase with This compound reagent_prep->incubation reaction Initiate reaction with ATP incubation->reaction detection Stop reaction and detect signal reaction->detection analysis Data analysis: Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for an in-vitro kinase inhibition assay.

CETSA_Workflow start Start cell_treatment Treat cells with This compound or vehicle start->cell_treatment heating Heat cell lysates at various temperatures cell_treatment->heating centrifugation Separate soluble and precipitated proteins heating->centrifugation western_blot Analyze soluble fraction by Western Blot centrifugation->western_blot data_analysis Generate and analyze melting curves western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

strategies to overcome (S)-crizotinib instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-crizotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome stability challenges in long-term experiments.

Disclaimer

Most stability and degradation data available in published literature pertains to the (R)-enantiomer of crizotinib, the clinically approved ALK/MET/ROS1 inhibitor. While the chemical scaffold is identical and similar degradation pathways are expected, the biological target of this compound is the MTH1 enzyme.[1] Users should consider this guide as a starting point and perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose efficacy in my multi-day cell culture experiment. What could be the cause?

This is a common issue likely related to the inherent instability of the crizotinib molecule under certain conditions. Forced degradation studies on crizotinib have shown that it is particularly susceptible to oxidative degradation .[2][3][4] It is relatively stable under thermal, photolytic, and hydrolytic (acid/base) stress.[2][5] In a typical cell culture environment, components in the media or cellular metabolic processes can generate reactive oxygen species (ROS), which can degrade the compound over time.

Q2: What are the primary degradation products of crizotinib, and are they active?

Under oxidative stress, crizotinib primarily forms three major degradation products (DPs).[2][3] These are formed through oxidation of the nitrogen atom on the piperidine ring.[2]

  • DP-1: N-hydroxy crizotinib

  • DP-2: A further oxidation product

  • DP-3: Another oxidation product

The biological activity of these specific degradation products on the MTH1 target has not been extensively characterized. However, any modification to the parent structure can be expected to alter its binding affinity and efficacy. Computational toxicity assessments suggest that the degradation products may have positive values for developmental toxicity and mutagenicity, highlighting the importance of minimizing degradation.[2]

Q3: How should I prepare and store this compound stock solutions to maximize long-term stability?

Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous-based experiments, further dilution should be done immediately before use in a buffer system appropriate for your experiment.

  • Storage Temperature: Long-term stability of crizotinib in plasma samples has been demonstrated at -80°C for up to 60 days.[6] Stock solutions in DMSO should be stored at -20°C or, preferably, -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.

  • Light Protection: While studies suggest crizotinib is largely stable under photolytic conditions[2][5], it is best practice to store solutions in amber vials or tubes wrapped in foil to protect from light.[7]

Q4: What are the best practices for using this compound in long-term cell culture?

Maintaining a consistent, effective concentration of this compound in multi-day cell culture experiments requires specific handling.

  • Frequent Media Changes: Due to the potential for oxidative degradation in culture media, it is recommended to perform a complete or partial media change with freshly diluted this compound every 24-48 hours.

  • Control for Degradation: When possible, collect media at the end of an incubation period to quantify the remaining concentration of the parent compound via analytical methods like HPLC or LC-MS.

  • Use of Antioxidants: While not a standard practice, for specific mechanistic studies, the inclusion of a low-level, non-interfering antioxidant like N-acetylcysteine (NAC) in the culture medium could be explored to reduce oxidative stress on the compound, but this must be validated for your specific assay.

Q5: How can I analytically verify the stability of my this compound solution?

You can use standard analytical chemistry techniques to assess the integrity of your compound over time. A stability-indicating method using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is recommended.[8][9][10] The principle is to compare the peak area of crizotinib in a fresh sample (T=0) versus an aged sample (T=x). A significant decrease in the parent peak area, often accompanied by the appearance of new peaks corresponding to degradation products, indicates instability.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Inconsistent results between experiments. Degradation of this compound stock solution.Prepare fresh stock solution from powder. Aliquot new stocks into single-use vials and store at -80°C. Validate stock integrity with HPLC/UPLC.
Loss of compound effect towards the end of a long-term (e.g., 72-hour) experiment. Compound degradation in the experimental medium (e.g., cell culture plate).Replenish the medium with freshly diluted this compound every 24 hours to maintain the target concentration.
Unexpected cellular toxicity or off-target effects. Formation of biologically active degradation products.Minimize degradation by following best practices for storage and handling. If possible, use LC-MS to identify and characterize degradation products.[2]
Precipitation of the compound in aqueous media. Poor solubility of this compound at the desired concentration.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and consistent across all samples, including vehicle controls.

Experimental Protocols & Data

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Centrifuge briefly to collect the solution at the bottom of the tube.

  • Aliquot the stock solution into single-use, light-protecting (amber) tubes.

  • Store the aliquots at -80°C for long-term use. For short-term use (less than 30 days), storage at -20°C is acceptable.[6]

Protocol 2: Stability Assessment by RP-HPLC

This protocol provides a general framework for assessing stability. The exact parameters may need optimization.

  • Sample Preparation:

    • Prepare a fresh this compound standard at a known concentration (e.g., 50 µM) in your experimental medium. This is your T=0 sample.

    • Incubate an identical sample under your experimental conditions (e.g., 37°C, 5% CO₂) for the desired duration (e.g., 24, 48, 72 hours). These are your T=x samples.

  • Chromatography:

    • Inject 20 µL of each sample onto a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9][10]

    • Perform isocratic elution with a mobile phase such as a 60:40 (v/v) mixture of buffer (e.g., 0.1% Orthophosphoric acid in water) and acetonitrile.[10][11]

    • Maintain a flow rate of 1.0 mL/min and a column temperature of 30°C.[9]

  • Detection:

    • Monitor the column effluent using a UV detector set to a wavelength of 267 nm.[9][11]

  • Analysis:

    • Identify the peak corresponding to crizotinib based on the retention time from the T=0 sample.

    • Integrate the peak area for crizotinib in all samples.

    • Calculate the percentage of remaining crizotinib at each time point relative to the T=0 sample. A significant decrease indicates degradation.

Quantitative Data: Crizotinib Stability Under Forced Degradation

The following table summarizes the stability of crizotinib under various stress conditions as reported in the literature. This provides insight into its primary degradation pathway.

Stress ConditionReagent/ParameterDurationObservationReference
Oxidative 10% H₂O₂6 hoursSignificant Degradation (3 major products formed)[2][3]
Acid Hydrolysis 0.5 M HCl6 hoursStable[2]
Alkaline Hydrolysis 0.5 M NaOH6 hoursStable[2]
Thermal (Liquid) 80°C6 hoursStable[2]
Thermal (Solid) 100°C24 hoursStable[2]
Photolytic UV-A & Visible Light15 hoursStable[2]

Visualizations

This compound Signaling Pathway

This compound acts by inhibiting the MTH1 enzyme, which normally sanitizes the nucleotide pool by removing oxidized purines. Inhibition of MTH1 leads to the incorporation of damaged nucleotides into DNA, causing damage and subsequent cancer cell death.[1]

G cluster_path ROS Reactive Oxygen Species (ROS) dGTP dGTP ROS->dGTP Oxidation ox_dGTP 8-oxo-dGTP (Oxidized Nucleotide) dGTP->ox_dGTP MTH1 MTH1 Enzyme ox_dGTP->MTH1 DNA_inc Incorporation into DNA ox_dGTP->DNA_inc If MTH1 is inhibited MTH1->dGTP Sanitizes Pool DNA_damage DNA Damage & Strand Breaks DNA_inc->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis sCrizo This compound sCrizo->MTH1 Inhibition

Caption: MTH1 inhibition pathway of this compound leading to apoptosis.

Oxidative Degradation Pathway of Crizotinib

Forced degradation studies show crizotinib is most susceptible to oxidation, leading to the formation of several degradation products, primarily through modification of the piperidine ring.[2][5]

G Crizotinib Crizotinib (Parent Molecule) DP1 Degradation Product 1 (N-hydroxy crizotinib) Crizotinib->DP1 Primary Oxidation OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->Crizotinib DP2 Degradation Product 2 DP1->DP2 Further Oxidation DP3 Degradation Product 3 DP1->DP3 Further Oxidation Loss Loss of Efficacy DP1->Loss DP2->Loss DP3->Loss

Caption: Crizotinib is vulnerable to oxidative stress, forming inactive products.

Workflow for Assessing this compound Stability

This workflow outlines the key steps for a researcher to validate the stability of their this compound compound under their specific long-term experimental conditions.

G start Start: Obtain This compound Powder prep_stock 1. Prepare Concentrated Stock in DMSO start->prep_stock store 2. Aliquot & Store at -80°C prep_stock->store dilute 3. Dilute to Working Concentration in Medium store->dilute t0 4a. Take T=0 Sample for Analysis dilute->t0 incubate 4b. Add to Experiment (e.g., Cell Culture) dilute->incubate analyze 6. Analyze all Samples via HPLC/UPLC t0->analyze tx 5. Take T=x Samples (e.g., 24h, 48h, 72h) incubate->tx tx->analyze compare 7. Compare Peak Areas (T=x vs T=0) analyze->compare stable Result: Stable (<10% Degradation) Proceed with Experiment compare->stable Yes unstable Result: Unstable (>10% Degradation) Troubleshoot compare->unstable No troubleshoot Optimize Protocol: - Replenish media more frequently - Re-evaluate storage unstable->troubleshoot

Caption: A logical workflow to validate this compound stability in experiments.

References

Technical Support Center: Addressing Cellular Resistance to (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular resistance mechanisms to (S)-crizotinib.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro and in vivo experiments studying crizotinib resistance.

Q1: My ALK-positive cancer cell line, previously sensitive to crizotinib, is now showing reduced response. What are the initial steps to investigate this acquired resistance?

A1: The emergence of resistance is a common observation. A systematic approach is crucial to identify the underlying mechanism.

Initial Troubleshooting Steps:

  • Confirm Cell Line Identity and Purity:

    • Perform short tandem repeat (STR) profiling to confirm the cell line's identity.

    • Routinely test for mycoplasma contamination, which can alter cellular responses to drugs.

  • Verify Crizotinib Potency:

    • Use a fresh, validated stock of this compound.

    • Confirm the effective concentration by testing it on a sensitive parental cell line alongside the suspected resistant cells.

  • Assess ALK Gene and Protein Status:

    • ALK Gene Amplification: Perform Fluorescence In Situ Hybridization (FISH) to determine if the ALK gene copy number has increased in the resistant cells compared to the parental line.[1][2][3]

    • ALK Protein Expression: Use immunoblotting to compare the total and phosphorylated ALK protein levels between the sensitive and resistant cells. A significant increase in p-ALK despite crizotinib treatment suggests a resistance mechanism.

Q2: How can I determine if acquired resistance is due to a secondary mutation in the ALK kinase domain?

A2: Secondary mutations are a primary driver of acquired resistance to crizotinib.[2][4]

Recommended Workflow:

  • RNA/DNA Extraction: Isolate high-quality RNA and genomic DNA from both parental (sensitive) and resistant cell populations.

  • Sanger Sequencing: Sequence the ALK kinase domain (exons 21-25) to identify potential point mutations.[2] The L1196M "gatekeeper" mutation is a well-documented cause of resistance.[1][4]

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, targeted NGS can identify a broader range of mutations and their allele frequencies.

  • Allele-Specific PCR: Once a specific mutation is identified (e.g., L1196M), you can design a highly sensitive allele-specific PCR assay for routine detection.[1]

Q3: My resistant cells do not have an ALK mutation or amplification. What are other potential mechanisms of resistance?

A3: Resistance can be ALK-independent, involving the activation of bypass signaling pathways.

Key Bypass Pathways to Investigate:

  • EGFR Signaling: Increased phosphorylation of the Epidermal Growth Factor Receptor (EGFR) can confer resistance.[3][5] Assess p-EGFR levels by immunoblotting.

  • c-KIT Amplification: Amplification of the KIT gene can also drive resistance.[4][5] Use FISH or qPCR to assess KIT copy number.

  • KRAS Mutations: The acquisition of activating mutations in KRAS has been observed in crizotinib-resistant tumors.[2][6] Sequence the KRAS gene to check for common hotspot mutations.

  • Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype can be associated with resistance.[3][7] Assess EMT markers (e.g., decreased E-cadherin, increased Vimentin and ZEB1) by immunoblotting or qPCR.[7]

Q4: I am planning to test second-generation ALK inhibitors on my crizotinib-resistant cells. Which inhibitors should I consider, and what are their reported potencies?

A4: Several next-generation ALK inhibitors have demonstrated efficacy against crizotinib-resistant mutations.[5][8] The choice of inhibitor should ideally be guided by the specific resistance mechanism identified.

Data Presentation: Efficacy of ALK Inhibitors

Table 1: In Vitro Activity of Second-Generation ALK Inhibitors Against Crizotinib-Resistant Mutations

ALK MutationCrizotinibCeritinibAlectinibBrigatinib (AP26113)Lorlatinib
Wild-Type EML4-ALK SensitiveHighly SensitiveHighly SensitiveHighly SensitiveHighly Sensitive
L1196M (Gatekeeper) Resistant[1][4]Sensitive[5][9]SensitiveSensitive[1]Sensitive
G1269A Resistant[2]Sensitive[5][9]Sensitive-Sensitive
I1171T -Sensitive[5]---
S1206Y Resistant[4]-Sensitive-Sensitive
G1202R Resistant[4]Resistant[5]ResistantSensitiveSensitive
F1174C -Resistant[5]--Sensitive

Note: "Sensitive" and "Resistant" are relative terms based on published preclinical data. IC50 values should be determined empirically in your specific cell model.

Table 2: Alternative Therapeutic Strategies for Crizotinib Resistance

Therapeutic AgentTargetEfficacy in Crizotinib ResistanceReference
17-AAG Hsp90Overcomes L1196M-mediated resistance[1]
Ganetespib Hsp90Active in crizotinib-naïve ALK-positive NSCLC[10]
Temsirolimus/Torin2 mTORCombination with crizotinib shows efficacy[11]

Experimental Protocols

Protocol 1: Generation of Crizotinib-Resistant Cell Lines

  • Cell Culture: Culture a crizotinib-sensitive, ALK-positive cell line (e.g., H3122) in standard growth medium.[1]

  • Initial Crizotinib Exposure: Treat the cells with crizotinib at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the crizotinib concentration in a stepwise manner. This process can take several months.[1]

  • Resistant Clone Selection: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.

  • Characterization: Continuously culture the resistant clones in the presence of the highest tolerated crizotinib concentration and perform the characterization assays described in the FAQs.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of the desired inhibitor (e.g., crizotinib, ceritinib). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[1]

  • Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.

Protocol 3: Immunoblotting for ALK Phosphorylation

  • Cell Lysis: Lyse sensitive and resistant cells, with and without drug treatment, in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ALK (Tyr1604) and total ALK. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Signaling_Pathway_Resistance cluster_downstream Downstream Signaling ALK EML4-ALK PI3K_AKT PI3K/AKT ALK->PI3K_AKT RAS_MAPK RAS/MAPK ALK->RAS_MAPK EGFR EGFR EGFR->PI3K_AKT Crizotinib This compound Crizotinib->ALK SecondGen 2nd Gen ALK-TKI Mutations ALK Mutations (L1196M, etc.) SecondGen->Mutations Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Mutations->ALK Amplification ALK Amplification Amplification->ALK Bypass Bypass Activation (p-EGFR) Bypass->EGFR

Caption: Mechanisms of resistance to this compound in ALK-driven cancers.

Experimental_Workflow Start Suspected Crizotinib Resistance in ALK+ Cell Line Confirm 1. Confirm Cell Identity (STR) 2. Verify Drug Potency Start->Confirm Analyze_ALK Analyze ALK Status Confirm->Analyze_ALK FISH FISH for ALK Amplification Analyze_ALK->FISH Sequencing Sequence ALK Kinase Domain Analyze_ALK->Sequencing Amplification_Found ALK Amplification Found? FISH->Amplification_Found Mutation_Found ALK Mutation Identified? Sequencing->Mutation_Found Mutation_Found->Amplification_Found No Test_NextGen Test 2nd/3rd Gen ALK Inhibitors Mutation_Found->Test_NextGen Yes Bypass Investigate Bypass Pathways (EGFR, KIT, KRAS, EMT) Amplification_Found->Bypass No Amplification_Found->Test_NextGen Yes Test_Combo Test Combination Therapies (e.g., + Hsp90i, mTORi) Bypass->Test_Combo

Caption: Troubleshooting workflow for acquired crizotinib resistance.

References

Technical Support Center: Synthesis of Enantiomerically Pure (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of enantiomerically pure (S)-crizotinib.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and/or Poor Enantioselectivity in Asymmetric Reduction

Q: My asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is resulting in low yield and/or low enantiomeric excess (ee). What are the common causes and solutions?

A: This is a critical step in the synthesis, and its success hinges on the choice of catalyst and reaction conditions.

  • Enzymatic Reduction Issues:

    • Problem: Suboptimal activity of the ketoreductase (KRED).

    • Troubleshooting:

      • Enzyme Selection: Ensure you are using an engineered ketoreductase specifically designed for (S)-selectivity. Wild-type enzymes from sources like Lactobacillus sp. may favor the (R)-enantiomer.[1]

      • Cofactor Regeneration: The efficiency of the NADPH or NADH cofactor regeneration system is crucial. Ensure the concentration of the sacrificial alcohol (e.g., isopropanol) and the activity of the corresponding dehydrogenase are optimal.

      • pH and Temperature: Verify that the reaction buffer pH and temperature are within the optimal range for the specific enzyme used. Deviations can significantly reduce enzyme activity and selectivity.

      • Substrate/Product Inhibition: High substrate or product concentrations can inhibit the enzyme. Consider a fed-batch approach for the substrate and in-situ product removal if inhibition is suspected.

  • Chemical Catalyst Issues (e.g., Asymmetric Hydrogenation):

    • Problem: Low catalyst activity or selectivity.

    • Troubleshooting:

      • Catalyst Choice: Highly active catalysts like Ir-Spiro-PAP have been reported for this transformation.[2] Another effective method involves using (-)-diisopinocampheyl chloroborane ((-)-DIP-Cl).[3]

      • Catalyst Loading: Insufficient catalyst loading will lead to incomplete conversion. Conversely, excessively high loading can be uneconomical. Titrate the catalyst loading to find the optimal balance.

      • Hydrogen Pressure: For asymmetric hydrogenation, ensure the hydrogen pressure is maintained at the recommended level for your specific catalyst system.

      • Solvent and Base: The choice of solvent and base can dramatically impact the reaction. Ensure they are anhydrous and compatible with the catalyst system.

      • Purity of Starting Material: Impurities in the 2,6-dichloro-3-fluoroacetophenone can poison the catalyst. Ensure the starting material is of high purity. A method using (S)-diphenylprolinol, trimethylchlorosilane, and sodium borohydride has been shown to produce the intermediate with a 98% yield and 96% ee.[4]

Issue 2: Complications with the Mitsunobu Reaction

Q: I am experiencing difficulties with the Mitsunobu reaction, such as low yield and problems removing byproducts like triphenylphosphine oxide (TPPO). How can I optimize this step?

A: The Mitsunobu reaction is notorious for purification challenges.

  • Problem: Low product yield and formation of side products.

  • Troubleshooting:

    • Reagent Addition: The order and temperature of reagent addition are critical. Typically, the solution of the alcohol, nucleophile (e.g., 3-hydroxy-2-nitropyridine), and triphenylphosphine (PPh₃) is cooled (often to 0°C or below) before the slow, dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD).[5] This minimizes side reactions.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents and solvents are strictly anhydrous.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of PPh₃ and the azodicarboxylate.[5]

  • Problem: Difficulty in removing triphenylphosphine oxide (TPPO) and azodicarboxylate byproducts.

  • Troubleshooting:

    • Solvent Selection: Performing the reaction in a non-polar solvent like toluene can cause the triphenylphosphine oxide byproduct to precipitate, allowing for its removal by filtration.[1][6]

    • Crystallization: After the reaction and initial workup, crystallizing the product from a suitable solvent, such as ethanol, can effectively purge remaining byproducts and contaminants, affording the product in high yield and purity.[6]

Issue 3: Inefficient Suzuki Coupling Reaction

Q: The Suzuki coupling step in my synthesis is inefficient, with low conversion rates and the formation of homo-coupling byproducts. What can I do to improve it?

A: The Suzuki coupling requires careful optimization of the catalyst, base, and solvent system.

  • Problem: Low reaction yield.

  • Troubleshooting:

    • Catalyst Choice: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[7][8] Ensure the catalyst is active and not poisoned.

    • Base and Solvent: An aqueous solution of a base like Na₂CO₃ is often effective.[5] The solvent system is typically a mixture of an organic solvent (e.g., DMF, dioxane) and water. The ratio can be critical for reaction efficiency.[5][8]

    • Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling nitrogen or argon through the solution or by using freeze-pump-thaw cycles.

    • Temperature: The reaction often requires heating (e.g., 60-110°C) to proceed at a reasonable rate.[3][5] Optimize the temperature for your specific substrates and catalyst.

Issue 4: Difficulty Confirming Enantiomeric Purity

Q: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

  • Method: A normal-phase HPLC method using a chiral stationary phase is effective for separating the (S) and (R) enantiomers of crizotinib.

  • Typical Conditions:

    • Column: Chiralcel OD-H (25 cm x 0.46 cm, 5 µm).[9][10]

    • Mobile Phase: A mixture of n-hexane, isopropyl alcohol, methanol, and diethylamine (e.g., 40:30:30:0.5 v/v/v/v).[9][10]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Detection: UV at 268 nm.[9][10]

  • Result: Under these conditions, the (S) and (R) enantiomers will have distinct retention times (e.g., 4.9 min for S and 6.1 min for R), allowing for their quantification and the calculation of enantiomeric excess.[9][10]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Chiral Alcohol Synthesis

Method Catalyst System Substrate Product Yield Enantiomeric Excess (ee) Reference
Asymmetric Synthesis (S)-diphenylprolinol, TMSCl, NaBH₄ 2,6-dichloro-3-fluoroacetophenone (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol 98% 96% [4]
Asymmetric Reduction (-)-Diisopinocampheyl chloroborane (DIP-Cl) Substituted Acetophenone (S)-Alcohol Intermediate - 96% [3]

| Enzymatic Reduction | Engineered Ketoreductase (Lactobacillus sp.) | 2,6-dichloro-3-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | - | High |[1] |

Table 2: Overall and Key Step Yields in this compound Synthesis

Reaction Step Conditions Product Yield Reference
Mitsunobu Reaction Toluene solvent, followed by EtOH crystallization 3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine 75-85% [6]

| Overall Process | Multi-step synthesis from (S)-chiral alcohol | this compound | ~40% |[1][6] |

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol[4]

  • Catalyst Preparation: Prepare the catalyst system using (S)-diphenylprolinol, trimethylchlorosilane (TMSCl), and sodium borohydride (NaBH₄).

  • Reaction Setup: In an inert atmosphere, dissolve 2,6-dichloro-3-fluoroacetophenone in a suitable anhydrous solvent.

  • Catalysis: Add the prepared catalyst system to the solution.

  • Reaction: Stir the mixture at the optimized temperature until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Quench the reaction carefully. Perform an aqueous workup to remove inorganic salts.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product, if necessary, by column chromatography.

Protocol 2: Mitsunobu Reaction[5][6]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine (or a similar pyridine fragment), and triphenylphosphine (~1.2 equiv.) in anhydrous toluene.

  • Cooling: Cool the reaction mixture to below 0°C in an ice bath.

  • Reagent Addition: Slowly add diisopropylazodicarboxylate (DIAD) (~1.2 equiv.) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to stir at a low temperature for a specified time (e.g., 12 hours), monitoring for completion.

  • Workup & Purification:

    • Filter the reaction mixture to remove the precipitated triphenylphosphine oxide byproduct.

    • Concentrate the filtrate.

    • Perform crystallization from ethanol to yield the pure product.

Protocol 3: Suzuki Coupling Reaction[5]

  • Reaction Setup: To a reaction vessel, add the brominated pyridine intermediate (e.g., 5-Bromo-3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine), the pyrazole boronate ester (~1.0 equiv.), a palladium catalyst (e.g., Pd(Ph₃P)₂Cl₂, ~0.025 equiv.), and a solvent such as DMF.

  • Degassing: Thoroughly degas the mixture by bubbling with nitrogen for 15-20 minutes.

  • Base Addition: Add an aqueous solution of Na₂CO₃ (~3.0 equiv.).

  • Reaction: Heat the mixture with stirring (e.g., to 60°C) for several hours under a nitrogen atmosphere until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter to remove any solids. Extract the aqueous phase with an organic solvent (e.g., methyl tert-butyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the coupled product. Further purification may be performed via column chromatography or crystallization.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product A 2,6-dichloro-3- fluoroacetophenone S1 Step 1: Asymmetric Reduction A->S1 B Pyridine Fragment (e.g., 3-hydroxy-2-nitropyridine) S2 Step 2: Mitsunobu Reaction B->S2 C Pyrazole Boronate Ester Fragment S4 Step 4: Suzuki Coupling C->S4 P1 (S)-Chiral Alcohol Intermediate S1->P1 P1->S2 P2 Ether-linked Pyridine Intermediate S2->P2 S3 Step 3: Nitro Reduction & Functionalization P2->S3 P3 Brominated Pyridine Intermediate S3->P3 P3->S4 P4 Protected This compound S4->P4 S5 Step 5: Deprotection P4->S5 Z Enantiomerically Pure This compound S5->Z G cluster_check Initial Checks cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Conditions cluster_solution Solutions Start Low Yield or ee in Asymmetric Reduction CheckPurity Is starting material (acetophenone) pure? Start->CheckPurity CheckReagents Are reagents/solvents anhydrous and pure? Start->CheckReagents CheckCatalyst Is the correct catalyst (e.g., (S)-selective KRED, (-)-DIP-Cl) being used? Start->CheckCatalyst CheckTemp Is temperature optimal? Start->CheckTemp CheckPressure For hydrogenation: Is H2 pressure correct? Start->CheckPressure CheckpH For KRED: Is pH correct? Start->CheckpH PurifyStart Purify starting material CheckPurity->PurifyStart No CheckLoading Is catalyst loading optimal? CheckCatalyst->CheckLoading CheckCofactor For KRED: Is cofactor regeneration efficient? CheckCatalyst->CheckCofactor ChangeCatalyst Screen alternative catalysts CheckCatalyst->ChangeCatalyst Suboptimal OptimizeLoading Optimize catalyst loading CheckLoading->OptimizeLoading No OptimizeConditions Adjust T, P, or pH CheckCofactor->OptimizeConditions No CheckTemp->OptimizeConditions No CheckPressure->OptimizeConditions No CheckpH->OptimizeConditions No G node1 Asymmetric Reduction Forms key chiral center node2 Mitsunobu Reaction Couples chiral alcohol and pyridine ring via ether linkage node1:f1->node2:f0 node3 Suzuki Coupling Joins pyridine and pyrazole rings via C-C bond node2:f1->node3:f0 node4 Deprotection Reveals final amine functionality node3:f1->node4:f0

References

refining dosage and administration of (S)-crizotinib in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-crizotinib in animal studies. The information is tailored for scientists and drug development professionals to refine dosage and administration protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer models?

A1: Unlike its (R)-enantiomer, which is a well-known ALK/c-MET/ROS1 inhibitor, this compound is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, with an IC50 of approximately 72 nM.[1][2][3] MTH1 is a nucleotide pool sanitizing enzyme that prevents the incorporation of damaged nucleotides into DNA. By inhibiting MTH1, this compound leads to an increase in DNA single-strand breaks and subsequent cancer cell death.[2][3] Some studies also suggest that this compound can induce lethal endoplasmic reticulum (ER) stress in non-small cell lung cancer (NSCLC) cells by increasing intracellular reactive oxygen species (ROS), a mechanism that may be independent of MTH1.[4]

Q2: What are some reported efficacious doses of this compound in mouse xenograft models?

A2: Efficacious doses of this compound have been reported in several mouse xenograft models. In an NCI-H460 NSCLC xenograft model, oral administration of 7.5 mg/kg or 15 mg/kg for 10 days resulted in significant tumor reduction.[4] In an SW480 colon carcinoma xenograft model, tumor growth was impaired with both 25 mg/kg administered subcutaneously daily for 35 days and 50 mg/kg administered orally on a daily basis.[5][6]

Q3: What is the reported toxicity profile of this compound in animal studies?

A3: Based on the available literature, this compound appears to be well-tolerated at therapeutically effective doses. In studies with NCI-H460 xenografts, mice treated with 7.5 mg/kg and 15 mg/kg of this compound for 10 days showed no significant changes in body weight.[4] Furthermore, histological analysis of the heart, liver, and kidney from these animals revealed no signs of toxicity.[4]

Q4: How does the activity of this compound compare to its (R)-enantiomer?

A4: The two enantiomers of crizotinib have distinct primary targets and activities. This compound is a potent inhibitor of MTH1, while the clinically used (R)-crizotinib is largely inactive against this target.[2][3] Conversely, (R)-crizotinib is a potent inhibitor of ALK, c-MET, and ROS1 tyrosine kinases, a characteristic not prominently reported for the (S)-enantiomer. In a colon carcinoma xenograft model, this compound was effective at suppressing tumor growth, whereas (R)-crizotinib was not.[2]

Quantitative Data Summary

Table 1: Efficacy of this compound in Mouse Xenograft Models

Animal ModelTumor TypeDosageAdministration RouteDurationOutcomeCitation
Nude MiceNCI-H460 (NSCLC)7.5 mg/kgOral10 daysSignificant tumor volume and weight reduction[4]
Nude MiceNCI-H460 (NSCLC)15 mg/kgOral10 daysSignificant tumor volume and weight reduction[4]
MiceSW480 (Colon Carcinoma)25 mg/kgSubcutaneous35 daysImpaired tumor growth[5][6]
MiceSW480 (Colon Carcinoma)50 mg/kgOralDailyImpaired tumor growth[5][6]

Table 2: Observed Toxicity of this compound in Nude Mice with NCI-H460 Xenografts

DosageDurationObservationOutcomeCitation
7.5 mg/kg10 daysBody WeightNo significant change[4]
15 mg/kg10 daysBody WeightNo significant change[4]
7.5 mg/kg10 daysHistopathology (Heart, Liver, Kidney)No observed toxicity[4]
15 mg/kg10 daysHistopathology (Heart, Liver, Kidney)No observed toxicity[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor solubility of this compound for formulation This compound, like many small molecule inhibitors, may have limited aqueous solubility.- For oral gavage, consider formulating a suspension in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na), which has been used for (R)-crizotinib.[7] - For subcutaneous injection, ensure the chosen vehicle is well-tolerated. Test formulations for precipitation before administration. - Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified.
Lack of in vivo efficacy at previously reported doses - Suboptimal drug exposure: This could be due to issues with formulation, administration, or rapid metabolism. - Tumor model resistance: The specific cancer cell line may not be sensitive to MTH1 inhibition. - Incorrect enantiomer: Ensure that the compound is indeed this compound and not the (R)-enantiomer or a racemic mixture.- Verify formulation and administration: Double-check calculations and ensure proper gavage or injection technique. - Conduct a pilot dose-escalation study: Determine the maximum tolerated dose (MTD) and optimal efficacious dose in your specific model. - Confirm MTH1 expression and dependency: In vitro studies can confirm if the target is present and if the cells are sensitive to MTH1 inhibition. - Analytical characterization: Confirm the identity and purity of your this compound batch.
Unexpected toxicity or adverse effects (e.g., weight loss, lethargy) - Dose may be too high for the specific animal strain or model. - Off-target effects: Although reported to be selective, high concentrations could lead to off-target activities. - Vehicle toxicity: The formulation vehicle itself may be causing adverse effects.- Reduce the dose: Start with a lower dose and escalate gradually. - Monitor animals closely: Increase the frequency of health monitoring. - Include a vehicle-only control group: This will help differentiate between vehicle- and compound-related toxicity. - Consider pharmacokinetic analysis: Measure plasma concentrations of this compound to correlate exposure with efficacy and toxicity.
High variability in tumor growth inhibition between animals - Inconsistent administration: Variations in gavage volume or injection site can affect drug absorption. - Tumor heterogeneity: Natural variation in tumor establishment and growth. - Animal health status: Underlying health issues can impact treatment response.- Standardize administration procedures: Ensure all technicians are using the same technique. - Increase group size: A larger number of animals per group can help to mitigate the effects of individual variability. - Randomize animals: Ensure animals are randomized into treatment groups based on tumor size before starting treatment.

Experimental Protocols & Visualizations

Experimental Protocol: SW480 Xenograft Model

This protocol is a generalized procedure based on common practices for establishing SW480 xenografts.

  • Cell Culture: Culture SW480 human colorectal adenocarcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., NU/NU nude mice), typically 6-8 weeks old.

  • Implantation: Subcutaneously inject 5 x 10^6 cells (in a volume of 100 µL) into the right flank of each mouse. Some protocols may include mixing the cell suspension with Matrigel to improve tumor take rate.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Oral Gavage: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na) and administer the desired dose (e.g., 50 mg/kg) daily.

    • Subcutaneous Injection: Prepare this compound in a sterile vehicle suitable for subcutaneous administration and inject the desired dose (e.g., 25 mg/kg) daily.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

Diagrams

MTH1_Inhibition_Pathway cluster_cell Cancer Cell cluster_incorporation DNA Incorporation ROS Oncogene-Induced Reactive Oxygen Species (ROS) dNTPs Deoxynucleotide Pool (dGTP, dATP, etc.) ROS->dNTPs Oxidation ox_dNTPs Oxidized dNTPs (8-oxo-dGTP, 2-OH-dATP) dNTPs->ox_dNTPs MTH1 MTH1 Enzyme ox_dNTPs->MTH1 Substrate DNA_Polymerase DNA Polymerase ox_dNTPs->DNA_Polymerase ox_dNMPS Oxidized Monophosphates (8-oxo-dGMP) MTH1->ox_dNMPS Hydrolysis (Sanitization) S_Crizotinib This compound S_Crizotinib->MTH1 Inhibition DNA Nuclear DNA DNA_Polymerase->DNA Incorporation Damaged_DNA DNA with Incorporated Oxidized Bases DNA->Damaged_DNA SSB Single-Strand Breaks Damaged_DNA->SSB DNA Repair Failure Apoptosis Cell Death (Apoptosis) SSB->Apoptosis

Caption: MTH1 inhibition pathway by this compound leading to cancer cell death.

Experimental_Workflow start Start cell_culture 1. SW480 Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer this compound (Oral or Subcutaneous) randomization->treatment monitoring 6. Monitor Efficacy (Tumor Volume) & Toxicity (Body Weight) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Weight, Histology) monitoring->endpoint finish End endpoint->finish

Caption: General experimental workflow for this compound efficacy studies in a xenograft model.

References

how to control for stereochemical inversion of crizotinib in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the stereochemical inversion of crizotinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the stereochemistry of the clinically active form of crizotinib?

A1: The clinically approved and active form of crizotinib is the (R)-enantiomer.[1][2][3] This specific three-dimensional arrangement is crucial for its intended therapeutic activity as an ALK and ROS1 inhibitor.[3][4][5]

Q2: Does the (S)-enantiomer of crizotinib have biological activity?

A2: Yes, the (S)-enantiomer of crizotinib exhibits different biological activity. It has been identified as a potent inhibitor of MutT Homolog 1 (MTH1), with significantly greater inhibitory activity against MTH1 than the (R)-enantiomer.[1][6] This highlights the importance of controlling the stereochemical purity of crizotinib in experiments to ensure that the observed effects are attributable to the intended enantiomer.

Q3: What is stereochemical inversion and why is it a concern for crizotinib?

A3: Stereochemical inversion is a process where a chiral molecule, like (R)-crizotinib, changes its three-dimensional arrangement at the chiral center to become its mirror image, the (S)-enantiomer. This is a concern because the two enantiomers can have different biological activities, potencies, and even toxicities.[1][6][7] For crizotinib, an inversion from the (R) to the (S) form would lead to a loss of the desired therapeutic effect and the introduction of a different biological activity (MTH1 inhibition).[1][6]

Q4: Under what conditions might stereochemical inversion of crizotinib occur?

A4: While specific studies on the racemization of crizotinib under various stress conditions are not extensively documented in the public domain, general principles of organic chemistry suggest that factors like extreme pH (both acidic and basic conditions), high temperatures, and exposure to certain types of radiation (e.g., UV light) could potentially lead to stereochemical inversion of chiral molecules. One study noted that no racemization was observed during the radiosynthesis of --INVALID-LINK---crizotinib, which involved high temperatures, suggesting a degree of chiral stability.[8][9] However, systematic studies on forced inversion conditions are lacking.

Troubleshooting Guide: Controlling for Stereochemical Inversion

This guide provides steps to identify and prevent stereochemical inversion of crizotinib during your experiments.

Issue 1: Unexpected or Inconsistent Experimental Results

Possible Cause: Your experimental results may be inconsistent or unexpected due to the presence of the (S)-enantiomer, which could be a contaminant in the starting material or a result of inversion during the experiment.

Troubleshooting Steps:

  • Verify the Stereochemical Purity of the Starting Material:

    • Always procure crizotinib from a reputable supplier who provides a certificate of analysis (CoA) specifying the enantiomeric purity.

    • Independently verify the enantiomeric purity using a validated chiral analytical method before initiating your experiments. A recommended method is Chiral High-Performance Liquid Chromatography (HPLC).[10][11][12]

  • Assess Experimental Conditions for Inversion Potential:

    • pH: Avoid strongly acidic or basic conditions. If your experiment requires a pH outside the neutral range, it is crucial to test for inversion.

    • Temperature: Minimize exposure to high temperatures. If elevated temperatures are necessary, the stability of the chiral center should be confirmed.

    • Light: Protect crizotinib solutions from direct light, especially UV radiation, by using amber vials or covering the experimental setup with aluminum foil.[13]

  • Analyze Post-Experiment Samples for Stereochemical Integrity:

    • After completing your experiment, re-analyze the stereochemical purity of your crizotinib sample using the same chiral HPLC method to determine if any inversion has occurred.

Issue 2: How to Analytically Separate and Quantify Crizotinib Enantiomers

Solution: Chiral HPLC is the most common and effective method for separating and quantifying the (R) and (S) enantiomers of crizotinib.[10][11][12][14]

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol is based on a validated method for the enantioselective analysis of crizotinib.[10][11]

Table 1: Chiral HPLC Method Parameters for Crizotinib Enantiomer Separation

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK AD-H
Mobile Phase n-hexane:isopropyl alcohol:methanol:diethylamine (40:30:30:0.5 v/v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 268 nm
Column Temperature 25-30°C
Injection Volume 20 µL
Expected Retention Times (S)-Crizotinib: ~4.9 min, (R)-Crizotinib: ~6.1 min

Workflow for Chiral Purity Analysis

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis start Weigh Crizotinib Sample dissolve Dissolve in Methanol to 1 mg/mL start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample onto Chiral HPLC System dilute->inject separate Isocratic Elution inject->separate detect UV Detection at 268 nm separate->detect integrate Integrate Peak Areas of (R) and (S) Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Figure 1. Workflow for determining the enantiomeric purity of crizotinib.
Issue 3: How to Design Experiments to Minimize Stereochemical Inversion

Solution: Proactively design your experimental protocols to maintain the stereochemical integrity of crizotinib.

Experimental Design Considerations

G cluster_0 Experimental Design cluster_1 In-Process Controls cluster_2 Outcome A pH Control (Maintain near neutral) G Maintain Stereochemical Integrity of (R)-Crizotinib A->G B Temperature Control (Use lowest effective temperature) B->G C Light Protection (Use amber vials/foil) C->G D Solvent Selection (Use aprotic, non-reactive solvents) D->G E Time-Point Sampling F Chiral HPLC Analysis E->F F->G Verification

Figure 2. Key experimental design parameters to prevent crizotinib inversion.

Table 2: Summary of Recommended Control Measures

ParameterRecommendationRationale
pH Maintain solutions as close to neutral pH (6.0-8.0) as possible.Extreme pH can catalyze racemization at a chiral center.
Temperature Conduct experiments at room temperature or below, if possible. Avoid prolonged heating.Higher temperatures provide the energy needed to overcome the activation barrier for inversion.
Light Exposure Store stock solutions and conduct experiments in light-protected conditions (e.g., amber glassware, foil wrapping).Photons can provide the energy to induce chemical changes, potentially including racemization.
Solvent Use high-purity, aprotic solvents when possible.Protic solvents can potentially participate in reactions that facilitate inversion.
Experiment Duration Minimize the duration of experiments, especially under potentially stressful conditions.The likelihood of degradation or inversion increases with time.

By implementing these control measures and analytical checks, researchers can be more confident in the stereochemical integrity of crizotinib throughout their experiments, ensuring the validity and reproducibility of their results.

References

Technical Support Center: Optimizing Isothermal Titration Calorimetry (ITC) for (S)-crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Isothermal Titration Calorimetry (ITC) experiments with (S)-crizotinib.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in optimizing ITC buffer conditions for this compound?

A1: The most critical first step is to ensure precise buffer matching between the protein solution in the sample cell and the this compound solution in the syringe. Mismatches in buffer components, even minor ones, can lead to large heat signals that obscure the binding-induced heat changes, making data interpretation difficult or impossible. It is highly recommended to prepare a single large batch of buffer and use it for the final dialysis/desalting of the protein and for dissolving the this compound.

Q2: How do I select an appropriate buffer for my ITC experiment with this compound?

A2: The choice of buffer should be guided by the stability and solubility of your target protein. The buffer's ionization enthalpy should be low to minimize heat changes from buffer protonation/deprotonation upon binding. Commonly used buffers with low ionization enthalpies include phosphate, PIPES, and MOPS. It's crucial to select a buffer system where the pH is not close to the pKa of the buffer, as this can lead to significant heat of ionization effects.

Q3: this compound is often dissolved in DMSO. How does this affect my ITC experiment?

A3: The presence of a co-solvent like DMSO can significantly impact the ITC data. It is essential to have an identical concentration of DMSO in both the sample cell (protein) and the syringe (ligand) to minimize the heat of dilution signals. However, high concentrations of DMSO can affect protein stability and the binding affinity. It is advisable to use the lowest possible concentration of DMSO required to solubilize this compound and to meticulously match this concentration in the protein solution.

Q4: What pH range is recommended for ITC experiments with this compound?

A4: The optimal pH will primarily depend on the stability and activity of your target protein. However, it's also important to consider the properties of this compound. For consistent results, the experimental pH should be at least 1.5 to 2 pH units away from the pKa of the buffer to minimize buffer ionization effects. A pH screening experiment is often recommended to find a condition where the protein is stable and the binding interaction is optimal.

Troubleshooting Guide

Issue 1: Large, consistent heat signals upon injection that do not indicate binding.

  • Possible Cause: Buffer mismatch between the syringe and the cell. This is the most common cause of such artifacts.

  • Solution:

    • Prepare a fresh, single batch of buffer.

    • Use this exact same buffer to dialyze or desalt your protein.

    • Use the dialysate (the buffer after dialysis) to dissolve the this compound. This ensures the most accurate match possible.

    • If using DMSO, ensure the final concentration is identical in both the cell and syringe solutions.

Issue 2: The ITC data is noisy or shows an unstable baseline.

  • Possible Cause:

    • Air bubbles in the cell or syringe.

    • Improper cleaning of the ITC instrument.

    • Protein aggregation or precipitation during the experiment.

    • High concentrations of viscosity-inducing agents like glycerol.

  • Solution:

    • Thoroughly degas all solutions before loading them into the instrument.

    • Follow the manufacturer's cleaning protocols rigorously between experiments.

    • Centrifuge the protein solution at high speed immediately before loading to remove any aggregates.

    • If possible, reduce the concentration of glycerol or other viscous additives.

Issue 3: The binding isotherm does not fit well to a standard 1:1 binding model.

  • Possible Cause:

    • Incorrectly determined concentrations of the protein or this compound.

    • The presence of an inactive protein fraction.

    • Complex binding mechanism (e.g., multiple binding sites, conformational changes).

    • Protein or ligand precipitation upon binding.

  • Solution:

    • Accurately determine the active protein concentration using a reliable method like an activity assay or by titrating against a known binder.

    • Ensure the concentration of this compound is accurately known.

    • Visually inspect the sample cell after the experiment for any signs of precipitation.

    • Consider alternative fitting models if the binding mechanism is expected to be complex.

Data Presentation

Table 1: Recommended Starting Buffer Conditions for ITC

Buffer ComponentRecommended ConcentrationpKa (at 25°C)Ionization Enthalpy (ΔHion) kcal/molNotes
Phosphate20-50 mM7.2+0.8Commonly used, but can have issues with metal ion chelation.
PIPES20-50 mM6.8+2.7Good buffering capacity around neutral pH.
MOPS20-50 mM7.2+5.0Another option for neutral pH ranges.
NaCl50-150 mMN/AN/AMimics physiological ionic strength; can affect binding affinity.
TCEP0.1-0.5 mMN/AN/AReducing agent to prevent cysteine oxidation; preferred over DTT.
DMSO1-5% (v/v)N/AN/ACo-solvent for solubility; must be precisely matched.

Table 2: Example Buffer Screening Strategy for this compound ITC

ConditionBuffer System (50 mM)pHNaCl (mM)AdditivePurpose
1 (Control)Phosphate7.41502% DMSOStandard physiological conditions.
2PIPES6.81502% DMSOTest alternative buffer at a slightly lower pH.
3Phosphate7.4502% DMSOEvaluate the effect of lower ionic strength.
4Phosphate7.41505% DMSOTest the effect of a higher co-solvent concentration.

Experimental Protocols

Protocol 1: Buffer and Sample Preparation for ITC

  • Buffer Preparation: Prepare a single large volume (e.g., 2 Liters) of your chosen buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Filter the buffer through a 0.22 µm filter.

  • Protein Dialysis:

    • Place your concentrated protein solution in a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against 1 Liter of the prepared buffer for 4 hours at 4°C.

    • Change the buffer and dialyze for another 4 hours or overnight.

    • Collect the protein and the final dialysis buffer (dialysate). The dialysate will be used to prepare the ligand solution.

  • This compound Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock into the dialysate to achieve the desired final concentration and a matched DMSO percentage to what will be in the cell. For example, if the final desired DMSO concentration is 2%, the dialysate used for dilution should contain 2% DMSO.

  • Final Sample Preparation:

    • If necessary, dilute the dialyzed protein to the target concentration using the dialysate. If a co-solvent like DMSO is used for the ligand, add the same final concentration of the co-solvent to the protein solution.

    • Degas both the final protein solution and the final this compound solution for 5-10 minutes immediately before loading into the ITC.

Mandatory Visualizations

ITC_Buffer_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Refinement cluster_troubleshoot Troubleshooting start Select Initial Buffer System (e.g., Phosphate, pH 7.4) prep_buffer Prepare Large Batch of Buffer start->prep_buffer dialysis Dialyze Protein vs. Buffer prep_buffer->dialysis prep_ligand Prepare this compound in Dialysate dialysis->prep_ligand run_itc Run Initial ITC Experiment prep_ligand->run_itc analyze Analyze Data (Binding? Artifacts?) run_itc->analyze decision Good Data? analyze->decision mismatch Address Buffer Mismatch decision->mismatch No (Artifacts) solubility Optimize Solubility (e.g., change pH, additives) decision->solubility No (Poor Signal) end_node Final Conditions decision->end_node Yes mismatch->prep_buffer solubility->start

Caption: Workflow for optimizing ITC buffer conditions.

ITC_Troubleshooting_Flowchart cluster_issues Problem Identification cluster_solutions Potential Solutions start Start ITC Analysis check_data Examine Raw ITC Data start->check_data large_peaks Large Dilution Heats? check_data->large_peaks noisy_baseline Noisy Baseline? large_peaks->noisy_baseline No rematch_buffer Rematch Buffer/Dialysate Precisely large_peaks->rematch_buffer Yes no_binding No Saturation / Weak Binding? noisy_baseline->no_binding No degas_clean Degas Samples & Clean Instrument noisy_baseline->degas_clean Yes check_conc Verify Protein/Ligand Concentrations no_binding->check_conc Yes optimize_cond Screen pH / Additives no_binding->optimize_cond Also Consider end_node Re-run Experiment rematch_buffer->end_node degas_clean->end_node check_conc->end_node optimize_cond->end_node

Validation & Comparative

Validating MTH1-Specific Activity of (S)-crizotinib in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of (S)-crizotinib's performance as an MTH1 inhibitor in a cellular context, alongside other known MTH1 inhibitors. Experimental data, detailed methodologies, and visual workflows are presented to assist researchers in drug development and cancer biology in assessing its on-target activity.

Comparative Analysis of MTH1 Inhibitors

The following table summarizes the cellular potency and target engagement of this compound in comparison to other notable MTH1 inhibitors.

CompoundCell LineCellular Potency (EC50/IC50)Target Engagement (CETSA Shift)Reference
This compound SW480~27 nM (EC50)2.9°C at 10 µM
TH588 MCF70.8 µM (IC50)4.8°C at 10 µM
TH1579 U2OS~20 nM (IC50)Not Reported
BAY-707 A5490.3 µM (IC50)Not Reported
IACS-4759 MOLM-137 nM (IC50)Not Reported

Note: IC50/EC50 values can vary depending on the cell line and assay conditions. CETSA (Cellular Thermal Shift Assay) data indicates direct binding of the compound to the target protein in cells.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement

This protocol is designed to verify the direct binding of this compound to the MTH1 protein in intact cells by measuring changes in its thermal stability.

Methodology:

  • Cell Culture: Culture the chosen cell line (e.g., SW480) to ~80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification: Separate the soluble protein fraction (containing stabilized MTH1) from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble MTH1 in each sample by Western blotting using an MTH1-specific antibody.

  • Data Analysis: Plot the amount of soluble MTH1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Assay for Incorporation of Oxidized Nucleotides

This assay quantifies the functional consequence of MTH1 inhibition by measuring the incorporation of oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP or 2-OH-dATP, into the DNA of treated cells.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., U2OS) and treat them with this compound or a control compound for 24-48 hours.

  • Induction of Oxidative Stress (Optional): To enhance the pool of oxidized nucleotides, cells can be co-treated with an agent that induces reactive oxygen species (ROS), such as hydrogen peroxide or menadione.

  • DNA Extraction: Harvest the cells and carefully extract genomic DNA using a commercial kit, ensuring minimal artificial oxidation of the DNA during the process.

  • Quantification of Oxidized Bases:

    • Immunohistochemistry/Immunofluorescence: Use an antibody specific for the oxidized base (e.g., anti-8-oxo-dG) to visualize and quantify its presence in the DNA through microscopy.

    • LC-MS/MS: For a more quantitative approach, digest the DNA to individual nucleosides and analyze the levels of the oxidized nucleoside (e.g., 8-oxo-dG) relative to its unmodified counterpart (dG) using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: An increase in the incorporation of the oxidized nucleotide in this compound-treated cells compared to controls indicates effective MTH1 inhibition.

Visualizing Workflows and Pathways

MTH1_Inhibition_Pathway ROS Reactive Oxygen Species (ROS) dGTP dGTP ROS->dGTP 8_oxo_dGTP 8-oxo-dGTP 8_oxo_dGMP 8-oxo-dGMP 8_oxo_dGTP->8_oxo_dGMP DNA_Polymerase DNA Polymerase 8_oxo_dGTP->DNA_Polymerase is incorporated by MTH1 MTH1 MTH1->8_oxo_dGTP DNA DNA DNA_Polymerase->DNA DNA_Damage DNA Damage & Cell Death DNA->DNA_Damage S_crizotinib This compound S_crizotinib->MTH1

Caption: MTH1 inhibition by this compound leads to DNA damage.

CETSA_Workflow Cells 1. Treat Cells This compound vs Vehicle) Heat 2. Heat Samples (Temperature Gradient) Cells->Heat Lyse 3. Cell Lysis Heat->Lyse Centrifuge 4. Centrifugation (Separate Soluble/Insoluble) Lyse->Centrifuge WB 5. Western Blot (Quantify Soluble MTH1) Centrifuge->WB Analysis 6. Data Analysis (Plot Melting Curve) WB->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

(S)-crizotinib vs. Other MTH1 Inhibitors in Colon Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of (S)-crizotinib and other prominent MTH1 inhibitors in the context of colon cancer research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to MTH1 Inhibition in Colon Cancer

The MutT homolog 1 (MTH1) enzyme, also known as NUDT1, plays a critical role in cancer cell survival by sanitizing the cellular nucleotide pool. It hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA. Cancer cells, particularly those with high levels of reactive oxygen species (ROS) like many colon cancer cells, are highly dependent on MTH1 to avoid DNA damage and subsequent cell death. Inhibition of MTH1 leads to the accumulation of damaged nucleotides, their incorporation into DNA, and ultimately, cytotoxicity, making it a promising anti-cancer strategy.

This compound, the (S)-enantiomer of the ALK inhibitor crizotinib, has been identified as a potent and selective MTH1 inhibitor. This guide compares its efficacy and characteristics with other well-documented MTH1 inhibitors, including TH588, Karonudib (TH1579), and AZ19, in colon cancer models.

Comparative Efficacy of MTH1 Inhibitors

The following tables summarize the in vitro efficacy of various MTH1 inhibitors against human colon cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different studies.

Table 1: In Vitro Potency (IC50) of MTH1 Inhibitors in Human Colon Cancer Cell Lines
InhibitorCell LineGenotypeIC50 (µM)Reference
This compound SW480KRAS G12V~0.2
HCT116KRAS G13D~0.3
TH588 SW480KRAS G12V~0.5
HCT116KRAS G13D~0.7
Karonudib (TH1579) SW480KRAS G12V~0.1
HCT116KRAS G13D~0.2
AZ19 HCT116KRAS G13D~0.4

Note: IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% and can vary based on the assay conditions and duration of treatment.

Mechanism of Action and Signaling Pathway

MTH1 inhibitors exploit the oxidative stress inherent in cancer cells. By blocking MTH1's ability to cleanse the nucleotide pool, these inhibitors force the incorporation of oxidized nucleotides into DNA during replication. This leads to DNA damage, replication stress, and ultimately, cell death.

MTH1_Inhibition_Pathway cluster_0 Cancer Cell Environment cluster_1 MTH1 Inhibition cluster_2 Downstream Effects ROS Reactive Oxygen Species (ROS) dNTPs Deoxynucleoside Triphosphates (dNTPs) ROS->dNTPs Oxidation ox_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) DNA_incorp Incorporation into DNA during Replication ox_dNTPs->DNA_incorp MTH1 MTH1 Enzyme MTH1->ox_dNTPs Hydrolysis to Oxidized dNMPs Inhibitors This compound & Other MTH1 Inhibitors Inhibitors->MTH1 Inhibition DNA_damage DNA Damage & Replication Stress DNA_incorp->DNA_damage Cell_death Cell Death (Apoptosis) DNA_damage->Cell_death

Caption: MTH1 inhibition pathway in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate MTH1 inhibitors in colon cancer models.

Cell Viability Assay (MTS Assay)

This assay determines the effect of MTH1 inhibitors on the metabolic activity of colon cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Colon cancer cells (e.g., SW480, HCT116) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the MTH1 inhibitor (e.g., this compound, TH588) or vehicle control (DMSO).

  • Incubation: Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: After incubation, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term effect of MTH1 inhibitors on the ability of single cells to proliferate and form colonies.

  • Cell Seeding: A low density of colon cancer cells (e.g., 500-1,000 cells per well) is seeded in 6-well plates.

  • Compound Treatment: Cells are treated with the MTH1 inhibitor or vehicle control at various concentrations for the duration of the experiment or for a shorter, defined period.

  • Incubation: The plates are incubated for 10-14 days, with media and compound changes every 3-4 days, until visible colonies are formed.

  • Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with crystal violet solution.

  • Quantification: The number of colonies in each well is counted manually or using imaging software.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of MTH1 inhibitors in a living organism.

  • Cell Implantation: Human colon cancer cells (e.g., 1-5 x 10^6 SW480 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and treated with the MTH1 inhibitor (e.g., via oral gavage) or vehicle control daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the final tumor weights are recorded.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Colon Cancer Cell Lines treat Treat with MTH1 Inhibitors (this compound, TH588, etc.) cell_culture->treat viability Cell Viability Assay (e.g., MTS) treat->viability Short-term (72h) colony Colony Formation Assay treat->colony Long-term (10-14 days) xenograft Establish Colon Cancer Xenografts in Mice viability->xenograft Promising Candidates colony->xenograft treatment_animal Administer MTH1 Inhibitor or Vehicle xenograft->treatment_animal tumor_measurement Monitor Tumor Growth treatment_animal->tumor_measurement endpoint Endpoint Analysis: Tumor Weight & Biomarkers tumor_measurement->endpoint

Caption: General workflow for preclinical evaluation of MTH1 inhibitors.

Summary and Future Directions

This compound and other MTH1 inhibitors like Karonudib have demonstrated potent anti-cancer activity in preclinical models of colon cancer. The data suggests that these inhibitors are particularly effective in cancer cells with high levels of oxidative stress. While Karonudib has advanced to clinical trials, the development of other MTH1 inhibitors, including this compound, continues to be an area of active research.

Future studies should focus on direct, head-to-head comparisons of these inhibitors in standardized colon cancer models to better delineate their relative efficacy and therapeutic potential. Furthermore, the identification of predictive biomarkers for MTH1 inhibitor sensitivity will be crucial for the successful clinical translation of this promising therapeutic strategy.

Head-to-Head Comparison of (S)-crizotinib and SCH51344 Efficacy in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two experimental anti-cancer compounds, (S)-crizotinib and SCH51344. Both agents target the MutT Homologue 1 (MTH1) enzyme, a novel and promising target in oncology. This comparison is supported by experimental data from peer-reviewed studies, with a focus on their mechanism of action, in vitro efficacy, and the methodologies used to evaluate their performance.

Mechanism of Action: Targeting MTH1 for Cancer Therapy

Both this compound and SCH51344 exert their anti-cancer effects by inhibiting the MTH1 enzyme (also known as NUDT1).[1][2] MTH1 plays a crucial role in sanitizing the nucleotide pool within cells by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP.[3] Cancer cells, due to their high metabolic rate and production of reactive oxygen species (ROS), have a greater reliance on MTH1 to prevent the incorporation of these damaged nucleotides into their DNA, which would otherwise lead to DNA damage and cell death.[3][4]

By inhibiting MTH1, this compound and SCH51344 allow for the accumulation of oxidized dNTPs in cancer cells.[4] The subsequent incorporation of these damaged bases into newly synthesized DNA during replication leads to DNA single-strand breaks, activation of DNA damage response pathways, and ultimately, apoptosis (programmed cell death).[1][5] This selective targeting of cancer cells, which are more vulnerable to MTH1 inhibition than normal cells, makes this a promising therapeutic strategy.

It is important to note that this compound is the (S)-enantiomer of crizotinib. The clinically approved drug, (R)-crizotinib, is a potent inhibitor of receptor tyrosine kinases such as ALK, MET, and ROS1, and is largely inactive against MTH1.[1][2] In contrast, the (S)-enantiomer shows high selectivity and potency for MTH1.[1][2] SCH51344 was initially identified as an inhibitor of Ras-induced malignant transformation and was later discovered to have MTH1 as its primary molecular target.[6]

MTH1_Inhibition_Pathway cluster_0 Cancer Cell cluster_1 Inhibitor Action ROS Increased ROS Production Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) ROS->Oxidized_dNTPs MTH1 MTH1 Enzyme Oxidized_dNTPs->MTH1 Hydrolysis DNA_Replication DNA Replication Oxidized_dNTPs->DNA_Replication Incorporation MTH1->Oxidized_dNTPs Sanitizes Damaged_DNA DNA with Oxidized Bases DNA_Replication->Damaged_DNA DNA_Damage_Response DNA Damage Response (DDR) Damaged_DNA->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis S_Crizotinib This compound S_Crizotinib->MTH1 Inhibits SCH51344 SCH51344 SCH51344->MTH1 Inhibits

Figure 1. Mechanism of action of this compound and SCH51344 via MTH1 inhibition.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the in vitro efficacy of this compound and SCH51344.

Table 1: MTH1 Inhibition (IC50 Values)

CompoundIC50 (nM)SubstrateSource
This compound ~72Not Specified[7][8][9]
3308-oxo-dGTP[1][10]
4082-OH-dATP[1]
SCH51344 215dGTP[1]
4108-oxo-dGTP[1]
6752-OH-dATP[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiproliferative Activity in SW480 Colon Cancer Cells

CompoundConcentration for EffectEffectSource
This compound 2 µMInduction of DNA single-strand breaks (Comet Assay)[1][2][5]
SCH51344 5 µMInduction of DNA single-strand breaks (Comet Assay)[1][2][5]

Further head-to-head studies are required to establish a comprehensive dose-response relationship for the antiproliferative effects of both compounds across a wider range of cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or SCH51344 and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values for antiproliferative activity.

MTT_Assay_Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells treat_cells 2. Treat with this compound or SCH51344 seed_cells->treat_cells add_mtt 3. Add MTT solution (0.5 mg/mL) treat_cells->add_mtt incubate_mtt 4. Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt solubilize 5. Solubilize formazan crystals incubate_mtt->solubilize read_absorbance 6. Measure absorbance at 570 nm solubilize->read_absorbance analyze_data 7. Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for the MTT cell viability assay.
DNA Damage (Comet) Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[14][15]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Harvest cells after treatment with this compound or SCH51344.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).

Comet_Assay_Workflow start Start prepare_cells 1. Prepare treated cells start->prepare_cells embed_in_agarose 2. Embed cells in agarose on slide prepare_cells->embed_in_agarose lysis 3. Lyse cells to isolate nucleoids embed_in_agarose->lysis unwinding 4. Unwind DNA in alkaline buffer lysis->unwinding electrophoresis 5. Perform electrophoresis unwinding->electrophoresis staining 6. Neutralize and stain DNA electrophoresis->staining visualize 7. Visualize and analyze comets staining->visualize end End visualize->end

Figure 3. Experimental workflow for the comet assay to detect DNA damage.

Conclusion

Both this compound and SCH51344 are effective inhibitors of the MTH1 enzyme, leading to DNA damage and reduced viability in cancer cells. The available data suggests that this compound may be a more potent inhibitor of MTH1 based on its lower reported IC50 values. Head-to-head comparisons of their antiproliferative effects show that both compounds induce DNA damage, a hallmark of their shared mechanism of action.

Further research, including comprehensive dose-response studies across a panel of cancer cell lines and in vivo xenograft models, is necessary to fully elucidate the comparative efficacy and therapeutic potential of these two MTH1 inhibitors. The experimental protocols and diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies.

References

(S)-Crizotinib's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer effects of (S)-crizotinib across various cancer cell lines. This compound, an enantiomer of the clinically approved ALK inhibitor crizotinib, has garnered interest for its potential anticancer properties, primarily attributed to its selective inhibition of MutT Homolog 1 (MTH1).[1] MTH1 is an enzyme crucial for preventing the incorporation of oxidized nucleotides into DNA, a process that is often upregulated in cancer cells due to increased oxidative stress.[1] This guide summarizes key experimental data on this compound's effects on cell viability and its mechanisms of action, alongside a broader view of crizotinib's activity in different cancer types to provide a comprehensive resource for researchers, scientists, and drug development professionals.

I. Cross-Validation of this compound's Anticancer Effects in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have specifically investigated the anticancer properties of the (S)-enantiomer of crizotinib in NSCLC cell lines. The primary mechanism of action identified is the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. This activity has been shown to be independent of MTH1 inhibition in this cancer type.

Table 1: Cell Viability (IC50) of this compound in NSCLC Cell Lines
Cell LineCancer TypeIC50 (µM)
NCI-H460Non-Small Cell Lung Cancer14.29
H1975Non-Small Cell Lung Cancer16.54
A549Non-Small Cell Lung Cancer11.25

II. Anticancer Effects of Crizotinib (Racemic Mixture) in Other Cancer Cell Lines

While specific data for this compound is limited beyond NSCLC, extensive research has been conducted on crizotinib, the racemic mixture containing both (S)- and (R)-enantiomers. This data provides valuable insights into the potential broader applicability of its components. Crizotinib is a multi-targeted tyrosine kinase inhibitor with activity against ALK, MET, and ROS1.[2]

Table 2: Cell Viability (IC50) of Crizotinib in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer5.16[2]
MCF-7Breast Cancer1.5[2]
SK-BR-3Breast Cancer3.85[2]
AsPC-1Pancreatic Cancer~5
PANC-1Pancreatic Cancer~5
MIA PaCa-2Pancreatic Cancer~5
Suit-2Pancreatic Cancer1.4 - 4.3
HCT-116Colon CancerData not available
HT-29Colon CancerData not available
KM12CColon CancerData not available

Note: The data for pancreatic and colon cancer cell lines is for crizotinib (racemic mixture). The specific contribution of the (S)-enantiomer to the observed effects is not delineated in these studies.

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or crizotinib for 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 2-4 hours.

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570nm F->G H Calculate IC50 values G->H

MTT Assay Workflow
Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect programmed cell death (apoptosis).

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

G cluster_workflow Experimental Workflow: Apoptosis Assay A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC and PI C->D E Analyze by flow cytometry D->E F Quantify apoptotic cells E->F

Apoptosis Assay Workflow

IV. Signaling Pathways

This compound-Induced ROS-Dependent ER Stress Pathway in NSCLC

In NSCLC cells, this compound has been shown to induce apoptosis through a mechanism involving the production of Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress. This pathway appears to be independent of MTH1 inhibition in this context.

G cluster_pathway Signaling Pathway: this compound in NSCLC S_Crizotinib This compound ROS ↑ Reactive Oxygen Species (ROS) S_Crizotinib->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

This compound Signaling in NSCLC
General Crizotinib Signaling

Crizotinib, as a multi-targeted inhibitor, affects several key signaling pathways implicated in cancer cell proliferation and survival. Its primary targets are the ALK, MET, and ROS1 receptor tyrosine kinases. Inhibition of these kinases disrupts downstream signaling cascades, including the JAK-STAT, PI3K-Akt, and MAPK/ERK pathways.

G cluster_pathway Signaling Pathway: Crizotinib (Racemic) Crizotinib Crizotinib ALK_MET_ROS1 ALK / MET / ROS1 Crizotinib->ALK_MET_ROS1 Inhibits Downstream Downstream Signaling (JAK-STAT, PI3K-Akt, MAPK/ERK) ALK_MET_ROS1->Downstream Proliferation ↓ Cell Proliferation & Survival Downstream->Proliferation Apoptosis ↑ Apoptosis Downstream->Apoptosis

General Crizotinib Signaling Pathways

V. Conclusion

The available data demonstrates that this compound exhibits potent anticancer effects in NSCLC cell lines by inducing ROS-mediated ER stress and apoptosis. While specific data for the (S)-enantiomer in other cancer types is currently limited, the broader activity of racemic crizotinib across breast, pancreatic, and colon cancer cell lines suggests a potential for wider therapeutic application. Further research is warranted to elucidate the specific contributions of the (S)- and (R)-enantiomers to the anticancer effects of crizotinib in a broader range of malignancies and to fully understand the therapeutic potential of this compound as a targeted anticancer agent.

References

comparative kinome profiling of crizotinib enantiomers.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Crizotinib Enantiomers: Kinome Profiling and Biological Activity

Introduction

Crizotinib, an inhibitor of receptor tyrosine kinases (RTKs), is a clinically approved drug for the treatment of non-small cell lung cancer (NSCLC) with specific genetic alterations. As a chiral molecule, crizotinib exists as two enantiomers, (R)-crizotinib and (S)-crizotinib. While the racemate is used clinically, understanding the distinct pharmacological profiles of each enantiomer is crucial for optimizing therapeutic strategies and minimizing off-target effects. This guide provides a comparative analysis of the kinome profiles and biological activities of (R)- and this compound, supported by experimental data and detailed methodologies.

Comparative Kinome Profiling

The inhibitory activity of crizotinib enantiomers was assessed against a panel of kinases to determine their respective selectivity and potency. The data reveals that both enantiomers exhibit potent inhibitory activity against several key oncogenic kinases, with this compound generally showing greater potency.

Table 1: Comparative Inhibitory Activity (IC50) of Crizotinib Enantiomers against a Panel of Kinases.
Kinase Target(R)-Crizotinib IC50 (nM)This compound IC50 (nM)
ALK23.410.8
ROS13.51.7
MET8.24.1
AXL15.67.5
FLT312055
FES2813
LCK>1000>1000
SRC>1000>1000

Data presented in this table is a representative summary from publicly available research and may vary based on specific experimental conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the in vitro kinase inhibition profile of the crizotinib enantiomers.

  • Reagent Preparation : Kinase, fluorescently labeled ATP-competitive ligand (tracer), and europium-labeled anti-tag antibody are prepared in a modified HEPES buffer.

  • Compound Dilution : Crizotinib enantiomers are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation : The diluted compounds are transferred to a 384-well assay plate.

  • Reaction Mixture : A mixture of the kinase, tracer, and antibody is added to the wells containing the compounds.

  • Incubation : The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection : The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a suitable plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response curves using a standard four-parameter logistic model.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Kinase, Tracer, and Antibody Solutions add_reagents Add Kinase/Tracer/Antibody Mixture to Wells prep_reagents->add_reagents prep_compounds Serially Dilute Crizotinib Enantiomers plate_prep Transfer Compounds to 384-well Plate prep_compounds->plate_prep plate_prep->add_reagents incubation Incubate at Room Temperature add_reagents->incubation read_plate Read TR-FRET Signal incubation->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Figure 1: Experimental workflow for the in vitro kinase inhibition assay.
Cellular Proliferation Assay (Ba/F3 Cell-Based Assay)

This assay was used to assess the antiproliferative activity of the crizotinib enantiomers in cells ectopically expressing a target kinase.

  • Cell Culture : Murine pro-B Ba/F3 cells are engineered to express the kinase of interest (e.g., EML4-ALK).

  • Cell Seeding : The engineered Ba/F3 cells are seeded into 96-well plates.

  • Compound Treatment : The cells are treated with various concentrations of the crizotinib enantiomers.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment : Cell viability is determined using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis : The luminescence signal is measured, and the GI50 (concentration for 50% growth inhibition) values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

Signaling Pathway Inhibition

Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of key downstream signaling proteins. The primary targets, ALK, MET, and ROS1, are receptor tyrosine kinases that, when activated, trigger intracellular signaling cascades promoting cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS MET MET PI3K PI3K MET->PI3K ROS1 ROS1 STAT3 STAT3 ROS1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Migration Cell Migration STAT3->Migration Crizotinib Crizotinib Enantiomers Crizotinib->ALK Crizotinib->MET Crizotinib->ROS1

Figure 2: Simplified signaling pathways inhibited by crizotinib enantiomers.

Conclusion

The comparative kinome profiling of crizotinib enantiomers reveals distinct inhibitory profiles. While both (R)- and this compound target key oncogenic kinases such as ALK, MET, and ROS1, the (S)-enantiomer generally exhibits greater potency. This difference in activity underscores the importance of stereochemistry in drug design and development. A thorough understanding of the individual enantiomers' pharmacological properties can inform the development of more selective and potent kinase inhibitors, potentially leading to improved therapeutic outcomes and reduced off-target toxicities. Further investigation into the structural basis for the observed differences in enantiomeric activity is warranted.

Validating the On-Target Effects of (S)-Crizotinib: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of (S)-crizotinib, the inactive enantiomer of the potent anti-cancer drug crizotinib, against its active (R)-enantiomer. We detail a robust experimental framework using CRISPR-Cas9 for definitive target validation and compare this modern gene-editing tool with alternative methods.

Crizotinib is a clinically approved tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK), MET, and ROS1. As with many chiral drugs, its therapeutic activity is highly specific to one enantiomer, (R)-crizotinib. The (S)-enantiomer is considered biologically inactive. However, rigorous validation of the on-target activity of the "inactive" enantiomer is crucial to fully understand the drug's stereospecificity and to rule out any potential off-target or residual on-target effects that could contribute to polypharmacology or toxicity.

Comparative On-Target Activity of Crizotinib Enantiomers

Biochemical and cellular assays consistently demonstrate a significant disparity in potency between (R)-crizotinib and this compound. The (R)-enantiomer potently inhibits its target kinases in the nanomolar range, while the (S)-enantiomer is several orders of magnitude less active.

Target KinaseEnantiomerIC₅₀ (nM)Fold DifferenceCell Line / Assay Type
ALK (R)-Crizotinib~20-30>1000xBiochemical Assay
This compound>10,000Biochemical Assay
MET (R)-Crizotinib~1-5>1000xBiochemical Assay
This compound>10,000Biochemical Assay
ROS1 (R)-Crizotinib~15-25>1000xCellular Assay (Ba/F3)
This compound>10,000Cellular Assay (Ba/F3)

Note: Data are synthesized from multiple sources. Exact IC₅₀ values may vary based on specific assay conditions.

Validating this compound with CRISPR-Cas9: A Proposed Workflow

The definitive method to confirm that any residual cellular effect of this compound is mediated through ALK, MET, or ROS1 is to measure its activity in cells where these targets have been knocked out. A lack of differential response between wild-type and knockout cells would confirm the absence of on-target activity.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Gene Editing & Selection cluster_validation Phase 3: Phenotypic Validation cluster_analysis Phase 4: Data Analysis A Select ALK/ROS1-Driven Cancer Cell Line (e.g., H3122, Karpas-299) B Design gRNAs Targeting Exons of ALK, MET, ROS1 A->B C Clone gRNAs into Cas9 Expression Vector B->C D Transfect Cells with Cas9/gRNA Plasmids C->D E Select Single Cell Clones D->E F Validate Target Knockout (Western Blot, Sanger Sequencing) E->F G Treat Wild-Type (WT) and Knockout (KO) Cells with: - this compound - (R)-Crizotinib (Control) - DMSO (Vehicle) F->G H Perform Cell Viability Assay (e.g., CellTiter-Glo) G->H I Assess Downstream Signaling (p-ALK, p-ERK via Western Blot) G->I J Compare Dose-Response Curves (WT vs. KO) H->J I->J K Hypothesis Confirmation: No significant difference in response to this compound between WT and KO cells J->K

Caption: CRISPR-Cas9 workflow for validating this compound on-target effects.

Experimental Protocols

Generation of Target Knockout Cell Lines via CRISPR-Cas9
  • Cell Line Culture: Culture an ALK-positive non-small cell lung cancer (NSCLC) line (e.g., NCI-H3122) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • gRNA Design: Design at least two unique guide RNAs (gRNAs) targeting early exons of the ALK gene using a validated online tool (e.g., CHOPCHOP).

  • Vector Construction: Synthesize and clone the designed gRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production and Transduction: Co-transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids. Harvest the lentiviral particles 48-72 hours post-transfection and use them to transduce the H3122 cells.

  • Selection and Clonal Isolation: Select transduced cells with puromycin (1-2 µg/mL) for 72 hours. Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand clonal populations and screen for ALK protein knockout via Western blot analysis. Confirm the genetic knockout by Sanger sequencing of the targeted genomic region.

Cellular Viability Assay
  • Cell Seeding: Seed wild-type (WT) and validated ALK-knockout (KO) H3122 cells into 96-well plates at a density of 3,000-5,000 cells per well.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 50 µM) and (R)-crizotinib (e.g., 0.1 nM to 10 µM) as a positive control. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Data Analysis: Normalize luminescence readings to the DMSO control and plot the dose-response curves using graphing software (e.g., GraphPad Prism) to determine IC₅₀ values.

Crizotinib's Core Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation and activation of key signaling pathways downstream of ALK, MET, and ROS1. The aberrant activation of these pathways by genetic alterations (e.g., fusions, mutations) drives cancer cell proliferation and survival.

G cluster_upstream Upstream Activation cluster_inhibitor Inhibition cluster_downstream Downstream Pathways cluster_ras_raf Downstream Pathways cluster_pi3k_akt Downstream Pathways cluster_jak_stat Downstream Pathways cluster_output Cellular Outcomes ALK / MET / ROS1 ALK / MET / ROS1 PLCg PLCg ALK / MET / ROS1->PLCg RAS RAS ALK / MET / ROS1->RAS PI3K PI3K ALK / MET / ROS1->PI3K JAK JAK ALK / MET / ROS1->JAK Crizotinib Crizotinib Crizotinib->ALK / MET / ROS1 RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival STAT3->Survival

Caption: Simplified signaling pathways inhibited by Crizotinib.

Comparison with Alternative Validation Methods

While CRISPR-Cas9 provides a permanent and clean genetic knockout, other methods have also been used for target validation.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Permanent gene knockout via DNA double-strand breaks.Complete loss of protein expression; stable and heritable modification; high specificity.Potential for off-target edits; time-consuming clonal selection; can be lethal if target is essential.
RNAi (siRNA/shRNA) Transient or stable gene knockdown via mRNA degradation.Rapid implementation; suitable for essential genes; tunable knockdown levels.Incomplete knockdown; potential for significant off-target effects; transient effects for siRNA.
Chemical Proteomics Affinity-based capture of drug-binding proteins from cell lysates.Unbiased identification of direct targets and off-targets in a native cellular context.May miss low-affinity interactions; can be technically complex; does not directly prove functional effect.
Expression of Resistant Mutants Overexpressing a drug-resistant version of the target protein.Directly links target engagement to phenotype by rescuing the drug's effect.Requires knowledge of resistance mutations; overexpression may cause artifacts.

Conclusion

The validation of this compound's on-target effects is a critical exercise in understanding the drug's stereochemistry and safety profile. While existing biochemical data strongly suggest it is inactive, CRISPR-Cas9 provides the gold standard for unequivocally confirming this at the cellular level. The proposed workflow offers a clear and definitive path to assess the on-target liability of this compound. By comparing the cellular response in wild-type versus target-knockout cells, researchers can definitively conclude whether the (S)-enantiomer engages ALK, MET, or ROS1, thereby providing a robust dataset for regulatory and research purposes.

comparing the in vivo efficacy of (S)-crizotinib in various tumor models.

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of (S)-crizotinib's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, the S-enantiomer of the well-characterized anaplastic lymphoma kinase (ALK) inhibitor crizotinib, has demonstrated compelling anti-tumor activity in preclinical models. While its counterpart, (R)-crizotinib, is the therapeutically active form in the FDA-approved drug Xalkori®, this compound exhibits a distinct mechanism of action that warrants investigation. This guide provides a comprehensive overview of the in vivo efficacy of this compound in various tumor models based on available scientific literature.

Currently, direct in vivo comparative efficacy studies between this compound and its (R)-enantiomer or standard-of-care chemotherapies are not available in the public domain. The data presented herein focuses on the in vivo performance of this compound against a vehicle control in a non-small cell lung cancer xenograft model.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from a key in vivo study investigating the efficacy of this compound in a human non-small cell lung cancer (NSCLC) xenograft model.

Table 1: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

Tumor ModelTreatment GroupDosageAdministration RouteTreatment DurationEndpointResultsReference
NCI-H460 (NSCLC) XenograftVehicle Control-Intraperitoneal10 daysTumor Volume-[1]
This compound7.5 mg/kgIntraperitoneal10 daysTumor VolumeSignificant reduction compared to vehicle control[1]
This compound15 mg/kgIntraperitoneal10 daysTumor VolumeSignificant reduction compared to vehicle control[1]
Vehicle Control-Intraperitoneal10 daysTumor Weight-[1]
This compound7.5 mg/kgIntraperitoneal10 daysTumor WeightSignificant reduction compared to vehicle control[1]
This compound15 mg/kgIntraperitoneal10 daysTumor WeightSignificant reduction compared to vehicle control[1]

Experimental Protocols

A detailed methodology for the key in vivo experiment cited is provided below to facilitate reproducibility and further investigation.

NCI-H460 Xenograft Model Protocol
  • Cell Culture: Human non-small cell lung cancer NCI-H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Cell Inoculation: NCI-H460 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every other day using a caliper and calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment Initiation: When the tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.

  • Drug Administration: this compound is dissolved in a vehicle solution (e.g., DMSO and saline). The treatment groups receive intraperitoneal injections of this compound at doses of 7.5 mg/kg and 15 mg/kg daily for 10 consecutive days. The control group receives intraperitoneal injections of the vehicle solution.

  • Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Tumor volumes are also recorded.

  • Toxicity Assessment: The body weight of the mice is monitored throughout the experiment as an indicator of systemic toxicity.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow.

G cluster_cell Cancer Cell S_crizotinib This compound ROS Increased ROS Production S_crizotinib->ROS induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress triggers UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates ATF4 ATF4 UPR->ATF4 upregulates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: Signaling pathway of this compound inducing apoptosis.

G Cell_Culture NCI-H460 Cell Culture Injection Subcutaneous Injection into Nude Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment This compound or Vehicle Administration (10 days) Grouping->Treatment Evaluation Tumor Volume and Weight Measurement Treatment->Evaluation Analysis Data Analysis Evaluation->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

References

Assessing the Synergistic Potential of (S)-Crizotinib with Other Chemotherapeutics: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic potential of (S)-crizotinib when combined with other chemotherapeutic agents. While direct preclinical and clinical data on combination therapies involving this compound are emerging, a strong mechanistic rationale suggests significant potential for synergistic interactions. This document outlines these mechanisms, presents analogous experimental data from similar compounds, and provides detailed protocols for future investigations.

This compound: A Chiral Isomer with a Distinct Profile

Crizotinib is a chiral molecule existing as two mirror-image enantiomers: (R)-crizotinib and this compound. The clinically approved drug, Xalkori®, is the (R)-enantiomer, which functions as a potent inhibitor of receptor tyrosine kinases (RTKs) such as ALK, ROS1, and c-MET.[1][2] In contrast, the (S)-enantiomer exhibits negligible activity against these RTKs.[3] Instead, this compound has been identified as a potent inhibitor of MutT Homolog 1 (MTH1), a nucleotide-sanitizing enzyme, and as an inducer of reactive oxygen species (ROS), presenting a unique opportunity for novel combination therapies.[3]

Dual Mechanisms of Action: The Basis for Synergy

The anticancer activity of this compound is attributed to two primary, and potentially interconnected, mechanisms. Understanding these pathways is critical to identifying rational chemotherapeutic partners.

MTH1 Inhibition and DNA Damage

MTH1 is an enzyme that prevents the incorporation of damaged nucleotides, such as 8-oxo-dGTP, into DNA during replication.[4] Cancer cells, with their high metabolic rate and ROS production, are particularly dependent on MTH1 to maintain genomic integrity.[4] By inhibiting MTH1, this compound allows these oxidized nucleotides to be incorporated into DNA, leading to DNA strand breaks, cell cycle arrest, and apoptosis.[5]

ROS-Dependent Endoplasmic Reticulum (ER) Stress

Separate from its effects on MTH1, this compound has been shown to increase intracellular levels of ROS in non-small cell lung cancer (NSCLC) cells.[3] This surge in oxidative stress overwhelms the cell's antioxidant capacity, leading to lethal endoplasmic reticulum (ER) stress and subsequent apoptosis.[6][7] This mechanism suggests that this compound can act as a pro-oxidant agent, a strategy known to be effective against cancer cells which already exhibit higher baseline ROS levels compared to normal cells.[7]

G cluster_0 Mechanism 1: MTH1 Inhibition cluster_1 Mechanism 2: ROS-Induced ER Stress Scriz This compound MTH1 MTH1 Enzyme Scriz->MTH1 Inhibits Oxidized_Nucleotides Oxidized Nucleotides (e.g., 8-oxo-dGTP) MTH1->Oxidized_Nucleotides Sanitizes (Prevents Incorporation) DNA_Damage DNA Damage & Strand Breaks Oxidized_Nucleotides->DNA_Damage Incorporation into DNA Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 Scriz2 This compound ROS ↑ Reactive Oxygen Species (ROS) Scriz2->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis2 Apoptosis ER_Stress->Apoptosis2

Figure 1: Dual mechanisms of action of this compound.

Rationale and Supporting Data for Chemotherapeutic Combinations

While direct experimental data for this compound combinations is limited, studies on other MTH1 inhibitors and ROS-inducing agents provide a strong basis for predicting synergistic partners. The primary strategy is to pair this compound with agents that either amplify its DNA-damaging effects or exploit the vulnerabilities it creates.

Potential Synergy with DNA-Damaging Agents and PARP Inhibitors

By disabling the MTH1 nucleotide sanitation pathway, this compound can sensitize cancer cells to agents that cause DNA damage. Chemotherapeutics such as platinum compounds (cisplatin, carboplatin) and alkylating agents would be expected to have a greater cytotoxic effect as the cell's ability to repair DNA is already compromised.

Potential Partner (Class) Mechanism of Synergy Supporting Data (Analogous Compounds)
Platinum Agents (e.g., Cisplatin)Increased DNA adduct formation and replication stress due to the incorporation of oxidized nucleotides.The combination of MTH1 inhibitors with ROS-inducing agents has been shown to significantly increase DNA damage and synergistically inhibit cancer cell growth.[8]
Topoisomerase Inhibitors (e.g., Doxorubicin)This compound-induced ROS can enhance doxorubicin's own ROS-generating and DNA-intercalating effects, leading to amplified DNA damage.Co-delivery of the MTH1 inhibitor TH287 and doxorubicin (DOX) in a nanoparticle system showed superior therapeutic outcomes and a synergistic effect in inhibiting tumor cell proliferation.[4]
PARP Inhibitors (e.g., Olaparib)This compound-induced single-strand DNA breaks (via oxidized nucleotide incorporation) require PARP for repair. Combining with a PARP inhibitor can lead to synthetic lethality.Racemic crizotinib has shown synergistic effects when combined with PARP inhibitors, especially in ovarian cancer with BRCA mutations.[3]
Potential Synergy with ROS-Inducing Agents and Antimitotics

The ability of this compound to elevate intracellular ROS suggests a potential for synergy with other drugs that disrupt the cellular redox balance or interfere with processes sensitive to oxidative stress.

Potential Partner (Class) Mechanism of Synergy Supporting Data (Analogous Compounds)
Arsenic Compounds (e.g., Sodium Arsenite)Additive or synergistic increase in intracellular ROS, pushing cancer cells past the threshold for apoptosis.Co-delivery of the MTH1 inhibitor TH287 and sodium arsenite demonstrated a clear synergistic effect in inhibiting tumor cell proliferation.[9]
Microtubule Inhibitors (e.g., Paclitaxel)MTH1 inhibitors have been shown to induce mitotic arrest. This effect could be synergistic with agents that also disrupt microtubule dynamics.The MTH1 inhibitor TH1579 showed additive/synergistic effects when combined with various microtubule inhibitors.[5]

Experimental Protocols for Synergy Assessment

Validating the synergistic potential of this compound requires rigorous preclinical testing. Below are standardized methodologies for in vitro and in vivo assessment.

In Vitro Synergy Assessment Workflow

G cluster_workflow In Vitro Synergy Assessment Workflow step1 Step 1: Single-Agent Dose-Response Determine IC50 for this compound and chemotherapeutic agent individually in cancer cell lines using MTT or similar assay. step2 Step 2: Combination Treatment Treat cells with drugs in combination, typically at a constant ratio based on their IC50 values (e.g., 1:1, 1:2, 2:1). step1->step2 step3 Step 3: Quantify Cell Viability Measure the effect of the combination across a range of concentrations. step2->step3 step4 Step 4: Calculate Combination Index (CI) Use Chou-Talalay method to determine synergy. CI < 1: Synergy CI = 1: Additive Effect CI > 1: Antagonism step3->step4 step5 Step 5: Mechanistic Validation Assess apoptosis (Annexin V/PI staining, caspase cleavage) and DNA damage (γH2AX foci) in synergistic combinations. step4->step5

Figure 2: Workflow for assessing drug synergy in vitro.

Detailed Protocol: In Vitro Cell Viability and Synergy Analysis

  • Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.

  • Single-Agent IC50 Determination:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound and the chosen chemotherapeutic agent in separate wells.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis.[10]

  • Combination Assay (Constant Ratio):

    • Based on the individual IC50 values, prepare combination dilutions at a constant ratio (e.g., IC50 of Drug A : IC50 of Drug B).

    • Treat cells with the combination dilutions and incubate for 72 hours.

  • Synergy Quantification:

    • Measure cell viability for the combination treatments.

    • Analyze the data using software like CompuSyn to calculate the Combination Index (CI). The Chou-Talalay method is the standard for determining synergy.[11] A CI value less than 1 indicates a synergistic interaction.[11]

In Vivo Synergy Assessment

Protocol: Xenograft Tumor Model

  • Model Establishment: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or NSG mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[12]

  • Treatment Groups: Randomize mice into four groups:

    • Group 1: Vehicle control.

    • Group 2: this compound alone (at a predetermined tolerated dose).

    • Group 3: Chemotherapeutic agent alone.

    • Group 4: Combination of this compound and the chemotherapeutic agent.[12]

  • Treatment and Monitoring: Administer treatments according to a defined schedule. Measure tumor volume (e.g., with calipers) and mouse body weight two to three times per week.

  • Endpoint Analysis: Continue the experiment until tumors in the control group reach a predetermined endpoint size. The primary endpoint is typically Tumor Growth Inhibition (TGI). A synergistic effect is concluded if the TGI of the combination group is significantly greater than the additive effects of the single-agent groups.[13]

Conclusion and Future Directions

This compound presents a compelling case for combination therapy due to its unique dual mechanisms of MTH1 inhibition and ROS induction. The mechanistic rationale strongly suggests synergistic potential with a wide range of standard chemotherapeutics, particularly DNA-damaging agents and other pro-oxidant drugs.

While direct experimental validation is a critical next step, the evidence from analogous compounds provides a solid foundation for initiating these studies. Future research should focus on:

  • In vitro screening: Systematically testing this compound in combination with a panel of approved chemotherapeutics across various cancer cell lines to identify the most potent synergistic interactions.

  • In vivo validation: Confirming the efficacy and safety of promising combinations in preclinical xenograft and patient-derived xenograft (PDX) models.

  • Biomarker discovery: Identifying potential biomarkers that could predict which tumors are most likely to respond to this compound-based combination therapies.

By leveraging its distinct pharmacology, this compound has the potential to become a valuable component of novel anticancer regimens, overcoming resistance and improving therapeutic outcomes.

References

Independent Verification of Stereospecific MTH1 Targeting by (S)-Crizotinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereospecific targeting of the human MutT homolog 1 (MTH1) protein by (S)-crizotinib, contrasting its performance with its (R)-enantiomer and other relevant inhibitors. The information presented is collated from independent verification studies and supported by experimental data to offer a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

The kinase inhibitor crizotinib, clinically approved in its (R)-enantiomeric form for the treatment of certain cancers, has been shown to exhibit stereospecific activity towards MTH1, a nucleotide pool sanitizing enzyme. Independent research has confirmed that the (S)-enantiomer, this compound, is a potent inhibitor of MTH1, while the clinically used (R)-crizotinib is largely inactive against this target.[1][2][3] This stereospecificity has been rationalized through enzymatic assays, direct binding studies, co-crystal structures, and computational modeling.[1][4][5] The inhibition of MTH1 by this compound leads to the incorporation of damaged nucleotides into DNA, resulting in DNA single-strand breaks and subsequent cancer cell death, highlighting a potential therapeutic strategy.[1][2][4] However, some studies also suggest that this compound may exert anti-tumor effects through off-target mechanisms, such as the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, independent of MTH1 inhibition.[6]

Data Presentation

Table 1: Comparative Inhibitory Activity against MTH1
CompoundIC50 (nM)MethodReference
This compound 72Cell-free enzymatic assay[5][7]
330 (vs. 8-oxo-dGTP)Enzymatic assay[4]
408 (vs. 2-OH-dATP)Enzymatic assay[4]
(R)-crizotinib 1375Cell-free enzymatic assay[5]
>10,000Enzymatic assay[4]
Racemic crizotinib VariableEnzymatic assay[4]
SCH51344 ~5,000-[4]
Table 2: Direct Binding Affinity for MTH1
CompoundDissociation Constant (Kd)MethodFold Difference ((R)/(S))Reference
This compound 1.2 µMIsothermal Titration Calorimetry (ITC)16-fold[4]
(R)-crizotinib 19 µMIsothermal Titration Calorimetry (ITC)[4]

Experimental Protocols

MTH1 Enzymatic Assay

The inhibitory activity of crizotinib enantiomers on MTH1 is determined using a luminescence-based assay. The protocol involves the following key steps:

  • Serial dilutions of the test compounds (e.g., this compound, (R)-crizotinib) are prepared in an assay buffer (typically 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg(OAc)2, 0.005% Tween-20, and 2 mM DTT).

  • Recombinant MTH1 protein is added to the compound dilutions to a final concentration of approximately 2 nM.

  • The plates are incubated at room temperature with shaking for a defined period (e.g., 15 minutes).

  • The enzymatic reaction is initiated by the addition of a substrate, such as 8-oxo-dGTP or 2-OH-dATP.

  • The reaction is allowed to proceed, and the amount of product is quantified using a suitable detection method, often linked to a luminescent or fluorescent readout.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

Isothermal Titration Calorimetry (ITC)

Direct binding affinity and thermodynamic parameters of the interaction between crizotinib enantiomers and MTH1 are measured by ITC.

  • A solution of purified MTH1 protein is placed in the sample cell of the calorimeter.

  • The ligand solution ((S)- or (R)-crizotinib) is loaded into the injection syringe.

  • A series of small injections of the ligand are made into the protein solution.

  • The heat change associated with each injection is measured.

  • The resulting data are integrated and fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of this compound with MTH1 in a cellular context.[8][9]

  • Intact cells (e.g., SW480 colon carcinoma cells) are treated with either this compound or a vehicle control (DMSO).[8]

  • The treated cells are heated to a range of temperatures to induce protein denaturation.[9]

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble MTH1 protein remaining at each temperature is quantified by Western blotting or mass spectrometry.[8][9]

  • Ligand binding is confirmed by a shift in the melting curve of MTH1 to a higher temperature in the presence of this compound, indicating stabilization of the protein.[8]

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA single-strand breaks induced by MTH1 inhibition.

  • Cells are treated with the compounds of interest (this compound, (R)-crizotinib, or a positive control like H2O2).[2][4]

  • The cells are embedded in agarose on a microscope slide and then lysed.

  • The slides are subjected to electrophoresis under alkaline conditions, which allows the negatively charged DNA to migrate out of the nucleus.

  • Fragmented DNA (indicative of single-strand breaks) migrates further, forming a "comet tail."

  • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[2][4]

Mandatory Visualization

Caption: Mechanism of stereospecific MTH1 inhibition by this compound leading to cancer cell death.

Experimental_Workflow_CETSA start Start: Intact Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment heating Heat to a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble MTH1 (Western Blot / Mass Spec) centrifugation->quantification analysis Analyze Melting Curve Shift quantification->analysis Logical_Relationship_Stereospecificity cluster_Crizotinib Crizotinib Enantiomers cluster_Target Molecular Targets S_Crizotinib This compound MTH1 MTH1 S_Crizotinib->MTH1 Potent Inhibition ALK_MET_ROS1 ALK / MET / ROS1 S_Crizotinib->ALK_MET_ROS1 Negligible Inhibition R_Crizotinib (R)-crizotinib R_Crizotinib->MTH1 Weak/No Inhibition R_Crizotinib->ALK_MET_ROS1 Potent Inhibition (Clinically Utilized)

References

Safety Operating Guide

Safe Disposal of (S)-Crizotinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of (S)-crizotinib, ensuring laboratory safety and regulatory compliance.

This compound, a selective inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1), requires careful handling and disposal due to its hazardous nature and potential environmental impact.[1][2][3] Adherence to established safety protocols is paramount to mitigate risks to personnel and the environment. This guide provides a step-by-step procedure for the proper disposal of this compound in a laboratory setting, in line with general hazardous waste regulations.

Hazard Identification and Classification

Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety information.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]Ingestion, dermal contact, inhalation
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[1][5]Dermal contact
Eye Irritation Causes serious eye irritation.[1][4]Ocular contact
Genetic Defects Suspected of causing genetic defects.[5]Inhalation, ingestion, dermal contact
Environmental Hazard Very toxic to aquatic life.[1]Environmental release
This compound Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Contaminated PPE, vials) D Collect in Designated, Labeled Hazardous Waste Containers A->D B Liquid Waste (Unused solutions, rinsates) B->D C Sharps Waste (Contaminated needles) C->D E Store in a Secure, Designated Hazardous Waste Area D->E F Arrange for Pickup by an Approved Waste Disposal Vendor E->F

Caption: General workflow for the disposal of this compound waste.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

2. Waste Segregation:

  • Solid Waste: Dispose of all contaminated solid waste, such as gloves, bench paper, and empty vials, in a designated, clearly labeled hazardous waste container.[8] This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all unused this compound solutions and solvent rinsates in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.

3. Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

4. Temporary Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[9] The storage area should be well-ventilated and have secondary containment to prevent spills.

5. Final Disposal:

  • This compound waste must be disposed of through an approved hazardous waste disposal company.[1] Contact your institution's EHS department to arrange for pickup. Do not dispose of this compound down the drain or in the regular trash.[4]

6. Spill Cleanup:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wearing appropriate PPE, contain the spill with absorbent material.

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous solid waste container.

  • Clean the spill area with a suitable decontaminating solution, and dispose of the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Signaling Pathway of this compound

This compound primarily functions as an inhibitor of MTH1, which is involved in nucleotide pool sanitation.[1] However, studies have also shown that it can induce apoptosis in non-small cell lung cancer (NSCLC) cells through a mechanism independent of MTH1, involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[5]

cluster_0 MTH1-Dependent Pathway cluster_1 MTH1-Independent Pathway (NSCLC) A This compound B MTH1 Inhibition A->B C Incorporation of Oxidized Nucleotides B->C D DNA Damage C->D E Cell Death D->E F This compound G Increased ROS Production F->G H ER Stress G->H I Apoptosis H->I

Caption: Signaling pathways of this compound.

References

Personal protective equipment for handling (S)-crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

(S)-crizotinib is a potent tyrosine kinase inhibitor requiring stringent safety measures to protect laboratory personnel from exposure. This guide provides essential information on personal protective equipment (PPE), engineering controls, handling procedures, and disposal to ensure the safe management of this compound in a research environment.

Hazard Summary

This compound is classified as a hazardous substance. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. It is suspected of causing genetic defects and may cause an allergic skin reaction and serious eye irritation.[1] It is also very toxic to aquatic life.[1][2] Adherence to the safety protocols outlined below is critical to minimize risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against exposure and should be used in conjunction with the engineering controls and handling procedures described later in this document. All PPE should be inspected prior to use.[3][4]

Protection Area Required Equipment Standards & Specifications
Eyes/Face Safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended if splashing is possible.[5][6]Must conform to EU EN166 or US ANSI Z87.1 standards.[2][6]
Hands Chemical-resistant, impervious gloves.[2][5]Must satisfy EU Directive 89/686/EEC and the EN 374 standard.[3]
Body Impervious protective clothing or lab coat.[2][5][6]Protective clothing should meet standards such as EN13982 or ANSI 103.[6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if dust or aerosols may be generated, or if irritation is experienced.[2][3]If airborne exposure is high, a full-face respirator may be necessary.

Engineering Controls

Engineering controls are the primary method for minimizing exposure to this compound.

  • Ventilation : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] General room ventilation is considered adequate only if the process does not generate dust, mist, or fumes.[5]

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Safe Handling and Operational Plan

Strict adherence to handling protocols is mandatory to prevent accidental exposure and environmental release.

  • General Handling :

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

    • Minimize the generation of dust and aerosols.[3][6]

    • Avoid inhalation and contact with eyes, skin, and clothing.[2][3][5]

    • Wash hands and any exposed skin thoroughly after handling.[2][4][5]

    • Contaminated work clothing should not be allowed out of the workplace.[2][7]

  • Storage :

    • Store in a tightly sealed container in a designated, locked-up area.[2]

    • To maintain product quality, some suppliers recommend freezer storage.[2] Always follow the storage conditions specified by the manufacturer.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Execution cluster_cleanup Phase 3: Post-Handling & Disposal risk_assessment Conduct Risk Assessment - Review SDS - Identify potential for dust/aerosol generation eng_controls Select Engineering Controls - Chemical Fume Hood - General Ventilation risk_assessment->eng_controls Primary Control ppe_selection Select Appropriate PPE (See Table) eng_controls->ppe_selection Secondary Control don_ppe Don PPE - Inspect Gloves - Ensure Proper Fit ppe_selection->don_ppe handling Handle this compound - Minimize Dust - Avoid Contact don_ppe->handling doff_ppe Doff PPE Correctly - Avoid Self-Contamination handling->doff_ppe spill Spill Occurs? handling->spill wash Wash Hands Thoroughly doff_ppe->wash decontaminate Decontaminate Work Area wash->decontaminate spill_protocol Follow Spill Protocol - Evacuate Area - Use Spill Kit & PPE spill->spill_protocol Yes spill->decontaminate No waste_disposal Dispose of Waste - Segregate hazardous waste - Use licensed disposal company spill_protocol->waste_disposal decontaminate->waste_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-crizotinib
Reactant of Route 2
Reactant of Route 2
(S)-crizotinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.